3-(Di-n-propylsulfamoyl)benzeneboronic acid
Description
Properties
IUPAC Name |
[3-(dipropylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO4S/c1-3-8-14(9-4-2)19(17,18)12-7-5-6-11(10-12)13(15)16/h5-7,10,15-16H,3-4,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYSZOMJDYKRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)S(=O)(=O)N(CCC)CCC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physical Properties of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
Introduction
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a bifunctional organic compound featuring both a boronic acid moiety and a sulfonamide group. As an arylboronic acid, it is a key building block in synthetic organic chemistry, most notably as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the di-n-propylsulfamoyl group at the meta-position significantly influences the molecule's electronic properties, solubility, and potential for intermolecular interactions. This guide provides a comprehensive overview of the core physical and chemical properties of this reagent, offering field-proven insights for researchers in drug development and chemical synthesis. Understanding these characteristics is paramount for its effective storage, handling, and application in experimental design.
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical reagent is to establish its precise molecular identity. The structure combines a phenylboronic acid core with a di-n-propylated sulfonamide substituent, which imparts a balance of hydrophilic (boronic acid, sulfonamide) and lipophilic (n-propyl chains, phenyl ring) character.
-
IUPAC Name: [3-(dipropylsulfamoyl)phenyl]boronic acid
-
CAS Number: 1449145-31-6[1]
-
Molecular Formula: C₁₂H₂₀BNO₄S
-
SMILES: CCCN(S(=O)(=O)c1cccc(c1)B(O)O)CCC[1]
Caption: 2D Structure of 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Summary of Physical Properties
For rapid assessment and comparison, the key physical properties are summarized below. It is important to note that while some data is available for direct analogs, specific experimental values for this exact compound are not widely published. Properties of close structural analogs are provided for valuable context.
| Property | Value / Description | Source / Analog |
| Molecular Weight | 285.17 g/mol | Calculated |
| CAS Number | 1449145-31-6 | [1] |
| Appearance | White to off-white solid (predicted) | Analog: Probenecid[2][3] |
| Melting Point | Not specified. | Analog: Probenecid (194-196 °C)[2][4] |
| Solubility | Nearly insoluble in water; soluble in dilute aqueous base and organic solvents like DMSO, Methanol (predicted). | Analog: Probenecid[2][4] |
| pKa (Boronic Acid) | Estimated ~8.5 - 9.0 | General Arylboronic Acids[5] |
Detailed Physicochemical Characteristics
Solubility Profile
The solubility of 3-(di-n-propylsulfamoyl)benzeneboronic acid is dictated by its amphiphilic nature.
-
Aqueous Solubility: The compound is predicted to have very low solubility in neutral water. A close analog, 4-(dipropylsulfamoyl)benzoic acid (Probenecid), is nearly insoluble in water.[4] The large, nonpolar di-n-propyl groups and the phenyl ring dominate the molecule's character, limiting its interaction with water.
-
pH-Dependent Solubility: The boronic acid moiety is a Lewis acid. In basic aqueous solutions (pH > pKa), it accepts a hydroxide ion to form the anionic, tetrahedral boronate species, [ArB(OH)₃]⁻.[5] This conversion to a charged species dramatically increases its aqueous solubility. This property is routinely exploited for work-up procedures or for preparing aqueous stock solutions for reactions or biological assays.
-
Organic Solubility: It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as alcohols like methanol and ethanol.
Acidity and pH-Dependent Equilibrium
The pKa of the boronic acid group is a critical parameter influencing its reactivity and stability. For most arylboronic acids, the pKa falls in the range of 8-10.[5] The sulfamoyl group (-SO₂NR₂) is electron-withdrawing, which typically lowers the pKa of an acidic group on the phenyl ring. However, its meta-position has a weaker electronic effect compared to an ortho or para substituent. Therefore, the pKa is likely in the lower end of the typical range, estimated around 8.5 to 9.0.
This equilibrium is central to its function in many applications. For instance, in Suzuki-Miyaura coupling, the reaction is performed under basic conditions to generate the more nucleophilic "ate" complex (the tetrahedral boronate), which is essential for the transmetalation step.[5]
Sources
An In-Depth Technical Guide to 3-(Di-n-propylsulfamoyl)benzeneboronic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword
The landscape of modern medicinal chemistry is continually evolving, driven by the pursuit of novel molecular entities with enhanced therapeutic profiles. Within this dynamic field, organoboron compounds, particularly boronic acids and their derivatives, have emerged as versatile building blocks and key pharmacophores. Their unique electronic properties and ability to form reversible covalent bonds with biological nucleophiles have led to the successful development of several FDA-approved drugs. This guide provides a comprehensive technical overview of a specific, yet increasingly relevant, building block: 3-(Di-n-propylsulfamoyl)benzeneboronic acid. We will delve into its chemical identity, synthesis, physicochemical properties, and potential applications, offering field-proven insights for researchers engaged in the design and synthesis of next-generation therapeutics.
Compound Identification and Chemical Structure
Chemical Name: 3-(Di-n-propylsulfamoyl)benzeneboronic acid
CAS Number: 1449145-31-6[1]
Molecular Formula: C₁₂H₂₀BNO₄S
Molecular Weight: 285.16 g/mol
Chemical Structure:
The structure of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is characterized by a benzene ring substituted with a boronic acid group (-B(OH)₂) at position 1 and a di-n-propylsulfamoyl group (-SO₂N(CH₂CH₂CH₃)₂) at position 3.
Caption: Chemical structure of 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
SMILES: CCCN(CCC)S(=O)(=O)c1cccc(c1)B(O)O[1]
Synthesis and Purification
The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is not extensively detailed in publicly available literature, a common scenario for specialized building blocks. However, a logical and well-established synthetic strategy involves a multi-step process, leveraging common reactions in organic chemistry. The causality behind the experimental choices lies in the need for high-yielding, regioselective reactions that are amenable to scale-up.
Proposed Synthetic Pathway
A plausible synthetic route commences with the sulfonation of a readily available starting material, followed by conversion to the corresponding sulfonamide and subsequent introduction of the boronic acid functionality.
Sources
An In-Depth Technical Guide to the Synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Foreword: The Strategic Importance of Arylboronic Acids in Modern Drug Discovery
Arylboronic acids and their derivatives are indispensable tools in contemporary medicinal chemistry and drug development. Their remarkable versatility, particularly as coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals. The subject of this guide, 3-(Di-n-propylsulfamoyl)benzeneboronic acid, is a key building block in the synthesis of various pharmacologically active compounds. The presence of the sulfamoyl group can significantly influence the physicochemical properties of a molecule, such as its solubility, acidity, and ability to act as a hydrogen bond donor or acceptor, thereby modulating its biological activity and pharmacokinetic profile.
This guide provides a comprehensive overview of the viable synthetic pathways to 3-(Di-n-propylsulfamoyl)benzeneboronic acid, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established chemical principles and supported by field-proven insights, ensuring both scientific integrity and practical applicability.
Retrosynthetic Analysis: Devising a Logical Path to the Target Molecule
A logical retrosynthetic analysis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid suggests a multi-step pathway commencing from a readily available starting material. The key bond formations to consider are the carbon-boron bond and the nitrogen-propyl bonds. A plausible and efficient strategy involves the late-stage introduction of the boronic acid moiety to a pre-functionalized benzene ring. This approach minimizes potential interference of the boronic acid group in earlier synthetic steps.
Our proposed synthetic route, therefore, begins with 3-aminobenzenesulfonamide and proceeds through three key transformations: N,N-di-n-propylation of the sulfonamide, conversion of the amino group to a bromide via a Sandmeyer reaction, and finally, a palladium-catalyzed Miyaura borylation to introduce the boronic acid group.
Caption: Retrosynthetic analysis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Pathway I: A Step-by-Step Synthesis from 3-Aminobenzenesulfonamide
This pathway represents a robust and scalable approach to the target molecule, leveraging well-established and reliable chemical transformations.
Step 1: N,N-di-n-propylation of 3-Aminobenzenesulfonamide
The initial step involves the alkylation of the sulfonamide nitrogen with two n-propyl groups. Direct alkylation of sulfonamides with alkyl halides is a common method.[1][2][3] To favor di-alkylation and minimize side reactions on the aniline nitrogen, a suitable base and reaction conditions are crucial.
Reaction Scheme:
Caption: N,N-di-n-propylation of 3-Aminobenzenesulfonamide.
Experimental Protocol:
-
To a solution of 3-aminobenzenesulfonamide (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2.5 eq).
-
To this suspension, add n-propyl bromide (2.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-amino-N,N-di-n-propylbenzenesulfonamide.
Causality Behind Experimental Choices:
-
Solvent: DMF is an excellent choice due to its high boiling point and its ability to dissolve both the starting material and the inorganic base.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the sulfonamide nitrogen, facilitating nucleophilic attack on the n-propyl bromide. Using a stronger base could lead to deprotonation of the amino group and undesired side reactions.
-
Stoichiometry: A slight excess of n-propyl bromide and a larger excess of the base are used to drive the reaction towards the di-substituted product.
Step 2: Sandmeyer Reaction for Bromination
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.[4][5][6][7][8]
Reaction Scheme:
Caption: Sandmeyer bromination of the intermediate aniline.
Experimental Protocol:
-
Dissolve 3-amino-N,N-di-n-propylbenzenesulfonamide (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, e.g., 48%).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C to ensure complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 3-bromo-N,N-di-n-propylbenzenesulfonamide.
Causality Behind Experimental Choices:
-
Low Temperature: The diazotization step is performed at low temperatures to prevent the premature decomposition of the unstable diazonium salt.
-
Copper(I) Bromide: CuBr acts as a catalyst to facilitate the conversion of the diazonium salt to the aryl bromide.[4] The mechanism is believed to involve a single-electron transfer from Cu(I) to the diazonium ion, generating an aryl radical.[8]
Step 3: Miyaura Borylation for Boronic Acid Synthesis
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of a carbon-boron bond from an aryl halide.[9] This reaction is highly valued for its mild conditions and broad functional group tolerance.
Reaction Scheme:
Caption: Miyaura borylation to form the target boronic acid.
Experimental Protocol:
-
To a flask, add 3-bromo-N,N-di-n-propylbenzenesulfonamide (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (KOAc, 3.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the resulting pinacol ester by column chromatography.
-
For the free boronic acid, the pinacol ester can be hydrolyzed. Dissolve the ester in a mixture of a suitable solvent (e.g., THF or acetone) and aqueous acid (e.g., HCl). Stir at room temperature until hydrolysis is complete.
-
Extract the product into an organic solvent, dry, and concentrate to yield 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of palladium catalyst and ligand is critical for the efficiency of the borylation. Dppf (1,1'-bis(diphenylphosphino)ferrocene) is a common and effective ligand for this transformation.
-
Base: Potassium acetate is a mild base that is crucial for the catalytic cycle, facilitating the transmetalation step.[9]
-
Boron Source: Bis(pinacolato)diboron is a stable and easy-to-handle source of boron. The resulting pinacol ester is also stable and can be easily purified and stored before hydrolysis to the free boronic acid.
Alternative Pathway: Synthesis from 3-Bromobenzenesulfonyl chloride
An alternative approach begins with 3-bromobenzenesulfonyl chloride, which is commercially available. This route alters the order of the synthetic steps.
Caption: Alternative synthetic pathway to the target molecule.
Step 1: Sulfonamide Formation
The commercially available 3-bromobenzenesulfonyl chloride is reacted with di-n-propylamine to form the corresponding sulfonamide.
Experimental Protocol:
-
Dissolve di-n-propylamine (2.2 eq) in a suitable solvent such as dichloromethane (DCM) in a flask cooled in an ice bath.
-
Slowly add a solution of 3-bromobenzenesulfonyl chloride (1.0 eq) in DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-bromo-N,N-di-n-propylbenzenesulfonamide.
Step 2: Miyaura Borylation
This step is identical to Step 3 in the primary pathway, starting from the 3-bromo-N,N-di-n-propylbenzenesulfonamide synthesized above.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) |
| Pathway I | |||
| 1 | N,N-di-n-propylation | n-Propyl bromide, K₂CO₃ | 70-85 |
| 2 | Sandmeyer Reaction | NaNO₂, HBr, CuBr | 60-75 |
| 3 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 75-90 |
| Pathway II | |||
| 1 | Sulfonamide Formation | Di-n-propylamine | 85-95 |
| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc | 75-90 |
Yields are estimates and can vary based on reaction scale and optimization.
Conclusion and Future Perspectives
The synthesis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid can be reliably achieved through a multi-step sequence starting from either 3-aminobenzenesulfonamide or 3-bromobenzenesulfonyl chloride. The choice of pathway may depend on the availability and cost of the starting materials, as well as the desired scale of the synthesis. The methodologies described herein utilize robust and well-documented chemical reactions, providing a solid foundation for researchers in the field.
Future research may focus on the development of more convergent or one-pot procedures to enhance the overall efficiency of the synthesis. Additionally, exploring alternative borylation methods, such as C-H activation/borylation, could offer more direct routes to the target molecule, further streamlining the synthetic process.
References
-
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. [Link]
-
Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. SYNTHETIC COMMUNICATIONS, 19(9&10), 1499-1503. [Link]
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Kasyan, L. I., Kasyan, A. O., Okovityy, S. I., & Tarabara, I. N. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. Journal of Chemistry and Technologies, 24(1), 10-17. [Link]
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Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
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Willis, M. C. (2019). Arylation and alkenylation of activated alkyl halides using sulfonamides. Chemical Communications, 55(73), 10931-10934. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. Retrieved from [Link]
-
Wang, X., & Peng, Z. (2021). Sandmeyer-Type Reductive Disulfuration of Anilines. Organic Letters, 23(19), 7428–7433. [Link]
-
Ghosh, A. K., & Brindisi, M. (2020). Removal of amino in anilines through diazonium salt-based reactions. RSC Advances, 10(58), 35329-35345. [Link]
-
Kubota, K., & Yamamoto, Y. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Chemistry–A European Journal, 30(26), e202304205. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
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- 2. tandfonline.com [tandfonline.com]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 6. researchgate.net [researchgate.net]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
Spectroscopic Characterization of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3-(Di-n-propylsulfamoyl)benzeneboronic acid. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features of the molecule and the experimental methodologies for obtaining such data.
Molecular Structure and Overview
3-(Di-n-propylsulfamoyl)benzeneboronic acid (CAS No. 1449145-31-6) is a specialized organic compound with the molecular formula C₁₂H₂₀BNO₄S and a molecular weight of 285.17 g/mol .[1][2] Its structure incorporates several key functional groups that dictate its chemical properties and spectroscopic behavior: a 1,3-disubstituted benzene ring, a boronic acid moiety [-B(OH)₂], and a di-n-propylsulfamoyl group [-SO₂N(CH₂CH₂CH₃)₂]. The interplay of these groups results in a unique spectroscopic fingerprint, which is crucial for its identification and characterization in various research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectra for 3-(Di-n-propylsulfamoyl)benzeneboronic acid, along with a detailed interpretation.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides valuable information about the different types of protons and their neighboring environments within the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2-8.0 | m | 2H | Ar-H (ortho to -B(OH)₂) |
| ~7.8-7.6 | m | 2H | Ar-H (ortho and para to -SO₂N(Pr)₂) |
| ~5.5-5.0 | br s | 2H | B(OH )₂ |
| ~3.1-3.0 | t | 4H | -N(CH₂ CH₂CH₃)₂ |
| ~1.6-1.5 | sextet | 4H | -N(CH₂CH₂ CH₃)₂ |
| ~0.9-0.8 | t | 6H | -N(CH₂CH₂CH₃ )₂ |
Interpretation of the ¹H NMR Spectrum:
-
Aromatic Protons (δ 8.2-7.6 ppm): The protons on the 1,3-disubstituted benzene ring are expected to appear in the downfield region due to the deshielding effect of the aromatic ring current.[3] The electron-withdrawing nature of both the boronic acid and the sulfamoyl groups will further shift these protons downfield. The complex multiplicity (m) arises from the spin-spin coupling between the non-equivalent aromatic protons.
-
Boronic Acid Protons (δ 5.5-5.0 ppm): The protons of the boronic acid hydroxyl groups are typically observed as a broad singlet. Their chemical shift can be variable and is sensitive to concentration, temperature, and the solvent used, due to hydrogen bonding and exchange with trace amounts of water.
-
n-Propyl Group Protons (δ 3.1-0.8 ppm):
-
The methylene protons adjacent to the nitrogen atom (-N-CH₂ -) are expected to be the most deshielded of the propyl group, appearing as a triplet around 3.1-3.0 ppm due to coupling with the adjacent methylene group.
-
The central methylene protons (-CH₂-CH₂ -CH₃) will appear as a sextet (or multiplet) in the range of 1.6-1.5 ppm, as they are coupled to both the adjacent methylene and methyl protons.[4]
-
The terminal methyl protons (-CH₂-CH₂-CH₃ ) will be the most upfield, appearing as a triplet around 0.9-0.8 ppm due to coupling with the adjacent methylene group.[4]
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~140-135 | Ar-C -SO₂ |
| ~135-130 | Ar-C -B |
| ~130-125 | Ar-C H |
| ~50 | -N(C H₂)₂ |
| ~22 | -N(CH₂C H₂)₂ |
| ~11 | -N(CH₂CH₂C H₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
-
Aromatic Carbons (δ 140-125 ppm): The carbons of the benzene ring will resonate in the downfield region.[3] The carbons directly attached to the electron-withdrawing sulfamoyl and boronic acid groups (ipso-carbons) are expected to be the most deshielded. Due to the meta-substitution pattern, four distinct signals are expected for the aromatic carbons.
-
n-Propyl Group Carbons (δ 50-11 ppm):
Experimental Protocol for NMR Spectroscopy
Figure 1: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (boronic acid, H-bonded) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2960-2850 | Strong | C-H stretch (aliphatic, n-propyl) |
| ~1350-1310 | Strong | S=O asymmetric stretch (sulfonamide) |
| ~1170-1140 | Strong | S=O symmetric stretch (sulfonamide) |
| ~1400-1300 | Strong | B-O stretch (boronic acid) |
| ~800-700 | Strong | C-H out-of-plane bend (1,3-disubstituted benzene) |
Interpretation of the IR Spectrum:
-
O-H Stretch (3400-3200 cm⁻¹): A broad and strong absorption band is expected in this region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid groups.[6][7]
-
C-H Stretches (3100-2850 cm⁻¹): Aromatic C-H stretches will appear as medium intensity bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the n-propyl groups will show strong absorptions below 3000 cm⁻¹.
-
S=O Stretches (1350-1140 cm⁻¹): The sulfonamide group will exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds.[8][9]
-
B-O Stretch (1400-1300 cm⁻¹): A strong band in this region is indicative of the B-O stretching vibration within the boronic acid moiety.
-
C-H Bend (800-700 cm⁻¹): A strong out-of-plane C-H bending absorption in this region is characteristic of a 1,3-disubstituted benzene ring.
Experimental Protocol for FTIR Spectroscopy (Solid Sample)
Figure 2: Workflow for solid-state FTIR data acquisition using ATR.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of compound.
Predicted Mass Spectrum (ESI)
-
Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 286.1 is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 284.1 is likely to be observed.
-
Key Fragmentation Patterns:
-
Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion.[1]
-
Cleavage of the S-N bond: This would lead to fragments corresponding to the di-n-propylamine and the 3-boronophenylsulfonyl moieties.
-
Loss of water from the boronic acid: Boronic acids are prone to dehydration, which could be observed as a loss of H₂O from the molecular ion.
-
Fragmentation of the n-propyl chains: Cleavage of the alkyl chains can also occur.
-
Experimental Protocol for ESI Mass Spectrometry
Figure 3: Workflow for ESI-MS data acquisition and analysis.
Conclusion
The predicted spectroscopic data for 3-(Di-n-propylsulfamoyl)benzeneboronic acid provides a comprehensive analytical profile for the characterization of this molecule. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its structure by identifying the key functional groups and their connectivity. The experimental protocols outlined in this guide provide a standardized approach for obtaining high-quality spectroscopic data for this and similar compounds, which is essential for quality control and research applications in the pharmaceutical and chemical industries.
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Ivy Fine Chemicals. 3-(Di-n-propylsulfamoyl)benzeneboronic acid [CAS: 1449145-31-6]. Retrieved from [Link]
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A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Thermal Stability and Degradation of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
The intersection of boronic acids and sulfonamides in medicinal chemistry presents both immense opportunities and significant challenges. 3-(Di-n-propylsulfamoyl)benzeneboronic acid is a molecule of interest, likely as a building block or a pharmacophore in its own right. Its utility, however, is intrinsically linked to its stability. This guide provides a comprehensive framework for understanding and evaluating the thermal stability and degradation pathways of this compound. We will move beyond rote procedures to explore the underlying rationale for our experimental choices, ensuring a robust and insightful analysis.
The Crucial Role of Thermal Stability in Drug Development
In the journey from a promising molecule to a viable drug candidate, thermal stability is a critical gatekeeper. It dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and unpredictable performance. For a molecule like 3-(Di-n-propylsulfamoyl)benzeneboronic acid, which contains the reactive boronic acid moiety, a thorough understanding of its behavior under thermal stress is not just a regulatory requirement but a fundamental aspect of its development.[1][2][3]
Predicted Thermal Degradation Pathways
The primary degradation routes are anticipated to be:
-
Protodeboronation: This is a common degradation pathway for arylboronic acids, involving the cleavage of the C-B bond and its replacement with a hydrogen atom, typically from water.[4] This would result in the formation of N,N-di-n-propylbenzenesulfonamide and boric acid. The rate of protodeboronation can be influenced by pH and the presence of metal catalysts.[4][5]
-
Oxidative Degradation: Arylboronic acids are susceptible to oxidation, which replaces the boronic acid group with a hydroxyl group, yielding the corresponding phenol.[7][8] This pathway is particularly relevant in the presence of oxidizing agents or reactive oxygen species.
-
Dehydration (Anhydride Formation): At elevated temperatures, boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This is a reversible process, with the boroxine readily hydrolyzing back to the boronic acid in the presence of water.
The electron-withdrawing nature of the sulfamoyl group is expected to influence the pKa of the boronic acid, which in turn can affect the kinetics of these degradation pathways.[6][9]
Caption: Predicted major degradation pathways for 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
A Validated Approach to Thermal Stability Assessment
A multi-faceted approach is essential for a comprehensive understanding of the thermal stability of 3-(Di-n-propylsulfamoyl)benzeneboronic acid. The following experimental workflow integrates key analytical techniques to provide a complete picture of the compound's behavior under thermal stress.
Caption: Integrated workflow for comprehensive thermal stability analysis.
Thermogravimetric Analysis (TGA)
Causality: TGA is employed to quantify the mass loss of a sample as a function of temperature. This is crucial for identifying dehydration events (loss of water) and decomposition temperatures, where the molecule breaks down into volatile fragments. For boronic acids, TGA can reveal the characteristic multi-step decomposition, starting with the loss of water to form metaboric acid and then boron oxide at higher temperatures.[10][11][12]
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(Di-n-propylsulfamoyl)benzeneboronic acid into a suitable pan (e.g., alumina or platinum).
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation during the analysis.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass lost at each stage.
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, identify any phase transitions (polymorphism), and detect exothermic or endothermic events associated with degradation.[13][14] For compounds containing sulfonamide groups, DSC can provide valuable information on their thermal behavior.[13]
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Atmosphere: Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the decomposition point determined by TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Identify the melting endotherm and any other thermal events.
Forced Degradation Studies and HPLC Analysis
Causality: Forced degradation, or stress testing, is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[1][3][15][16] By subjecting the compound to harsh conditions, we can accelerate the degradation processes that might occur over a longer period under normal storage conditions. High-Performance Liquid Chromatography (HPLC) is the primary technique for separating and quantifying the parent compound and its degradants.[17][18][19] The challenges of analyzing boronic acids, such as on-column hydrolysis, must be addressed in the method development.[20][21]
Experimental Protocol: Forced Degradation
Prepare solutions of 3-(Di-n-propylsulfamoyl)benzeneboronic acid (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water) and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation (Solid State): Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours.
-
Thermal Degradation (Solution): Heat the solution at 60 °C for 24 hours.
Experimental Protocol: HPLC Method
-
Instrument: A high-performance liquid chromatograph with a photodiode array (PDA) detector.
-
Column: A C18 column (e.g., Waters XTerra MS C18, 4.6 x 150 mm, 5 µm) is a good starting point, as it has been shown to minimize on-column hydrolysis of boronic acids.[21]
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A linear gradient from 10% B to 90% B over 20 minutes is a reasonable starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at multiple wavelengths (e.g., 220 nm, 254 nm) and use the PDA to assess peak purity.
-
Injection Volume: 10 µL.
Data Interpretation and Reporting
The data from these analyses should be collated to build a comprehensive stability profile.
Table 1: Summary of Thermal Analysis Data
| Parameter | Result | Interpretation |
| TGA | ||
| Onset of Decomposition (°C) | Temperature at which significant mass loss begins. | |
| Mass Loss at 150 °C (%) | Indicates the extent of dehydration. | |
| DSC | ||
| Melting Point (°C) | Characteristic property of the pure compound. | |
| Degradation Exotherm/Endotherm (°C) | Indicates the temperature and nature of degradation. | |
| HPLC (Forced Degradation) | ||
| Degradation in 0.1 M HCl (%) | Susceptibility to acid hydrolysis. | |
| Degradation in 0.1 M NaOH (%) | Susceptibility to base hydrolysis. | |
| Degradation in 3% H₂O₂ (%) | Susceptibility to oxidation. | |
| Major Degradant RRTs | Relative retention times of key impurities. |
Conclusion
A thorough investigation of the thermal stability of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is paramount for its successful development. By employing a combination of TGA, DSC, and forced degradation studies with a well-developed HPLC method, researchers can gain a deep understanding of its degradation pathways and establish appropriate handling, storage, and formulation strategies. This systematic approach not only ensures regulatory compliance but also provides the foundational knowledge required to unlock the full therapeutic potential of this promising molecule.
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Introduction: The Versatile Role of Substituted Benzeneboronic Acids
An In-Depth Technical Guide to Substituted Benzeneboronic Acids: Synthesis, Applications, and Core Principles for Researchers
Substituted benzeneboronic acids are a class of organoboron compounds featuring a boronic acid moiety [-B(OH)₂] attached to a substituted benzene ring.[1][2] Structurally, the boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[1] This electronic feature is the cornerstone of its diverse reactivity. These compounds are generally air- and moisture-stable crystalline solids, which simplifies their handling and storage compared to many other organometallic reagents.[3][4]
A key characteristic is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[5][6] This equilibrium must be considered during characterization and quantitative analysis. Furthermore, their ability to form reversible covalent bonds with 1,2- and 1,3-diols to create stable five- or six-membered cyclic esters is fundamental to many of their applications, particularly in sensing and medicinal chemistry.[7][8]
The significance of substituted benzeneboronic acids in modern science cannot be overstated. They are indispensable building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[9][10] Beyond synthesis, their unique properties have established them as critical components in the development of chemical sensors, advanced materials, and a new generation of therapeutic agents.[8][11] This guide provides an in-depth exploration of their synthesis, protection strategies, and key applications, offering field-proven insights for researchers and drug development professionals.
Caption: Equilibrium between a benzeneboronic acid and its trimeric anhydride, the boroxine.
PART 1: Synthesis of Substituted Benzeneboronic Acids
The accessibility of diversely substituted benzeneboronic acids is crucial for their widespread application. Synthetic strategies range from classical organometallic methods to modern transition-metal-catalyzed reactions, each with distinct advantages regarding substrate scope and functional group tolerance.
Classical Synthesis: Trapping of Organometallic Intermediates
The most established method involves the reaction of an organometallic reagent (Grignard or organolithium) with a trialkyl borate ester, typically trimethyl borate or triisopropyl borate, at low temperatures.[6][10] This is followed by acidic hydrolysis to yield the desired boronic acid.
Causality Behind Experimental Choices:
-
Low Temperature (-78 °C): This is critical to prevent the newly formed boronic ester from reacting with a second equivalent of the highly nucleophilic organometallic reagent, which would lead to the formation of undesired borinic acid byproducts.[12]
-
Trialkyl Borate: Borate esters serve as the electrophilic source of boron. Triisopropyl borate is often preferred over trimethyl borate as its steric bulk can further mitigate over-addition.
-
Acidic Workup: Hydrolysis of the boronate ester to the final boronic acid is efficiently achieved under acidic conditions.
Caption: General workflow for synthesizing benzeneboronic acids via a Grignard reagent.
Experimental Protocol 1: Synthesis of 4-Cyanophenylboronic Acid
This protocol is adapted from established procedures for preparing substituted phenylboronic acids from aryl halides.[5][13]
-
Preparation of Grignard Reagent:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) and a small crystal of iodine to initiate the reaction.
-
Add a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
-
Borylation:
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature overnight.
-
-
Hydrolysis and Isolation:
-
Cool the mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M) until the pH is ~1-2.
-
Stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield 4-cyanophenylboronic acid as a white solid.
-
Modern Catalytic Methods: C-H Borylation
Modern synthetic chemistry has increasingly turned to transition-metal-catalyzed C-H activation for the direct borylation of benzene rings. The Miyaura borylation, which uses a palladium catalyst to couple an aryl halide or triflate with a diboron reagent like bis(pinacolato)diboron (B₂pin₂), is a cornerstone of this approach.[10] More recently, iridium-catalyzed reactions have enabled the direct C-H borylation of arenes, offering remarkable regioselectivity and functional group tolerance without the need for a pre-installed halide.[10]
Advantages of Catalytic Methods:
-
Functional Group Tolerance: These methods avoid the use of highly basic and nucleophilic organometallic reagents, allowing for the presence of sensitive functional groups like esters, ketones, and nitro groups.[14]
-
Atom Economy: Direct C-H borylation represents a more atom-economical approach to synthesis.[10]
PART 2: Protection and Deprotection Strategies
The boronic acid group is susceptible to degradation under certain conditions, such as protodeboronation in acidic or basic media, or oxidation.[3][15] In multi-step syntheses, it is often necessary to protect the boronic acid moiety. The most common strategy is to convert it into a more robust boronic ester.
| Protecting Group | Structure Example | Stability | Deprotection Conditions | Reference |
| Pinacol Ester | R-B(pin) | Stable to chromatography, mild acids/bases, many organometallic reagents.[3] | Acidic hydrolysis (often slow), or oxidative cleavage (e.g., NaIO₄). Transesterification with phenylboronic acid. | [3][16] |
| MIDA Ester | R-B(MIDA) | Highly stable to anhydrous cross-coupling conditions, chromatography, strong oxidants, and reductions.[3] | Mild aqueous base (e.g., NaOH, NaHCO₃) at room temperature.[3] | [3][4] |
| Trifluoroborate Salt | [R-BF₃]K | Very stable crystalline solids. Insoluble in many organic solvents. | Aqueous acid (e.g., HCl) or treatment with silica gel.[4] | [3][4] |
Causality Behind Choice of Protecting Group:
-
Pinacol esters are the workhorse for general synthesis and are often used directly in Suzuki-Miyaura couplings.[3] Their stability is sufficient for most standard transformations.
-
MIDA esters are chosen for complex, multi-step syntheses requiring high orthogonality. Their exceptional stability allows for a wide range of chemical manipulations on other parts of the molecule before the boronic acid is unmasked in the final step.[3][4]
-
Trifluoroborates offer a different handle due to their salt-like nature and high stability, making them easy to purify by crystallization.[4]
PART 3: Key Applications in Research and Development
The utility of substituted benzeneboronic acids spans from fundamental organic synthesis to cutting-edge drug discovery.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction is one of the most powerful methods for forming C-C bonds, specifically for creating biaryl structures.[9] A substituted benzeneboronic acid (or its ester) serves as the organoboron component, which couples with an organohalide.
Mechanism Overview:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Insights:
-
The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is critical and depends on the substrates. Stronger bases are often needed for less reactive aryl chlorides.
-
The electronic nature of the substituents on the benzeneboronic acid influences the rate of transmetalation. Electron-donating groups can slow the reaction, while electron-withdrawing groups can accelerate it.
-
Ortho-substituents can have a profound impact, sometimes hindering the reaction due to steric bulk but also potentially influencing the atropselectivity in certain biaryl syntheses.[17][18]
Boronic Acid-Based Sensors
The reversible interaction between boronic acids and cis-diols forms the basis of sophisticated chemical sensors.[7][19] This is particularly relevant for detecting carbohydrates like glucose.[8][20] The binding event is typically transduced into a readable signal, such as a change in fluorescence or an electrochemical response.[19][21]
Sensing Mechanism: The trigonal planar sp²-hybridized boronic acid (a weak Lewis acid) reacts with a diol to form a more stable tetrahedral sp³-hybridized boronate ester.[21] If a fluorophore is incorporated into the sensor's design, this change in geometry and electronic environment can modulate its photophysical properties, leading to a detectable signal.
Caption: Reversible binding of a boronic acid to a cis-diol, the basis for sensing.
Medicinal Chemistry and Drug Discovery
The boronic acid moiety is a privileged scaffold in medicinal chemistry.[10][11] Its ability to form reversible covalent bonds with hydroxyl groups in the active sites of enzymes, such as the catalytic serine in serine proteases, makes it an effective transition-state analog inhibitor.[22]
-
Enzyme Inhibition: Benzylboronic acids and their derivatives are explored as inhibitors for various enzymes.[22] The benzene ring provides a scaffold for introducing substituents that can interact with specific pockets in the enzyme's active site, thereby tuning potency and selectivity.
-
Benzoxaboroles: This specific class of cyclic boronic acids has gained significant attention.[23][24] The fusion of the boronic acid into a five-membered ring enhances its Lewis acidity and modifies its physicochemical properties. Several benzoxaborole-based drugs have been approved, such as tavaborole (for onychomycosis) and crisaborole (for atopic dermatitis), demonstrating the clinical success of this scaffold.[24][25]
-
Drug Delivery: The boronic acid group can be used to target glycoproteins that are overexpressed on the surface of cancer cells, offering a strategy for targeted drug delivery.[19][20]
The first FDA-approved boronic acid drug was Bortezomib (Velcade®) for treating multiple myeloma, which validated the therapeutic potential of this functional group.[1][26] While not a benzeneboronic acid itself, its success paved the way for extensive research into other boronic acid-containing drug candidates, including many based on the substituted benzene scaffold.[11][26]
Conclusion and Future Perspectives
Substituted benzeneboronic acids have evolved from being niche synthetic intermediates to indispensable tools across the chemical sciences. Their synthetic accessibility, coupled with their unique reactivity, has cemented their role in constructing complex molecules via Suzuki-Miyaura coupling. Looking forward, the true growth areas lie in their application in functional systems. The design of next-generation sensors with enhanced selectivity and sensitivity for clinical diagnostics remains a vibrant field of research. In medicinal chemistry, the continued exploration of substituted benzeneboronic acids and related scaffolds like benzoxaboroles as covalent inhibitors and targeted delivery agents promises to yield novel therapeutics for a range of diseases. As our understanding of their chemical biology deepens, so too will their impact on science and medicine.
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An In-Depth Technical Guide to the Potential Reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a bifunctional molecule of interest in drug discovery and development. The guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the individual and potential synergistic reactivity of the sulfamoyl and boronic acid moieties. We will delve into the stability of the molecule, its participation in key synthetic transformations, and its metabolic fate, supported by established mechanistic principles and detailed experimental protocols. This document aims to serve as a practical resource for leveraging the unique chemical properties of this compound in the design and synthesis of novel chemical entities.
Introduction: A Molecule of Dichotomous Functionality
3-(Di-n-propylsulfamoyl)benzeneboronic acid presents a compelling scaffold for medicinal chemistry, integrating two functional groups with distinct and valuable properties. The arylboronic acid is a cornerstone of modern synthetic chemistry, most notably for its role in palladium-catalyzed cross-coupling reactions. The di-n-propylsulfamoyl group, a sulfonamide derivative, is a common feature in numerous therapeutic agents, often contributing to target binding, modulating physicochemical properties, and influencing metabolic stability.
The meta-substitution pattern of these two groups on the benzene ring raises intriguing questions about their potential for intramolecular interactions and their influence on each other's reactivity. This guide will systematically dissect these aspects, providing a framework for anticipating the chemical behavior of this molecule and harnessing its potential in synthetic and medicinal chemistry contexts.
The Reactivity Landscape of the Boronic Acid Moiety
The boronic acid group is a versatile functional handle, primarily known for its role in carbon-carbon bond formation but also susceptible to other transformations.
The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling
The paramount reaction of arylboronic acids is the Suzuki-Miyaura cross-coupling, which enables the formation of biaryl structures. In the context of 3-(di-n-propylsulfamoyl)benzeneboronic acid, this reaction allows for the facile introduction of a wide range of aryl or heteroaryl substituents at the 3-position of the sulfamoyl-bearing ring.
The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3][4]
A detailed experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided below.
| Parameter | Value/Description |
| Reactants | 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 equiv), Aryl halide (1.0 equiv) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) or PdCl₂(dppf)-CH₂Cl₂ adduct (0.05 equiv) |
| Base | K₂CO₃ (2.0 equiv) or Cs₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/EtOH/H₂O (4:1:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Nitrogen or Argon) |
Step-by-Step Procedure:
-
To a flame-dried round-bottom flask, add 3-(di-n-propylsulfamoyl)benzeneboronic acid, the aryl halide, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Stability and Potential Degradation Pathways
Arylboronic acids are susceptible to degradation, primarily through protodeboronation and oxidation.
-
Protodeboronation: This involves the cleavage of the C-B bond and its replacement with a C-H bond. This process can be promoted by acidic or basic conditions and is a key consideration during reaction setup and purification. The presence of the electron-withdrawing sulfamoyl group may influence the rate of this degradation pathway.
-
Oxidation: Exposure to strong oxidants can lead to the conversion of the boronic acid to a phenol. Care should be taken to avoid a highly oxidative environment.
To mitigate these degradation pathways, protection of the boronic acid moiety can be employed.
Boronic Acid Protection Strategies [5][6][7][8][9]
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Key Features |
| Pinacol Ester | Boronate ester with pinacol | Reaction with pinacol, often with azeotropic removal of water. | Hydrolysis (acidic or basic), often with an oxidant like NaIO₄. | Most common protecting group, stable to chromatography. |
| MIDA Ester | N-methyliminodiacetic acid boronate | Reaction with MIDA, requires removal of water. | Mild aqueous base (e.g., NaHCO₃). | Highly stable to a wide range of reaction conditions. |
| Trifluoroborate Salt | R-BF₃K | Reaction with KHF₂. | Slow hydrolysis in aqueous or alcoholic media. | Crystalline solids, stable to air and moisture. |
The Reactivity Profile of the Sulfamoyl Group
The N,N-disubstituted sulfamoyl group is generally considered to be a robust and relatively unreactive functional group, a key reason for its prevalence in pharmaceuticals. However, it can participate in specific transformations.
Stability of the Sulfonamide Bond
The S-N bond in sulfonamides is generally stable to a wide range of synthetic conditions. However, under certain metabolic conditions, particularly in electron-deficient aromatic systems, cleavage of the aryl-S bond can occur.[10] This is a critical consideration in drug design, as it can lead to the formation of reactive metabolites.
Directed Ortho-Metalation (DoM)
The sulfamoyl group is a powerful directed metalation group (DMG), capable of directing deprotonation to the ortho position of the aromatic ring with strong bases like n-butyllithium.[1][11][12][13][14] This allows for the regioselective introduction of electrophiles at the C2 or C4 positions of the benzene ring, providing a powerful tool for further functionalization of the scaffold.
Figure 2: Directed ortho-Metalation of the Sulfamoyl Group.
Potential Intramolecular Reactivity: A Critical Assessment
A key question for a bifunctional molecule like 3-(di-n-propylsulfamoyl)benzeneboronic acid is the potential for intramolecular reactions between the sulfamoyl and boronic acid groups.
Intramolecular B-N Interaction
While intramolecular B-N dative bonds are known, particularly in ortho-substituted systems, the meta-disposition of the sulfamoyl and boronic acid groups in the title compound makes a direct intramolecular B-N bond highly unlikely due to geometric constraints. The formation of a strained, large ring system would be required, which is energetically unfavorable.
Potential for Intramolecular Cyclization: The Formation of Benzosultams
A hypothetical intramolecular cyclization could lead to the formation of a benzosultam, a bicyclic sulfonamide.[15][16][17] This would likely require activation of the boronic acid and proceed through a C-S bond formation. However, there are no established precedents for such a direct cyclization from a meta-sulfamoylphenylboronic acid under standard conditions. The synthesis of benzosultams typically involves intramolecular C-H amination or other cyclization strategies that do not directly involve a boronic acid in this manner.
While a direct, spontaneous cyclization is improbable, it is conceivable that under specific, forcing reaction conditions, perhaps involving a transition metal catalyst, such a transformation could be induced. However, this remains a speculative pathway and would require dedicated investigation.
Metabolic Stability: An In Vitro Perspective
The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile and potential for toxicity. Both the sulfonamide and the aryl C-B bond can be sites of metabolic transformation.
Metabolic Pathways
-
Sulfonamide Metabolism: The di-n-propyl groups are susceptible to oxidative metabolism (e.g., hydroxylation, N-dealkylation) by cytochrome P450 enzymes. As mentioned previously, cleavage of the aryl-S bond is also a possibility, particularly if the aromatic ring is electronically activated.[10]
-
Boronic Acid Metabolism: The C-B bond can be metabolically cleaved, leading to the corresponding des-boro compound.
In Vitro Metabolic Stability Assay
Assessing the metabolic stability of 3-(di-n-propylsulfamoyl)benzeneboronic acid is crucial. A standard in vitro assay using liver microsomes or hepatocytes can provide valuable data on the compound's intrinsic clearance.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes [5][6][7][18][19]
| Parameter | Value/Description |
| Test System | Human Liver Microsomes (HLM) |
| Test Compound Conc. | 1 µM |
| HLM Conc. | 0.5 mg/mL |
| Cofactor | NADPH regenerating system |
| Incubation Times | 0, 5, 15, 30, 60 minutes |
| Incubation Temp. | 37 °C |
| Quenching Solution | Acetonitrile with internal standard |
| Analytical Method | LC-MS/MS |
Step-by-Step Procedure:
-
Prepare a stock solution of 3-(di-n-propylsulfamoyl)benzeneboronic acid in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing HLM in phosphate buffer.
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37 °C.
-
Initiate the reaction by adding the test compound stock solution to the HLM suspension, followed by the addition of the NADPH regenerating system.
-
At each time point, withdraw an aliquot of the incubation mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the disappearance of the parent compound over time.
Figure 3: Workflow for an In Vitro Metabolic Stability Assay.
Conclusion and Future Outlook
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a molecule with a rich and predictable reactivity profile, primarily dictated by the well-established chemistry of its constituent functional groups. The boronic acid moiety serves as a versatile handle for synthetic diversification via Suzuki-Miyaura cross-coupling, while the robust sulfamoyl group can be utilized as a director for further regioselective functionalization of the aromatic ring. The potential for intramolecular reactivity is low under standard conditions, enhancing the molecule's utility as a stable building block.
Future investigations should focus on exploring the full synthetic potential of this scaffold, including the use of directed ortho-metalation to access novel derivatives. A thorough in vivo pharmacokinetic and metabolic profiling will be essential to fully understand the disposition of molecules derived from this scaffold. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently and effectively utilize 3-(di-n-propylsulfamoyl)benzeneboronic acid in their drug discovery and development endeavors.
References
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B-Protected Boronic Acids: Methodology Development and Strategic Application. Chemical Reviews, 2016.
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Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex, 2022.
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Metabolic Stability Assay. Creative Biolabs.
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Protecting Groups for Boronic Acids. Chem-Station Int. Ed., 2016.
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Boronic acids protecting groups with standard deprotecting conditions. ResearchGate.
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Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 2023.
-
Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. RSC Publishing.
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S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. PubMed Central, 2021.
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How to Conduct an In Vitro Metabolic Stability Study. Bioanalytical Systems, 2025.
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LC/MS Applications in Drug Development. BioAgilytix Labs.
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How to Study Slowly Metabolized Compounds Using In Vitro Models. WuXi AppTec DMPK, 2023.
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. MIT Open Access Articles.
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Recent Advances in Catalytic Synthesis of Benzosultams. PubMed, 2020.
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Recent Advances in Catalytic Synthesis of Benzosultams. PMC - PubMed Central - NIH, 2020.
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Recent Advances in Catalytic Synthesis of Benzosultams. ResearchGate, 2020.
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Directed ortho-Metalation of Arenesulfonyl Fluorides and Aryl Fluorosulfates. Request PDF.
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Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate.
-
Directed Metalation: A Survival Guide. Baran Lab.
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Directed ortho metalation. Wikipedia.
-
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH.
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Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
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Methodological & Application
Use of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in palladium-catalyzed cross-coupling
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Role of Functionalized Boronic Acids in Synthesis
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds.[1][2] Its power lies in its broad functional group tolerance, mild reaction conditions, and the use of generally stable and environmentally benign organoboron reagents.[3][4] Within the vast arsenal of coupling partners, functionalized boronic acids are of paramount importance, serving as critical building blocks for the synthesis of complex molecules in drug discovery, agrochemicals, and materials science.[5][6][7]
This application note focuses on a specific, high-value reagent: 3-(Di-n-propylsulfamoyl)benzeneboronic acid (CAS Number: 1449145-31-6).[8] The strategic incorporation of the di-n-propylsulfamoyl moiety [-SO₂N(n-Pr)₂] offers medicinal chemists a direct route to introduce a common and valuable pharmacophore into aryl scaffolds. The sulfonamide group is a privileged structural motif found in numerous FDA-approved drugs, prized for its ability to act as a hydrogen bond donor/acceptor and to modulate the physicochemical properties of a molecule.[9][10][11] This guide provides a detailed mechanistic overview, field-proven insights, and robust experimental protocols for leveraging this reagent in Suzuki-Miyaura cross-coupling.
Core Concepts: Mechanism and the Sulfonamide Influence
The efficacy of the Suzuki-Miyaura reaction hinges on a well-understood catalytic cycle involving a palladium catalyst.[1] The cycle is generally accepted to proceed through three key elementary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This is the crucial step where the boronic acid participates. It requires activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (-B(OH)₃⁻), facilitating the transfer.[3][12]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
The presence of the electron-withdrawing sulfonamide group on the benzeneboronic acid can influence its reactivity. While electron-rich boronic acids often react more readily, the electronic properties imparted by the sulfonamide group are precisely what make the resulting products valuable in a pharmaceutical context. Careful selection of the catalyst, ligand, and base is therefore critical to overcome any potential reduction in nucleophilicity and drive the transmetalation step to completion.[9][13]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes & Field-Proven Insights
Why This Reagent? The Sulfonamide Advantage
The primary motivation for using 3-(Di-n-propylsulfamoyl)benzeneboronic acid is to synthesize molecules containing the N,N-disubstituted arylsulfonamide moiety. This functional group is a cornerstone in medicinal chemistry for several reasons:
-
Bioisostere: It can act as a non-classical bioisostere for carboxylic acids, esters, or amides, improving metabolic stability and cell permeability.
-
Pharmacokinetic Modulation: The di-n-propyl groups provide lipophilicity, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
-
Proven Pharmacophore: The arylsulfonamide core is present in a wide range of therapeutics, including diuretics, anticonvulsants, and anti-inflammatory agents.[9]
Optimizing the Reaction: A Scientist's Perspective
Success in coupling reactions involving functionalized boronic acids often comes down to the judicious choice of reaction parameters. The following considerations are based on established best practices for challenging Suzuki-Miyaura couplings.
| Parameter | Recommended Choice & Rationale |
| Palladium Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃: These are common, air-stable Pd(II) and Pd(0) sources, respectively, that are reduced in situ to the active Pd(0) catalyst. For difficult couplings, pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can also be effective.[12] |
| Ligand | Bulky, Electron-Rich Phosphines: Ligands are critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For substrates with electron-withdrawing groups, ligands like SPhos, XPhos, or RuPhos are often superior to simpler ones like PPh₃.[12] |
| Base | K₃PO₄ or Cs₂CO₃: A sufficiently strong base is required to form the boronate anion and drive transmetalation.[12] K₃PO₄ and Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially for less reactive boronic acids. Be mindful that overly harsh basic conditions can cause protodeboronation (decomposition) of the boronic acid.[3][12] |
| Solvent | Dioxane/H₂O or THF/H₂O (e.g., 4:1): A polar aprotic solvent is typically used. The addition of a small amount of water is often crucial as it helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[12] |
| Temperature | 80–110 °C: Elevated temperatures are usually necessary to overcome the activation barriers for the catalytic steps.[12] Reaction progress should be monitored to avoid decomposition at prolonged high temperatures. |
Experimental Protocol: A General Method
This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of an aryl bromide with 3-(Di-n-propylsulfamoyl)benzeneboronic acid. Optimization may be required for different aryl halides.
Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Reagents & Materials
| Reagent | Role | Equivalents | Amount (1.0 mmol scale) |
| Aryl Bromide | Electrophile | 1.0 | 1.0 mmol |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | Nucleophile | 1.2 | 1.2 mmol, 342 mg |
| Pd(OAc)₂ | Catalyst Precursor | 0.02 (2 mol%) | 0.02 mmol, 4.5 mg |
| SPhos | Ligand | 0.04 (4 mol%) | 0.04 mmol, 16.4 mg |
| K₃PO₄ (finely powdered) | Base | 2.0 | 2.0 mmol, 424 mg |
| 1,4-Dioxane | Solvent | - | 4.0 mL |
| H₂O (degassed) | Co-Solvent | - | 1.0 mL |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and finely powdered K₃PO₄ (2.0 mmol).
-
Degassing: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[12]
-
Solvent Addition: Add degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) via syringe. The mixture may be heterogeneous.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (aryl bromide) is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
Even robust protocols can encounter issues. This guide addresses common problems and suggests validated solutions.
| Observation | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst: Pd(0) not generated or oxidized. 2. Inefficient Transmetalation: Boronic acid not sufficiently activated.[12] | 1. Ensure rigorous degassing. Use a different Pd source/ligand combination (e.g., Pd(PPh₃)₄). 2. Switch to a stronger base (e.g., Cs₂CO₃). Ensure the base is finely powdered for better solubility. |
| Boronic Acid Decomposition | 1. Protodeboronation: The -B(OH)₂ group is replaced by -H. 2. Cause: Harsh basic conditions or excessive heat.[3] | 1. Use a milder base (e.g., K₂CO₃ or KF) and potentially a lower temperature. 2. Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester) prior to coupling.[12] |
| Formation of Homo-coupled Byproducts | 1. Aryl-Aryl Homocoupling: From the aryl halide. 2. Boronic Acid Homocoupling: Can be catalyzed by palladium. | 1. This often points to issues with the transmetalation step being too slow. Re-optimize the base and solvent system. 2. Ensure an oxygen-free environment, as O₂ can promote this side reaction. |
Conclusion
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. Its use provides a direct and efficient pathway for incorporating the synthetically important arylsulfonamide moiety into complex molecular targets. While the presence of the electron-withdrawing group requires careful consideration of reaction conditions, the protocols and insights provided in this guide offer a robust framework for success. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can effectively utilize this reagent to accelerate projects in drug discovery and materials science.
References
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S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. [Link]
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Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC - NIH. [Link]
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Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Request PDF - ResearchGate. [Link]
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Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling - RSC Publishing. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. [Link]
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Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations | The Journal of Organic Chemistry - ACS Publications. [Link]
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A General Method for Palladium-Catalyzed Reactions of Primary Sulfonamides with Aryl Nonaflates - Organic Chemistry Portal. [Link]
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Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. [Link]
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Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H. [Link]
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Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]
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3-(Di-n-propylsulfamoyl)benzeneboronic acid [CAS: 1449145-31-6] - Ivy Fine Chemicals. [Link]
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Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines - Green Chemistry (RSC Publishing). [Link]
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Palladium-Catalyzed, Copper(I)-Mediated Coupling of Boronic Acids and Benzylthiocyanate. A Cyanide-Free Cyanation of Boronic Acids - PMC - NIH. [Link]
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Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed. [Link]
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Phenylboronic Acid-polymers for Biomedical Applications - PubMed. [Link]
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Palladium(0)-catalyzed, copper(I)-mediated coupling of boronic acids with cyclic thioamides. selective carbon-carbon bond formation for the functionalization of heterocycles - PubMed. [Link]
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Palladium-catalyzed cross-coupling of various phosphorus pronucleophiles with chloropyrazines: synthesis of novel Am(iii)-selective extractants - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Applications of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Medicinal Chemistry: A Technical Guide
This technical guide provides an in-depth exploration of the applications of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in the field of medicinal chemistry. Boronic acids have emerged as a pivotal class of compounds in drug discovery, with several FDA-approved drugs validating their therapeutic potential.[1][2] This document will delve into the unique properties conferred by the combination of the boronic acid moiety and the di-n-propylsulfamoyl group, offering insights into its utility as a versatile building block for the synthesis of novel therapeutic agents. We will provide a detailed protocol for a key synthetic application and discuss the rationale behind its use in drug design.
Introduction: The Rise of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have garnered significant interest in medicinal chemistry due to their unique chemical properties.[1][3] The boron atom in a boronic acid is electron-deficient, making it a weak Lewis acid capable of forming reversible covalent bonds with nucleophiles, such as the hydroxyl groups in the active sites of enzymes.[4] This ability to mimic the tetrahedral transition state of peptide hydrolysis has led to the development of potent enzyme inhibitors.[4] The first boronic acid-containing drug to be approved by the FDA was Bortezomib (Velcade®), a proteasome inhibitor for the treatment of multiple myeloma.[1][2] This milestone spurred further research, leading to the approval of other boronic acid-based drugs like Ixazomib and Vaborbactam.[1][2]
Beyond their role as pharmacophores, boronic acids are invaluable synthetic intermediates, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction allows for the efficient formation of carbon-carbon bonds, a cornerstone of modern synthetic organic chemistry, enabling the construction of complex molecular architectures from simple building blocks.[5]
The Unique Profile of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a bifunctional molecule that presents exciting opportunities for medicinal chemists. The molecule can be dissected into two key functional components: the benzeneboronic acid moiety and the di-n-propylsulfamoyl group.
-
Benzeneboronic Acid Moiety : This component provides the foundational reactivity of the molecule. The boronic acid group can participate in Suzuki-Miyaura coupling reactions, allowing for its conjugation to a wide array of aromatic and heteroaromatic systems. This modularity is highly desirable in the generation of chemical libraries for high-throughput screening.
-
Di-n-propylsulfamoyl Group : The sulfonamide group is a well-established pharmacophore found in numerous approved drugs. The presence of the di-n-propyl substituents can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability. The sulfamoyl group itself can act as a hydrogen bond donor and acceptor, potentially engaging in key interactions with biological targets. Aryl sulfamates and sulfonamides have been explored as inhibitors of enzymes like steroid sulfatase and carbonic anhydrases.
The strategic placement of these two functional groups on the benzene ring allows for the design of novel molecules with tailored biological activities.
Application as a Building Block in the Synthesis of Novel Enzyme Inhibitors
A primary application of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is as a key building block in the synthesis of novel enzyme inhibitors. The general strategy involves using the boronic acid as a handle for Suzuki-Miyaura coupling to introduce the sulfamoylphenyl moiety into a larger molecular scaffold designed to target a specific enzyme.
Rationale for Targeting Serine Proteases
Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in many diseases. The boronic acid moiety is a known inhibitor of serine proteases, where it forms a stable, tetrahedral adduct with the catalytic serine residue. By incorporating the 3-(di-n-propylsulfamoyl)phenyl group, it is possible to explore additional binding interactions within the enzyme's active site, potentially leading to improved potency and selectivity.
Proposed Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a hypothetical biaryl enzyme inhibitor using 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
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Application Notes & Protocols: 3-(Di-n-propylsulfamoyl)benzeneboronic Acid as a Versatile Building Block for Novel Heterocycles
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(Di-n-propylsulfamoyl)benzeneboronic acid as a strategic building block in the synthesis of novel heterocyclic compounds. We delve into the unique chemical characteristics imparted by the di-n-propylsulfamoyl group and provide detailed, field-proven protocols for its utilization in cornerstone cross-coupling reactions, including Suzuki-Miyaura and Chan-Lam couplings, for the construction of diverse heterocyclic scaffolds. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical applicability.
Introduction: The Strategic Advantage of the Sulfamoyl-Substituted Benzeneboronic Acid Scaffold
Organoboron compounds, particularly arylboronic acids, have become indispensable tools in modern organic synthesis and medicinal chemistry.[1] Their stability, low toxicity, and remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds have propelled them to the forefront of drug discovery and materials science.[2][3] Among this valuable class of reagents, 3-(Di-n-propylsulfamoyl)benzeneboronic acid offers a unique combination of functionalities that make it an exceptionally valuable building block for constructing novel heterocyclic structures.
The presence of the sulfamoyl group (—SO₂NR₂) is of particular significance in medicinal chemistry. This functional group can act as a hydrogen bond acceptor and, depending on substitution, a donor, enabling crucial interactions with biological targets.[4][5] Furthermore, the sulfamoyl moiety can enhance metabolic stability and modulate the pharmacokinetic properties of a molecule.[5] The di-n-propyl substitution on the sulfonamide nitrogen provides a degree of lipophilicity that can be advantageous for membrane permeability and oral bioavailability.
The boronic acid moiety at the meta-position relative to the sulfamoyl group allows for precise and predictable derivatization through a variety of well-established cross-coupling reactions. This guide will focus on two of the most powerful of these transformations: the Palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the Copper-catalyzed Chan-Lam coupling for C-N bond formation.
Key Applications in Heterocycle Synthesis
Synthesis of Aryl-Substituted Heterocycles via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] By coupling 3-(Di-n-propylsulfamoyl)benzeneboronic acid with a variety of halogenated heterocycles, a diverse library of novel compounds can be readily accessed. The electron-withdrawing nature of the sulfamoyl group can influence the reactivity of the boronic acid, a factor to consider in reaction optimization.
The provided protocol is a general guideline that has been optimized for the coupling of arylboronic acids with a range of heterocyclic halides. The choice of a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system is critical for achieving high yields and minimizing side reactions.
-
Catalyst System: A palladium(II) acetate/phosphine ligand system is often effective. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky electron-rich phosphine ligands are often preferred.
-
Base: A base is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used.[8] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A variety of solvents can be employed, with common choices including toluene, dioxane, or aqueous solvent mixtures.[9] The solvent system should be chosen to ensure adequate solubility of all reactants and to be compatible with the chosen reaction temperature.
Materials:
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Heterocyclic halide (e.g., bromo- or iodo-substituted pyridine, pyrimidine, indole, etc.)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., Triphenylphosphine (PPh₃), SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous Solvent (e.g., Toluene, 1,4-Dioxane, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the heterocyclic halide (1.0 equiv), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the anhydrous solvent, followed by the palladium catalyst (0.01-0.05 equiv) and the phosphine ligand (0.02-0.10 equiv).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Synthesis of N-Aryl Heterocycles via Chan-Lam Coupling
The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-nitrogen bonds, enabling the N-arylation of a wide range of nitrogen-containing heterocycles.[10][11] This reaction typically employs a copper catalyst and proceeds under milder conditions than many other C-N coupling methods.[12] The use of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in this reaction allows for the direct introduction of the sulfamoyl-aryl moiety onto a nitrogen atom within a heterocyclic ring.
The Chan-Lam coupling is valued for its operational simplicity and tolerance of various functional groups. Key considerations for a successful transformation include:
-
Copper Source: Copper(II) acetate is a commonly used and effective catalyst. Other copper sources, such as copper(I) iodide or copper(II) triflate, can also be employed.
-
Base: While some Chan-Lam reactions can proceed without a base, the inclusion of a mild base like pyridine or triethylamine can be beneficial, particularly for less nucleophilic amines.
-
Solvent: Dichloromethane (DCM) or methanol are frequently used solvents. The choice of solvent can influence reaction rates and yields.
-
Atmosphere: A key advantage of the Chan-Lam coupling is that it can often be run open to the air, as oxygen can serve as the terminal oxidant in the catalytic cycle.[10]
Materials:
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Nitrogen-containing heterocycle (e.g., imidazole, pyrazole, benzimidazole)
-
Copper(II) Acetate (Cu(OAc)₂)
-
Base (optional, e.g., Pyridine, Triethylamine)
-
Solvent (e.g., Dichloromethane (DCM), Methanol)
Procedure:
-
To a reaction vessel, add the nitrogen-containing heterocycle (1.0 equiv), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.5-2.0 equiv), and Copper(II) Acetate (1.0-2.0 equiv).
-
Add the solvent and, if necessary, the base (2.0 equiv).
-
Stir the reaction mixture at room temperature, open to the air, until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for Chan-Lam N-arylation.
One-Pot Synthesis of 2-Arylbenzimidazoles
Benzimidazoles are a prominent heterocyclic scaffold found in numerous biologically active compounds and pharmaceuticals.[13][14] A highly efficient one-pot synthesis of 2-arylbenzimidazoles can be achieved using 3-(Di-n-propylsulfamoyl)benzeneboronic acid, an o-phenylenediamine, and an aldehyde. This three-component reaction offers a streamlined approach to constructing this important heterocyclic core.
This protocol leverages the condensation of an o-phenylenediamine with an aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized in situ to the aromatic benzimidazole. The arylboronic acid serves as the source of the 2-aryl substituent.
-
Catalyst: While various catalysts can promote this transformation, copper-based catalysts are often effective.[13]
-
Oxidant: An oxidant is required for the final aromatization step. This can be as simple as air (oxygen) or other chemical oxidants.
-
Solvent: Solvents such as ethanol or methanol are often suitable for this reaction.
Materials:
-
o-Phenylenediamine
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Catalyst (e.g., Copper(II) Acetate)
-
Solvent (e.g., Ethanol)
Procedure:
-
In a reaction vessel, dissolve the o-phenylenediamine (1.0 equiv) and the aldehyde (1.0 equiv) in the solvent.
-
Add 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 equiv) and the catalyst (0.1 equiv).
-
Heat the reaction mixture to reflux and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the product by filtration, wash with cold solvent, and dry.
-
If necessary, the filtrate can be concentrated and the residue purified by column chromatography to isolate any remaining product.
Data Summary
| Reaction Type | Key Reagents | Typical Conditions | Product Class |
| Suzuki-Miyaura | Pd catalyst, Phosphine ligand, Base | 80-110 °C, Inert atmosphere | Aryl-substituted heterocycles |
| Chan-Lam | Cu(II) catalyst, Optional base | Room Temperature, Air | N-Aryl heterocycles |
| One-Pot Benzimidazole Synthesis | o-Phenylenediamine, Aldehyde, Catalyst | Reflux | 2-Arylbenzimidazoles |
Conclusion
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its unique electronic and steric properties, combined with its amenability to powerful cross-coupling reactions, provide a robust platform for the generation of diverse molecular architectures. The protocols outlined in this guide offer a solid foundation for researchers to explore the full potential of this reagent in their drug discovery and materials science endeavors. The strategic incorporation of the sulfamoyl moiety can impart desirable physicochemical and pharmacological properties, making this building block particularly attractive for the development of new therapeutic agents.
References
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Application Notes and Protocols: A Guide to the Suzuki-Miyaura Coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid with Aryl Halides
Introduction: The Strategic Importance of Biaryl Sulfonamides
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of biaryl scaffolds.[3] These structural motifs are prevalent in a vast array of biologically active compounds.[4][5]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid with a range of aryl halides. The resulting biaryl sulfonamides are of significant interest in drug discovery, as the sulfonamide group can act as a key pharmacophore, imparting desirable physicochemical and pharmacological properties. The electron-withdrawing nature of the di-n-propylsulfamoyl group on the boronic acid presents specific challenges that necessitate careful optimization of reaction conditions. This guide offers a robust protocol, explains the rationale behind the selection of reagents and conditions, and provides troubleshooting advice to empower researchers in their synthetic endeavors.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction.[7]
-
Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8]
-
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active palladium(0) species.[7]
Experimental Protocol: Coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid with Aryl Halides
This protocol is designed as a general procedure and may require optimization depending on the specific aryl halide used.
Materials and Reagents
-
Boronic Acid: 3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Aryl Halide: Aryl bromide or aryl iodide (1.0 equivalent)
-
Palladium Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%) or a suitable pre-catalyst.
-
Ligand: A bulky, electron-rich phosphine ligand such as SPhos (2-4 mol%) or RuPhos (2-4 mol%).
-
Base: Potassium phosphate (K₃PO₄), tribasic (2.0-3.0 equivalents)
-
Solvent: A 4:1 mixture of 1,4-dioxane and water.
-
Inert Gas: Argon or Nitrogen
-
Reaction Vessel: Schlenk flask or a sealed reaction vial
-
Work-up Reagents: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Purification: Silica gel for column chromatography
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood.
-
Reagent Handling: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere. Aryl halides and boronic acids may be irritants.[9][10] Consult the Safety Data Sheet (SDS) for each reagent before use.
-
Solvent Hazards: 1,4-Dioxane is a flammable liquid and a potential carcinogen. n-Propanol is a flammable liquid and can cause serious eye damage.[11] Handle with care and avoid inhalation or contact with skin and eyes.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium phosphate (2.0-3.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.
-
-
Catalyst and Ligand Addition:
-
In a separate vial, weigh the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).
-
Quickly add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
-
Solvent Addition and Reaction:
-
Degas the 1,4-dioxane/water (4:1) solvent mixture by bubbling with inert gas for 15-20 minutes.
-
Add the degassed solvent to the reaction flask via syringe. The final concentration of the aryl halide should be approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl sulfonamide.[9]
-
Data Presentation: Reaction Parameters and Expected Outcomes
The following table provides a summary of typical reaction parameters for the coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid with various aryl halides. Yields are indicative and may vary depending on the specific substrate and reaction scale.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temp (°C) | Time (h) | Typical Yield (%) |
| 4-Bromoanisole | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (2.5) | 90 | 12 | 85-95 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ (2.0) | RuPhos (4.0) | K₃PO₄ (3.0) | 100 | 18 | 75-85 |
| 2-Bromopyridine | Pd₂(dba)₃ (2.0) | SPhos (4.0) | K₃PO₄ (3.0) | 100 | 24 | 60-75 |
| 4-Iodoacetophenone | Pd₂(dba)₃ (1.0) | SPhos (2.0) | K₃PO₄ (2.0) | 80 | 8 | 90-98 |
Expert Insights and Causality Behind Experimental Choices
-
The Boronic Acid: 3-(Di-n-propylsulfamoyl)benzeneboronic acid possesses a strongly electron-withdrawing sulfamoyl group. This electronic feature can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. To counteract this, more forcing reaction conditions, such as higher temperatures and more active catalyst systems, are often necessary.[12]
-
Catalyst and Ligand Selection: The choice of a palladium(0) source like Pd₂(dba)₃ is common. However, the key to success lies in the choice of the phosphine ligand. Bulky, electron-rich monophosphine ligands like SPhos and RuPhos are highly effective for coupling electron-deficient boronic acids and challenging aryl halides.[13] These ligands promote the formation of the active monoligated palladium(0) species, which accelerates the rate-limiting oxidative addition step and facilitates the subsequent transmetalation and reductive elimination.[14]
-
The Role of the Base: A base is crucial for the activation of the boronic acid to form a more reactive boronate species.[8] For electron-deficient boronic acids, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often preferred over weaker bases like sodium or potassium carbonate.[3] The use of an aqueous solvent mixture also facilitates the dissolution of the inorganic base.
-
Solvent System: A mixture of an organic solvent and water is standard for Suzuki-Miyaura couplings. 1,4-Dioxane is a common choice due to its ability to dissolve a wide range of organic substrates and its miscibility with water. The presence of water is believed to facilitate the transmetalation step.[15]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst and ligand.- Ensure proper degassing of solvents and inert atmosphere setup.- Screen different bases (e.g., Cs₂CO₃) and solvent systems.- Increase the reaction temperature in increments. |
| Protodeborylation of Boronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use a carefully controlled amount of water in the solvent mixture.- Ensure the base is not acidic.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Inefficient transmetalation | - Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a more active ligand to promote the desired cross-coupling pathway. |
| Formation of Byproducts | - Side reactions of functional groups on substrates- Decomposition of starting materials or product | - Protect sensitive functional groups if necessary.- Lower the reaction temperature and/or shorten the reaction time. |
Conclusion
The Suzuki-Miyaura coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid with aryl halides provides a powerful and versatile method for the synthesis of valuable biaryl sulfonamides. By understanding the key reaction parameters and the rationale behind their selection, researchers can effectively troubleshoot and optimize this transformation for their specific needs. The protocol and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug development and organic synthesis, facilitating the efficient construction of complex molecular architectures.
References
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(24), 7741–7753. [Link]
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Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
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Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
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Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Skrydstrup, T., et al. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1872–1875. [Link]
-
Hofmann, K., & Knochel, P. (2017). Site-Selective Pd-Catalyzed Suzuki–Miyaura Cross-Coupling of Polyhalogenated Aromatics and Heteroaromatics. Chemistry – A European Journal, 23(34), 8216-8226. [Link]
-
Weires, A. G., et al. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12513-12519. [Link]
-
Chen, L., et al. (2021). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Angewandte Chemie International Edition, 60(43), 23213-23218. [Link]
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Organic Chemistry Tutor. (2020). Suzuki Cross Coupling Reaction Mechanism. YouTube. [Link]
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Carrow, B. P., et al. (2019). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society, 141(33), 13011-13016. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Mondal, B., et al. (2018). Suzuki coupling of various aryl halides with phenylboronic acid. ResearchGate. [Link]
-
Nolan, S. P., et al. (2011). Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry, 9(20), 7082-7087. [Link]
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Fagnou, K., et al. (2018). The Suzuki−Miyaura Coupling of Aryl Sulfones. ChemRxiv. [Link]
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Fu, G. C., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028. [Link]
-
Niknam, K., et al. (2019). The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate. [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19, 2399-2410. [Link]
-
Brustad, E. M., et al. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. Nature Chemistry, 14, 332-339. [Link]
-
Bedford, R. B., et al. (2016). The Suzuki biaryl coupling. a. The general catalytic coupling process. b. Selected commercial applications with the bond formed by Suzuki coupling highlighted. ResearchGate. [Link]
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Application Notes and Protocols: The Role of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Leveraging Boronic Acids in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful paradigm for the identification of novel, high-quality lead compounds. This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding pockets of biological targets. These fragments, while often exhibiting weak binding affinities, provide efficient starting points for optimization into potent and selective drug candidates.
Boronic acids represent a privileged class of fragments, particularly for targeting serine hydrolases such as serine proteases and β-lactamases.[1][2] Their utility stems from the unique ability of the boronic acid moiety to form a reversible covalent bond with the hydroxyl group of serine residues often found in the active sites of these enzymes. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and specific inhibition.[2][3]
This application note focuses on 3-(Di-n-propylsulfamoyl)benzeneboronic acid , a fragment that combines the reactive boronic acid "warhead" with a sulfamoylphenyl scaffold. The sulfonamide group provides a synthetically tractable vector for fragment growth and can engage in additional hydrogen bonding interactions within the target's active site, enhancing binding affinity and specificity.[2] Herein, we present a comprehensive guide to the application of this fragment in a typical FBDD campaign against a hypothetical bacterial serine β-lactamase, a critical target in the fight against antibiotic resistance.[4]
The FBDD Workflow: A Strategic Overview
The journey from a weakly binding fragment to a potent lead compound is a systematic process. The following workflow illustrates the key stages in an FBDD campaign utilizing 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Figure 1: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Phase 1: Primary Screening for Hit Identification
The initial step involves screening a library of fragments to identify molecules that bind to the target protein. A thermal shift assay (TSA), also known as Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective primary screening method. It measures the change in the protein's melting temperature (Tm) upon ligand binding. A significant increase in Tm (ΔTm) indicates that the fragment stabilizes the protein, suggesting a binding event.
Protocol 1: Thermal Shift Assay (TSA)
-
Protein Preparation: Prepare a solution of the purified target β-lactamase at a final concentration of 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Fragment Preparation: Prepare a 100 mM stock solution of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in 100% DMSO. Create a working plate by diluting the fragment to 1 mM in the assay buffer.
-
Assay Plate Setup: In a 96-well or 384-well PCR plate, add 19 µL of the β-lactamase solution to each well.
-
Dye Addition: Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution at a final dilution of 1:1000.
-
Fragment Addition: Add 1 µL of the 1 mM fragment solution to the appropriate wells for a final fragment concentration of 50 µM. Include DMSO-only wells as a negative control.
-
Thermal Denaturation: Seal the plate and place it in a real-time PCR instrument. Apply a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C per minute.
-
Data Analysis: Monitor the fluorescence intensity as a function of temperature. The Tm is the midpoint of the unfolding transition. A ΔTm of >2°C is typically considered a positive hit.
| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit Status |
| F001 | 3-(Di-n-propylsulfamoyl)benzeneboronic acid | 50 | +3.5 | Hit |
| F002 | Fragment 2 | 50 | +0.8 | No Hit |
| F003 | Fragment 3 | 50 | +2.9 | Hit |
| Ctrl | DMSO | 1% (v/v) | 0.0 | - |
Table 1: Hypothetical data from a primary thermal shift assay screen.
Phase 2: Hit Validation and Biophysical Characterization
Hits from the primary screen require validation using an orthogonal biophysical method to eliminate false positives and to quantify the binding affinity. Surface Plasmon Resonance (SPR) is a powerful technique for this purpose as it provides real-time, label-free kinetic data (association and dissociation rates) and affinity constants (KD).[3]
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
-
Chip Preparation: Covalently immobilize the purified β-lactamase onto a CM5 sensor chip using standard amine coupling chemistry to achieve a high-density surface (e.g., >10,000 RU).
-
Fragment Preparation: Prepare a serial dilution of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in SPR running buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl, 0.005% P20 surfactant, 1% DMSO) ranging from 1 µM to 500 µM.
-
Binding Analysis: Inject the fragment solutions over the β-lactamase-immobilized surface and a reference flow cell at a constant flow rate (e.g., 30 µL/min).
-
Data Collection: Record the sensorgrams, which plot the change in response units (RU) over time.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the equilibrium dissociation constant (KD).
| Fragment | KD (µM) | kon (1/Ms) | koff (1/s) |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | 150 | 1.2 x 10³ | 0.18 |
Table 2: Hypothetical kinetic and affinity data for the validated hit from SPR analysis.
Binding Site Confirmation with NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool in FBDD for confirming binding and mapping the location of the binding site on the protein.[4][5] Protein-observed NMR experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. These experiments monitor changes in the chemical shifts of the protein's backbone amides upon addition of the fragment. Significant chemical shift perturbations (CSPs) for specific residues indicate their involvement in the binding event.
Figure 2: Proposed binding mechanism of the boronic acid fragment.
Protocol 3: ¹H-¹⁵N HSQC for Binding Site Mapping
-
Protein Isotope Labeling: Express and purify the target β-lactamase in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to produce a uniformly ¹⁵N-labeled protein.
-
NMR Sample Preparation: Prepare two NMR samples:
-
Apo: 0.2 mM ¹⁵N-labeled β-lactamase in NMR buffer (e.g., 20 mM Phosphate pH 7.0, 50 mM NaCl, 5% D₂O).
-
Holo: 0.2 mM ¹⁵N-labeled β-lactamase with a 5-fold molar excess of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in the same NMR buffer.
-
-
NMR Data Acquisition: Record ¹H-¹⁵N HSQC spectra for both the apo and holo samples on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Data Analysis: Overlay the two HSQC spectra. Identify residues with significant CSPs, which are indicative of the fragment's binding site. The magnitude of the CSP for each residue can be calculated using the formula: Δδ = √[ (ΔδH)² + (α * ΔδN)² ], where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a scaling factor.
Phase 3: Hit-to-Lead Optimization through Structural Biology
With a validated hit and knowledge of its binding site, the next phase is to improve its potency and selectivity. X-ray crystallography provides high-resolution structural information of the protein-fragment complex, which is crucial for structure-based drug design (SBDD).[6]
The Role of X-ray Crystallography
By obtaining a crystal structure of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in complex with the β-lactamase, researchers can visualize the precise interactions between the fragment and the protein. This includes the covalent bond to the catalytic serine and any non-covalent interactions of the sulfamoylphenyl group. This structural blueprint allows medicinal chemists to design and synthesize analogs that can exploit nearby pockets and form additional favorable interactions, thereby "growing" the fragment into a more potent lead compound.
For instance, the di-n-propyl groups on the sulfonamide can be modified to better fit a hydrophobic sub-pocket, or the phenyl ring can be functionalized to form new hydrogen bonds. This iterative cycle of structural determination, design, and synthesis is the cornerstone of modern hit-to-lead optimization.[4]
Conclusion
3-(Di-n-propylsulfamoyl)benzeneboronic acid serves as an exemplary starting point for an FBDD campaign against serine β-lactamases. Its boronic acid moiety provides a covalent anchor to the active site serine, while the sulfonamide scaffold offers a versatile platform for synthetic elaboration. The systematic application of biophysical techniques such as TSA, SPR, and NMR, coupled with the structural insights from X-ray crystallography, provides a robust pathway for transforming this low-affinity fragment into a high-potency lead compound with therapeutic potential.
References
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from [Link]
-
Cianchetta, G., et al. (2014). Targeting Class A and C Serine β-Lactamases with a Broad-Spectrum Boronic Acid Derivative. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Leonard, P., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. SLAS DISCOVERY: Advancing the Science of Drug Discovery. Retrieved from [Link]
-
Withers, S. G., et al. (2018). Peptidic boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Docquier, J.-D., et al. (2019). β-Lactamase Inhibitors To Restore the Efficacy of Antibiotics against Superbugs. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Pashkuleva, I., et al. (2018). Covalent-fragment screening identifies selective inhibitors of multiple Staphylococcus aureus serine hydrolases important for growth and biofilm formation. Nature Chemistry. Retrieved from [Link]
-
Santos, M. M. M. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. International Journal of Molecular Sciences. Retrieved from [Link]
-
Eid, E., et al. (2016). Design, synthesis, crystal structures and antimicrobial activity of sulfonamide boronic acids as β-lactamase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Rana, S., et al. (2005). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular targets of boronic acids. Serine Proteases include:.... Retrieved from [Link]
-
Cendron, L., et al. (2019). X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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- 6. Structure-Activity Relationship Studies in Substituted Sulfamoyl Benzamidothiazoles that Prolong NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Monitoring Reactions with 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Introduction: The Significance of Monitoring 3-(Di-n-propylsulfamoyl)benzeneboronic acid Reactions
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a versatile building block in modern organic synthesis, particularly valued in the development of novel pharmaceutical agents and functional materials. Its utility stems from the dual reactivity of the boronic acid moiety, often participating in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, and the sulfamoyl group, which can influence the molecule's electronic properties and biological activity.[1] The precise monitoring of reactions involving this compound is paramount to ensure optimal reaction conditions, maximize yield, minimize impurities, and gain critical insights into reaction kinetics and mechanisms.[2][3] This guide provides detailed application notes and protocols for key analytical techniques tailored for researchers, scientists, and drug development professionals.
Strategic Selection of Analytical Techniques
The choice of an analytical technique for monitoring reactions with 3-(Di-n-propylsulfamoyl)benzeneboronic acid is dictated by the specific information required. A multi-faceted approach, often employing complementary techniques, provides the most comprehensive understanding of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantitative analysis of reaction components, offering high resolution and sensitivity for tracking the consumption of starting materials and the formation of products and byproducts.[2][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile compounds. For non-volatile compounds like boronic acids, derivatization is often necessary to improve volatility and thermal stability.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, making it invaluable for in-situ reaction monitoring and mechanistic studies.[7][8]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence and changes in key functional groups, such as the boronic acid and sulfamoyl moieties.
High-Performance Liquid Chromatography (HPLC) for Quantitative Reaction Profiling
HPLC is a cornerstone technique for monitoring the progress of organic reactions due to its ability to separate and quantify individual components in a complex mixture.[9] For boronic acids, reversed-phase HPLC is commonly employed.
Causality in HPLC Method Development:
The successful separation of 3-(Di-n-propylsulfamoyl)benzeneboronic acid from other reaction components hinges on several key factors. The choice of a C18 stationary phase provides a non-polar environment suitable for the separation of moderately polar organic molecules. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is critical. The buffer's pH can influence the ionization state of the boronic acid and any acidic or basic functionalities in other reaction components, thereby affecting their retention times. Gradient elution, where the mobile phase composition is changed over time, is often necessary to achieve optimal separation of compounds with a wide range of polarities.[4]
Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling Reaction
This protocol outlines the monitoring of a typical Suzuki-Miyaura coupling reaction involving 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
1. Reaction Sampling and Quenching:
-
At predetermined time intervals, carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent, such as acetonitrile, to halt the catalytic cycle.[2]
2. Sample Preparation:
-
Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.
-
If necessary, further dilute the sample to ensure the concentration of the analytes falls within the linear range of the detector.
3. HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the separation at a suitable UV wavelength, determined by the UV absorbance spectra of the starting materials and expected products.
Table 1: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Integrate the peak areas of the starting material and product.
-
Calculate the percentage conversion and yield at each time point to construct a reaction profile.
Caption: Workflow for HPLC-based reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Derivatized Analytes
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[5] While 3-(Di-n-propylsulfamoyl)benzeneboronic acid itself is not sufficiently volatile for direct GC-MS analysis, this technique can be invaluable for identifying volatile byproducts or for analyzing the compound after a suitable derivatization step.[6]
The Rationale for Derivatization:
Derivatization is a chemical modification of the analyte to enhance its volatility and thermal stability, making it amenable to GC-MS analysis. For boronic acids, a common approach is esterification, for example, with pinacol, to form a more volatile boronate ester.[5] This process must be quantitative and reproducible to ensure accurate results.
Protocol: GC-MS Analysis via Derivatization
1. Reaction Sampling and Quenching:
-
Follow the same procedure as for HPLC sampling.
2. Derivatization:
-
To a dried aliquot of the quenched reaction mixture, add a solution of pinacol in a suitable aprotic solvent (e.g., dichloromethane).
-
Allow the reaction to proceed to completion. The reaction can often be facilitated by gentle heating.
3. Sample Preparation:
-
Remove the solvent under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a volatile solvent suitable for GC injection (e.g., hexane or ethyl acetate).
4. GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The mass spectrometer will provide mass-to-charge ratio information, allowing for the identification of the derivatized analyte and other volatile components.
Table 2: Representative GC-MS Method Parameters
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150 °C |
| Scan Range | 50-500 m/z |
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Situ Monitoring
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules in solution.[8] This makes it exceptionally well-suited for in-situ reaction monitoring, allowing for the direct observation of the transformation of reactants into products in real-time.[7][10] Both ¹H and ¹¹B NMR can be particularly informative.
Leveraging NMR for Mechanistic Insights:
By tracking the appearance and disappearance of specific signals in the NMR spectrum, one can not only quantify the reaction progress but also identify transient intermediates, providing valuable mechanistic insights.[11] For instance, in a Suzuki-Miyaura coupling, the disappearance of the boronic acid proton signal and the appearance of new aromatic signals corresponding to the coupled product can be monitored.
Protocol: In-Situ ¹H NMR Reaction Monitoring
1. Sample Preparation:
-
The reaction is set up directly in an NMR tube using a deuterated solvent.
-
Ensure all reactants are fully dissolved.
2. NMR Data Acquisition:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
Initiate the reaction and acquire subsequent spectra at regular time intervals.[10]
3. Data Analysis:
-
Identify characteristic peaks for the starting material and the product.
-
Integrate these peaks in each spectrum. The relative integrals will be proportional to the concentration of each species.
-
Plot the concentration of reactants and products as a function of time to obtain a kinetic profile.
Caption: Workflow for in-situ NMR reaction monitoring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
FT-IR spectroscopy is a rapid and straightforward technique for identifying the presence of specific functional groups in a molecule. While not typically used for precise quantification in reaction monitoring, it is excellent for qualitative assessment of reaction progress.
Identifying Key Vibrational Frequencies:
For 3-(Di-n-propylsulfamoyl)benzeneboronic acid, key vibrational bands to monitor include:
-
B-O stretching: Around 1350 cm⁻¹, characteristic of the boronic acid group.[12]
-
O-H stretching: A broad band around 3300 cm⁻¹, also from the boronic acid.
-
S=O stretching: Asymmetric and symmetric stretches for the sulfone group, typically observed around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.[13]
As the reaction proceeds, the disappearance of the B-O-H related bands and the appearance of new bands corresponding to the product can be observed.
Protocol: FT-IR Reaction Monitoring (Attenuated Total Reflectance - ATR)
1. Background Spectrum:
-
Acquire a background spectrum of the clean ATR crystal.
2. Initial Spectrum:
-
Place a small drop of the initial reaction mixture (t=0) onto the ATR crystal and acquire the spectrum.
3. Reaction Monitoring:
-
At various time points, withdraw a small aliquot of the reaction mixture and acquire its FT-IR spectrum.
4. Data Analysis:
-
Compare the spectra over time, focusing on the changes in the characteristic vibrational bands of the reactants and products.
Conclusion: An Integrated Approach to Reaction Monitoring
A comprehensive understanding of reactions involving 3-(Di-n-propylsulfamoyl)benzeneboronic acid is best achieved through the strategic application of multiple analytical techniques. HPLC provides robust quantitative data for reaction optimization and yield determination. GC-MS, with appropriate derivatization, offers high sensitivity for specific analytes. NMR spectroscopy delivers unparalleled structural detail for in-situ monitoring and mechanistic studies. FT-IR provides a quick and convenient method for qualitative functional group analysis. By integrating the insights from these techniques, researchers can accelerate the development of efficient and robust synthetic processes.
References
- Benchchem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- LCGC International. (2021). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS.
- PubMed. (n.d.). Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine.
- RSC Publishing. (2020). Online reaction monitoring by single-scan 2D NMR under flow conditions.
- Solubility of Things. (n.d.). Applications of NMR Spectroscopy.
- Wageningen University & Research. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- LabRulez LCMS. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Wageningen University & Research. (n.d.). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin.
- ACS Publications. (2025). NMR Reaction Monitoring Robust to Spectral Distortions.
- Springer. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
- RSC Publishing. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
- ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP.
- MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. lcms.labrulez.com [lcms.labrulez.com]
- 4. waters.com [waters.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. waters.com [waters.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. asahilab.co.jp [asahilab.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this sterically hindered and electron-deficient substrate. Here, we provide in-depth, evidence-based troubleshooting advice and frequently asked questions (FAQs) to ensure the success of your coupling reactions.
Introduction: Understanding the Unique Challenges
The Suzuki-Miyaura coupling is a powerful tool for carbon-carbon bond formation.[1] However, the unique structure of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, characterized by a bulky di-n-propylsulfamoyl group, introduces specific steric and electronic challenges that can impede the reaction. The electron-withdrawing nature of the sulfamoyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[2] This guide will address these issues head-on, providing you with the knowledge to optimize your reaction conditions effectively.
Troubleshooting Guide: A Symptom-Based Approach
Low to no product yield is the most common issue encountered. The following sections break down potential causes and provide step-by-step solutions.
Issue 1: Low or No Conversion of Starting Materials
This is often the first indication of a suboptimal reaction setup. The root cause can typically be traced to one of the key components of the catalytic cycle.
Potential Cause A: Inefficient Transmetalation
The electron-withdrawing sulfamoyl group on the benzeneboronic acid reduces its nucleophilicity, which can hinder the transfer of the aryl group to the palladium center.
-
Solution 1: Judicious Choice of Base. A suitable base is critical for the formation of the more nucleophilic boronate species.[3][4] For electron-deficient boronic acids, stronger, non-nucleophilic bases are often more effective.
-
Recommendation: Switch to stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] These bases have been shown to be effective in couplings involving sterically hindered and electron-deficient partners.
-
-
Solution 2: Solvent System Optimization. The solvent plays a crucial role in the solubility of the reactants and the stabilization of intermediates in the catalytic cycle.
-
Recommendation: A mixture of an organic solvent like dioxane, toluene, or THF with water is commonly used to facilitate the dissolution of both the organic and inorganic reagents.[6] Experiment with the solvent ratio to find the optimal balance for your specific coupling partners.
-
Potential Cause B: Ineffective Oxidative Addition
If you are using a particularly unreactive aryl halide (e.g., an aryl chloride), the oxidative addition step may be the rate-limiting step.
-
Solution 1: Employ Bulky, Electron-Rich Ligands. The choice of phosphine ligand is paramount in facilitating oxidative addition, especially with challenging substrates.
-
Solution 2: Consider a More Active Pre-catalyst. The in-situ generation of the active Pd(0) species from a Pd(II) precursor can sometimes be inefficient.
-
Recommendation: Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, highly active pre-catalyst that readily forms the active catalytic species.
-
Frequently Asked Questions (FAQs)
Q1: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A1: Homocoupling of boronic acids is often a result of aerobic oxidation.
-
Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent before adding the catalyst and by maintaining a positive pressure of inert gas throughout the reaction.
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help to minimize its concentration at any given time, thereby disfavoring the homocoupling pathway.
Q2: My reaction is sluggish, even with optimized catalyst and base. What else can I try?
A2: If the reaction kinetics are slow, consider the following:
-
Increase Reaction Temperature: Suzuki couplings are often performed at elevated temperatures (e.g., 80-110 °C).[6] Carefully increasing the temperature can enhance the reaction rate. However, be mindful of the thermal stability of your substrates and catalyst.
-
Increase Catalyst Loading: While ideal for process efficiency to keep catalyst loading low, for particularly challenging couplings, a modest increase in the catalyst loading (e.g., from 1 mol% to 2-3 mol%) can significantly improve the conversion.
Q3: Should I be concerned about protodeboronation of my boronic acid?
A3: Protodeboronation, the cleavage of the C-B bond by a proton source, can be a significant side reaction, especially with electron-deficient boronic acids.[2]
-
Use Anhydrous Solvents: Ensure your organic solvents are dry to minimize the presence of water, which can be a proton source.
-
Careful Base Selection: While a base is necessary, overly harsh basic conditions in the presence of protic solvents can exacerbate protodeboronation. The recommended K₃PO₄ or Cs₂CO₃ are generally a good balance.
-
Consider Boronic Esters: If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy.[4][9]
Experimental Protocols & Data Presentation
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ or a suitable pre-catalyst | Readily forms the active Pd(0) species. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands for challenging substrates.[7][8] |
| Pd:Ligand Ratio | 1:2 to 1:4 | Ensures complete coordination and stabilization of the catalyst. |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Strong, non-nucleophilic bases for electron-deficient boronic acids.[5] |
| Solvent | Dioxane/Water or Toluene/Water (e.g., 4:1) | Aprotic organic solvent with water to dissolve the base.[6] |
| Temperature | 80 - 110 °C | To overcome activation energy barriers.[6] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents catalyst deactivation and homocoupling. |
General Experimental Protocol
-
To a dry Schlenk flask, add the aryl halide (1.0 equiv), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
In a separate vial, dissolve the palladium source and the ligand in the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Add the degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
From the desk of the Senior Application Scientist
Welcome to the technical support guide for 3-(Di-n-propylsulfamoyl)benzeneboronic acid. As a crucial intermediate in medicinal chemistry and materials science, particularly in Suzuki-Miyaura coupling reactions, its purity is paramount to ensure reproducibility, high yields, and the avoidance of downstream complications.[1][2] Recent studies have also highlighted that some arylboronic acids may be considered potentially genotoxic impurities, making rigorous purification a critical aspect of quality control in drug development.[3][4]
This guide is structured to address the practical challenges you may face in the laboratory. We will move from high-level questions to specific troubleshooting scenarios and conclude with detailed, validated protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and purification of 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Q1: What are the most common impurities I should expect in my crude sample?
A1: The impurity profile depends heavily on the synthetic route, but typically includes:
-
Boroxine: The cyclic anhydride formed by the dehydration of three boronic acid molecules. This is arguably the most common impurity for any boronic acid and can be identified by mass spectrometry (peak at 3x the monomer mass minus 3x H₂O).
-
Protodeboronation Product: The parent molecule, N,N-dipropylbenzenesulfonamide, where the B(OH)₂ group has been replaced by a hydrogen atom. This can occur under harsh acidic or basic conditions or during prolonged heating.[3]
-
Homocoupling Products: Biphenyl species formed from the coupling of two boronic acid molecules or two aryl halide starting material molecules.[5] These are common byproducts in reactions involving organometallic reagents.[5][6]
-
Unreacted Starting Materials: Such as the corresponding aryl bromide or iodide from which the boronic acid was formed.
-
Inorganic Salts: Remnants from the workup, such as sodium or lithium salts.
Q2: My crude product is a sticky oil or waxy solid and refuses to crystallize. What's the cause and what should I do?
A2: This is a frequent issue with boronic acids that have lipophilic side chains like the di-n-propylsulfamoyl group. The presence of impurities, especially the boroxine, disrupts the crystal lattice formation.
-
Causality: Boroxines are often oils or amorphous solids and can act as an "impurity solvent," preventing your desired product from crystallizing.
-
Solution: Do not proceed directly to recrystallization. First, employ an acid-base extraction (see Protocol A) to break down the boroxine and separate the boronic acid from neutral impurities. This initial cleanup often yields a solid product that is much more amenable to recrystallization. If the product is still an oil, purification via derivatization (Protocol D) or chromatography (Protocol C) is recommended.[7]
Q3: How can I quickly check for the presence of the boroxine anhydride?
A3: While NMR can show broadened peaks, the most direct methods are:
-
Mass Spectrometry (MS): Look for a peak corresponding to the trimeric boroxine.
-
¹H NMR with D₂O Shake: Dissolve a sample in a deuterated solvent like CDCl₃ or DMSO-d₆. Add a drop of D₂O, shake vigorously, and re-acquire the spectrum. The broad signal corresponding to the B-OH protons should exchange with deuterium and disappear or significantly diminish. If significant non-exchangeable broad peaks remain, it may indicate a high boroxine content.
Q4: What are the best practices for storing purified 3-(Di-n-propylsulfamoyl)benzeneboronic acid?
A4: Boronic acids are prone to dehydration to form boroxines upon storage. To minimize this:
-
Store as a dry, crystalline solid.
-
Keep in a tightly sealed container.
-
Store in a desiccator over a drying agent (e.g., Drierite).
-
For long-term storage, store under an inert atmosphere (Nitrogen or Argon) at low temperatures (0-4 °C). The product is generally chemically stable under standard ambient conditions, but these precautions prevent degradation over time.[8]
Section 2: Troubleshooting Guide
This guide provides solutions to specific experimental problems.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor recovery after acid-base extraction. | 1. Incomplete extraction from the organic layer. 2. Incorrect pH during precipitation. 3. Emulsion formation during extraction. | 1. Perform multiple extractions (3-4 times) with the aqueous base. 2. Ensure the aqueous phase is sufficiently acidic (pH 1-2) to fully precipitate the boronic acid. Check with pH paper. 3. To break emulsions, add brine (saturated NaCl solution) or filter the mixture through a pad of Celite. |
| Compound streaks badly on silica gel TLC. | Boronic acids are Lewis acidic and interact strongly with the Lewis basic silanol groups on the silica surface, causing streaking and potential decomposition.[9] | 1. Do not use standard silica gel. Proceed to Protocol C for chromatography on boric acid-treated silica gel.[10][11] 2. Alternatively, use reverse-phase (C18) chromatography.[12][13] 3. Add a small amount of a modifier like acetic acid to the eluent, but this can complicate product isolation.[7] |
| Recrystallization fails to remove a key impurity. | The impurity has very similar solubility properties to the desired product. | 1. Try a different solvent system. A comprehensive solvent screen is necessary (see Protocol B). 2. If the impurity is neutral and non-polar, an acid-base extraction (Protocol A) should be performed before attempting recrystallization. 3. If the impurity is another boronic acid, preparative HPLC may be required.[12] |
| ¹H NMR spectrum shows broad, poorly resolved peaks. | This often indicates the presence of oligomeric species, primarily the boroxine anhydride. It can also suggest slow chemical exchange on the NMR timescale. | 1. Before analysis, dissolve the sample in a solvent and add a few drops of water to hydrolyze the boroxine back to the monomeric boronic acid. 2. If broadening persists, consider acquiring the spectrum at a higher temperature. |
Section 3: Purification Method Selection
The choice of purification method depends on the nature of the crude material and the primary impurities. This decision tree can guide your strategy.
Caption: Decision tree for selecting a purification strategy.
Section 4: Detailed Experimental Protocols
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.
Protocol A: Acid-Base Liquid-Liquid Extraction
This method is highly effective for removing neutral, organic impurities and for hydrolyzing boroxine anhydrides.[14][15] It exploits the acidic nature of the B(OH)₂ group.
-
Dissolution: Dissolve the crude material (1.0 g) in a suitable organic solvent like ethyl acetate or dichloromethane (20-30 mL).
-
Base Extraction: Transfer the solution to a separatory funnel. Extract the organic layer with a mild aqueous base, such as 1 M sodium carbonate (Na₂CO₃) or 1 M sodium hydroxide (NaOH) (3 x 20 mL). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Organic Wash: Combine the aqueous layers in the separatory funnel. Wash this combined aqueous layer with a fresh portion of the organic solvent (1 x 20 mL) to remove any remaining neutral impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) or 3 M HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). The pure boronic acid should precipitate as a white solid.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water (2 x 10 mL) and then with a small amount of a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol B: Recrystallization
This is a classic purification technique for solids.[16] The key is finding a solvent system where the compound is soluble when hot but insoluble when cold.[17]
-
Solvent Screening (Small Scale):
-
Place a small amount of your material (~20 mg) into several test tubes.
-
Add a few drops of a test solvent (see table below) to each tube.
-
If it dissolves at room temperature, the solvent is unsuitable.
-
If it doesn't dissolve, heat the mixture gently. If it dissolves when hot, it's a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good single-solvent system.
-
If no single solvent works, try a binary system (e.g., dissolve in a "good" solvent like hot toluene, then add a "poor" solvent like hexane dropwise until cloudy, then reheat to clarify and cool).
-
| Recommended Solvents for Screening |
| Single Solvents |
| Toluene |
| Acetonitrile |
| Ethyl Acetate[7] |
| Water (with co-solvent if needed) |
| Binary Systems (Good Solvent / Anti-Solvent) |
| Toluene / Hexanes |
| Ethyl Acetate / Hexanes |
| Dichloromethane / Hexanes[7] |
| Acetone / Water |
-
Recrystallization Procedure (Scale-up):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If using a binary system, dissolve in the "good" solvent and add the "anti-solvent" dropwise until the solution just becomes cloudy. Reheat to get a clear solution.
-
Allow the flask to cool slowly to room temperature. Rapid cooling traps impurities.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Protocol C: Flash Chromatography on Boric Acid-Treated Silica Gel
This method prevents the common issue of boronic acids sticking to silica gel by pre-saturating the Lewis acid-base interaction sites.[10][11]
-
Preparation of Treated Silica:
-
Prepare a 1% (w/v) solution of boric acid in methanol.
-
Make a slurry of silica gel in this boric acid solution.
-
Remove the methanol on a rotary evaporator until a free-flowing powder is obtained. Dry thoroughly under vacuum.
-
-
Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Loading: Dissolve your crude material in a minimal amount of the eluent or dichloromethane and load it onto the column.
-
Elution: Run the column using a suitable solvent gradient, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol D: Purification via Diethanolamine Adduct Formation
This chemical modification technique forms a stable, crystalline adduct with the boronic acid, which can often be easily purified by crystallization. The free boronic acid is then recovered.[9][13]
-
Adduct Formation: Dissolve the crude boronic acid in a non-polar solvent like diethyl ether or a mixture of ethyl acetate and hexanes. Add one equivalent of diethanolamine. Stir at room temperature. The diethanolamine adduct often precipitates as a crystalline solid.
-
Isolation and Purification: Collect the solid adduct by filtration. If needed, the adduct itself can be recrystallized from a suitable solvent (e.g., ethanol or acetonitrile).
-
Liberation of Boronic Acid: Suspend the purified adduct in ethyl acetate. Wash the mixture with an acidic aqueous solution (e.g., 1 M HCl) or a saturated boric acid solution (to complex the diethanolamine).[9] The pure boronic acid will move into the organic layer.
-
Final Workup: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the pure product.
Section 5: Purity Assessment
After purification, it is crucial to assess the final purity.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically effective for separating the boronic acid from its impurities.[12]
-
¹H and ¹³C NMR: Provides structural confirmation and detects organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
By following this guide, researchers, scientists, and drug development professionals can effectively troubleshoot and execute the purification of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, ensuring high-quality material for subsequent applications.
References
-
Khan, R. A., et al. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(8), 1048-1050. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. [Link]
-
Butters, M., et al. (n.d.). Arylboronic Acids. DRUG REGULATORY AFFAIRS INTERNATIONAL. [Link]
-
Reddit User Discussion. (2015). HELP: Purifying boronic acids sucks. r/chemistry on Reddit. [Link]
-
McCauley, J., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Reddit User Discussion. (2015). Purification of boronic acids? r/chemistry on Reddit. [Link]
-
Process Chemistry Tutorials. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
University of California, Los Angeles Chemistry Department. (n.d.). Recrystallization and Crystallization. [Link]
- Google Patents. (2003).
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]
-
Unknown. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. [Link]
-
van der Zalm, J., et al. (2018). Liquid-liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute streams. ResearchGate. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. silicycle.com [silicycle.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. reddit.com [reddit.com]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. waters.com [waters.com]
- 13. reddit.com [reddit.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Mitigating Deboronation of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the use of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in cross-coupling reactions, with a primary focus on preventing undesired deboronation.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental chemical principles behind the deboronation of your specific boronic acid.
Q1: What is deboronation and why is it a problem?
A: Deboronation, specifically protodeboronation, is a common and detrimental side reaction in which the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom[1]. In the context of your molecule, this process converts your valuable starting material, 3-(Di-n-propylsulfamoyl)benzeneboronic acid, into the byproduct N,N-dipropylbenzenesulfonamide. This unwanted reaction consumes your nucleophile, reduces the yield of your desired coupled product, and complicates the purification process[1][2].
Q2: Why is 3-(Di-n-propylsulfamoyl)benzeneboronic acid particularly susceptible to deboronation?
A: The susceptibility of an arylboronic acid to deboronation is highly dependent on the electronic properties of its substituents[1][3]. The di-n-propylsulfamoyl group [-SO₂(N(CH₂CH₂CH₃)₂)] at the meta-position is strongly electron-withdrawing. This property significantly increases the acidity of the boronic acid (lowers its pKa) and polarizes the carbon-boron (C-B) bond[4][5]. For such electron-deficient arylboronic acids, deboronation is often accelerated, particularly under basic aqueous conditions typical for many Suzuki-Miyaura coupling reactions[3][6][7][8]. The mechanism can even shift towards a pathway involving the formation of a transient aryl anion, which is then quenched by a proton source[3][6].
Q3: What are the primary factors that trigger deboronation during a coupling reaction?
A: Several reaction parameters can promote deboronation. Understanding these is the first step toward prevention:
-
Base: The choice and concentration of the base are critical. Aqueous basic conditions (high pH) are well-documented to accelerate deboronation, especially for electron-deficient systems[3][6][9]. The base's role is to activate the boronic acid for transmetalation, but overly harsh or aqueous basic conditions can favor the competing deboronation pathway[10][11].
-
Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including deboronation. If the rate of deboronation is accelerated more than the rate of the desired coupling, yields will suffer.
-
Reaction Time: Prolonged exposure to coupling conditions, especially at elevated temperatures, provides more opportunity for the deboronation side reaction to occur.
-
Solvent System: The presence of water, especially in combination with a strong base and high temperature, provides a ready source of protons (H⁺) that can cleave the C-B bond[1].
-
Catalyst System: An inefficient palladium catalyst system that results in slow transmetalation or reductive elimination will allow more time for the boronic acid to decompose via deboronation before it can productively couple[1][2].
Part 2: Troubleshooting Guide - From Problem to Solution
Use this guide when you observe poor reaction outcomes.
Problem: Low yield of the desired coupled product, with significant amounts of N,N-dipropylbenzenesulfonamide observed by LC-MS or NMR.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for deboronation.
Cause 1: Suboptimal Base and Solvent Conditions
-
Explanation: Strong aqueous bases like NaOH or high concentrations of K₂CO₃ in water/dioxane can create a high pH environment that rapidly degrades your electron-deficient boronic acid[3][6].
-
Solution:
-
Switch to a Milder, Anhydrous Base: Transition from aqueous inorganic bases to milder, often anhydrous or non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices that are highly effective in anhydrous solvents like dioxane, toluene, or DMF[11][12]. Cesium fluoride (CsF) can also be effective.
-
Minimize Water: If a co-solvent is needed, minimize the amount of water. Better yet, use a rigorously dried, anhydrous solvent system.
-
| Base | Typical Solvent(s) | Characteristics & Recommendations |
| K₃PO₄ | Dioxane, Toluene, DMF | Highly Recommended. A moderately strong, non-nucleophilic base. Effective under anhydrous conditions, minimizing water-driven deboronation. |
| Cs₂CO₃ | Dioxane, DMF, THF | Highly Recommended. More soluble in organic solvents than K₂CO₃. Often provides faster reaction rates which can outcompete deboronation. |
| KF | THF, Dioxane | A mild base that can activate the boronic acid without creating a harsh pH environment[10]. Particularly useful if other functional groups are base-sensitive. |
| K₂CO₃ / Na₂CO₃ | Aqueous mixtures | Use with Caution. High risk of deboronation for this substrate. If used, limit water content and temperature. |
Cause 2: Inefficient Catalyst System
-
Explanation: The race is between the desired catalytic cycle and the undesired deboronation pathway. A slow catalytic cycle gives deboronation time to win. The transmetalation step is often rate-limiting for electron-deficient boronates[12]. An efficient catalyst system accelerates the productive coupling.
-
Solution:
-
Employ Electron-Rich, Bulky Ligands: Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate both oxidative addition and reductive elimination. Their bulk and electron-donating properties stabilize the palladium center and promote the key steps of the catalytic cycle[2][12].
-
Use Pre-formed Catalysts: Consider using modern pre-formed catalysts (e.g., XPhos-Pd-G3). These catalysts are highly active, require no induction period, and ensure a rapid initiation of the catalytic cycle, which can be crucial for outcompeting the decomposition of your sensitive boronic acid[7].
-
Cause 3: Harsh Kinetic Conditions
-
Explanation: Even with an optimized chemical system, excessive heat or time can lead to decomposition.
-
Solution:
-
Temperature Screening: Do not default to high temperatures. Run a screen from 60°C to 100°C. You may find that a lower temperature (e.g., 80°C) provides a good yield with significantly less byproduct formation.
-
Monitor Reaction Progress: Follow the reaction by a suitable technique (e.g., TLC or LC-MS) every 30-60 minutes. Stop the reaction as soon as the limiting reagent (often the aryl halide) is consumed. Avoid arbitrarily long reaction times.
-
Part 3: Advanced Strategies & Recommended Protocol
When standard troubleshooting is insufficient, these advanced methods offer a more robust solution.
Strategy 1: The Boronic Ester Advantage
The most effective strategy to combat deboronation is to avoid using the boronic acid directly. Instead, convert it to a more stable boronic ester, such as a pinacol ester (Bpin).
-
Why it Works: Boronic esters are significantly more stable towards deboronation than their corresponding boronic acids under basic conditions[2][7][13]. The ester effectively "protects" the C-B bond. The active boronic acid or boronate species is then generated in situ at a low, steady concentration, minimizing its decomposition over the course of the reaction[1][14].
-
How to Implement:
-
Synthesis: 3-(Di-n-propylsulfamoyl)benzeneboronic acid can be easily converted to its pinacol ester derivative by stirring with pinacol in a suitable solvent (e.g., toluene) with removal of water.
-
Coupling: Use the isolated pinacol ester directly in the Suzuki-Miyaura coupling reaction. Note that the reaction may require slightly more forcing conditions (e.g., a stronger base like K₃PO₄) to facilitate the in-situ hydrolysis and transmetalation, but the overall yield will be much higher due to the dramatic reduction in deboronation.
-
Competing Pathways: Boronic Acid vs. Boronic Ester
Caption: Boronic esters act as a stable reservoir.
Optimized Protocol: Suzuki-Miyaura Coupling Using a Pinacol Ester
This protocol is designed for high-yield coupling of 3-(Di-n-propylsulfamoyl)phenylboronic acid pinacol ester with an aryl bromide.
Reagents & Equipment:
-
3-(Di-n-propylsulfamoyl)phenylboronic acid pinacol ester (1.2 equiv)
-
Aryl Bromide (1.0 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)
-
XPhos-Pd-G3 catalyst (1-2 mol%)
-
Anhydrous 1,4-Dioxane
-
Schlenk flask or sealed vial, magnetic stirrer, nitrogen/argon line
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), the boronic ester (1.2 equiv), K₃PO₄ (3.0 equiv), and the XPhos-Pd-G3 catalyst (0.01-0.02 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Degassing (Optional but Recommended): Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitoring: After 1 hour, take a small aliquot (under inert atmosphere if possible), quench with water, extract with ethyl acetate, and analyze by LC-MS or TLC to check for consumption of the aryl bromide. Continue heating until the starting material is consumed (typically 2-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.
Part 4: References
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.--INVALID-LINK--
-
Protodeboronation. Wikipedia.--INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health (NIH).--INVALID-LINK--
-
Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.--INVALID-LINK--
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.--INVALID-LINK--
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts.--INVALID-LINK--
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).--INVALID-LINK--
-
Suzuki–Miyaura Coupling. Books.--INVALID-LINK--
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.--INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications.--INVALID-LINK--
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH).--INVALID-LINK--
-
Boron Suzuki Coupling. Borates Today.--INVALID-LINK--
-
Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.--INVALID-LINK--
-
Suzuki Coupling. Organic Chemistry Portal.--INVALID-LINK--
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.--INVALID-LINK--
-
Miyaura Borylation Reaction. Organic Chemistry Portal.--INVALID-LINK--
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed.--INVALID-LINK--
-
Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.--INVALID-LINK--
-
Suzuki reaction. Wikipedia.--INVALID-LINK--
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. ResearchGate.--INVALID-LINK--
-
DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health (NIH).--INVALID-LINK--
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.--INVALID-LINK--
-
Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH. PubMed.--INVALID-LINK--
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. National Institutes of Health (NIH).--INVALID-LINK--
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.--INVALID-LINK--
-
A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. National Institutes of Health (NIH).--INVALID-LINK--
-
Sulfonylation of Aryl Boronic Acids by Sulfonyl Fluorides in water under Visible Light Irradiation. ResearchGate.--INVALID-LINK--
-
Sulfonylation of aryl boronic acids by sulfonyl fluorides in water under visible-light irradiation. RSC Publishing.--INVALID-LINK--
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Cambridge Open Engage.--INVALID-LINK--
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of sulfonamide- and sulfonyl-phenylboronic acid-modified silica phases for boronate affinity chromatography at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. books.rsc.org [books.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Technical Support Center: 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(Di-n-propylsulfamoyl)benzeneboronic acid. This resource provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions (FAQs) to address the common challenge of low reactivity encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
The unique electronic properties of this molecule, stemming from the strongly electron-withdrawing di-n-propylsulfamoyl group at the meta-position, can present specific hurdles in achieving high-yielding cross-coupling reactions. This guide is designed to provide you with the expertise and practical insights to overcome these challenges.
Understanding the Challenge: The Electronic Impact of the Sulfamoyl Group
The low reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in Suzuki-Miyaura coupling can be attributed to the electronic nature of the sulfamoyl substituent. Electron-withdrawing groups decrease the nucleophilicity of the boronic acid, which can slow down the crucial transmetalation step in the catalytic cycle.[1] Furthermore, electron-deficient boronic acids can be more susceptible to side reactions such as protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom, leading to reduced yields of the desired product.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions in a direct Q&A format to help you rapidly diagnose and solve problems in your experiments.
Q1: My Suzuki-Miyaura reaction with 3-(Di-n-propylsulfamoyl)benzeneboronic acid is resulting in low to no yield of the desired product. What are the most likely causes?
A1: Low yields with this substrate are often multifactorial but typically revolve around three key areas: suboptimal reaction conditions that fail to overcome the reduced nucleophilicity of the boronic acid, degradation of the boronic acid, and inactive catalyst.
Initial Diagnostic Checklist:
-
Reagent Quality and Stability:
-
Boronic Acid Integrity: How old is your 3-(Di-n-propylsulfamoyl)benzeneboronic acid? Boronic acids can degrade over time, especially when exposed to air and moisture. Consider using a freshly purchased batch or verifying the purity of your existing stock by NMR.
-
Aryl Halide Partner: What is the nature of your aryl halide? The reactivity order is generally I > Br > OTf >> Cl. If you are using an aryl chloride, the reaction will be inherently more challenging and require a more specialized and highly active catalyst system.[3]
-
-
Catalyst System Activity:
-
Palladium Source: Are you using a reliable palladium source? Pd(0) is the active species in the catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your precatalyst has been stored correctly to prevent deactivation.
-
Ligand Integrity: Are your phosphine ligands fresh and stored under an inert atmosphere? Phosphine ligands are susceptible to oxidation, which can significantly reduce catalyst activity.
-
-
Reaction Environment:
-
Oxygen Exclusion: Have you rigorously excluded oxygen from your reaction? The Pd(0) catalyst is sensitive to oxidation. Ensure your solvents are thoroughly degassed and the reaction is performed under a consistently inert atmosphere (Argon or Nitrogen).[4]
-
Base Selection and Quality: Is your base appropriate and of high quality? The base is crucial for the activation of the boronic acid. Ensure it is finely powdered and anhydrous if required by the protocol.
-
Q2: I suspect protodeboronation is a significant side reaction. How can I identify and minimize it?
A2: Protodeboronation is a common issue with electron-deficient boronic acids.[2] You can often identify the protodeboronated byproduct (N,N-di-n-propylbenzenesulfonamide) by LC-MS or by comparing the crude NMR to a reference spectrum.
Strategies to Mitigate Protodeboronation:
-
Use a Milder, Non-nucleophilic Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching from strong bases like NaOH or KOH to milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[4]
-
Employ Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and bases can significantly reduce its occurrence.
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing degradation.[2]
Q3: My reaction is stalling, with starting materials remaining even after extended reaction times. How can I drive the reaction to completion?
A3: Stalled reactions indicate that the catalytic turnover is slow, likely due to the electronically deactivated nature of the boronic acid.
Strategies to Enhance Reactivity:
-
Optimize the Catalyst and Ligand:
-
For electron-deficient boronic acids, using a more electron-rich and bulky phosphine ligand can accelerate the catalytic cycle. Buchwald-type ligands such as SPhos, XPhos, and RuPhos are excellent choices.[5]
-
Consider using a pre-formed Pd(0) source or a highly active precatalyst like a palladacycle to ensure efficient generation of the active catalyst.
-
-
Increase the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for the transmetalation step. Monitor for potential degradation of starting materials or products at elevated temperatures.
-
Solvent Choice: Ensure all reactants are fully soluble in the chosen solvent system at the reaction temperature. A mixture of a non-polar solvent like dioxane or toluene with a polar co-solvent like water or DMF can be beneficial.
Q4: Are there alternative coupling reactions I should consider if Suzuki-Miyaura coupling continues to fail?
A4: Yes, if optimizing the Suzuki-Miyaura reaction proves unsuccessful, other cross-coupling methods may be more suitable.
-
Chan-Lam Coupling: This copper-catalyzed reaction couples boronic acids with N-H bonds. While typically used for N-arylation, it's worth exploring for the formation of other bonds if your target structure allows.[6]
-
Three-Component Sulfonamide Synthesis: A palladium-catalyzed three-component reaction of sulfuric chloride, a secondary amine, and an arylboronic acid has been reported for the synthesis of sulfonamides.[7] This suggests that the sulfamoyl moiety is compatible with palladium catalysis under certain conditions.
In-Depth Troubleshooting and Optimization Workflows
Workflow 1: Addressing Low Yields with 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
The following diagram outlines a systematic approach to troubleshooting low yields.
Caption: A systematic workflow for troubleshooting low yields.
Recommended Starting Conditions for Optimization
The following table provides a set of starting conditions for the Suzuki-Miyaura coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid with a generic aryl bromide. These should be considered as a baseline for further optimization.
| Parameter | Condition A (Standard) | Condition B (For Challenging Substrates) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Boronic Acid | 1.2 - 1.5 equiv | 1.5 equiv (or Pinacol Ester) |
| Palladium Precatalyst | Pd(PPh₃)₄ (3-5 mol%) | XPhos Pd G3 (1-2 mol%) |
| Ligand | None | None (included in precatalyst) |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) |
| Temperature | 80 - 90 °C | 100 - 110 °C |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid with an aryl bromide.
Materials:
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Aryl bromide
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Base (e.g., K₃PO₄)
-
Degassed solvent (e.g., Toluene/Water mixture)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.5 equiv), and potassium phosphate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10:1 Toluene/Water) via syringe. The final concentration should be approximately 0.1 M with respect to the aryl bromide.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Preparation of the Pinacol Boronate Ester
If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester is a highly recommended strategy.
Materials:
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Pinacol
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
Procedure:
-
Setup: To a round-bottom flask, add 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.0 equiv) and pinacol (1.1 equiv).
-
Solvent Addition: Add a sufficient amount of anhydrous toluene or THF to dissolve the solids.
-
Reaction: Heat the mixture to reflux. If using a Dean-Stark trap, collect the water that is formed. The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the Suzuki-Miyaura coupling reaction after drying under vacuum. If necessary, it can be purified by column chromatography.
References
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki–Miyaura coupling in 2014: a mechanistic and synthetic perspective. Chemical Society Reviews, 43(1), 412-443.
- Wang, X., Wang, Y., Li, Y., Huang, J., & Zhang, Y. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7038-7043.
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
- Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
- Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-286.
- Reid, M., & Morken, J. P. (2019). The Suzuki–Miyaura reaction: a historical perspective.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3‐4), 263-303.
- Chan, D. M., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N-and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron letters, 39(19), 2933-2936.
- Thomas, A. W., & Ley, S. V. (2003). Modern synthetic methods for the construction of C–C bonds in biaryls.
- Yin, J., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
- Zhang, H., & Chen, J. (2016). Recent advances in transition-metal-catalyzed C–H borylation.
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiation of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
- Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Protodeboronation of aryl-, heteroaryl-, and vinylboronic acids: pH–rate profiles, substituent effects, and a cautionary tale. The Journal of organic chemistry, 82(19), 9961-9980.
- Gildner, P. G., & Colacot, T. J. (2015). Reactions of the 21st century: Buchwald–Hartwig amination and Suzuki–Miyaura cross-coupling. Organometallics, 34(23), 5497-5500.
- Matos, K., & Söderquist, J. A. (1998). A simple and efficient method for the preparation of arylboronic acids. The Journal of Organic Chemistry, 63(2), 461-462.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie, 116(14), 1907-1910.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base and solvent choice on 3-(Di-n-propylsulfamoyl)benzeneboronic acid reactivity
Answering in German. Absolut. Hier ist eine detaillierte Anleitung zur Fehlerbehebung bei der Synthese von 2-Amino-5-brom-3-hydroxypyridin.
Technisches Support-Center: Synthese von 2-Amino-5-brom-3-hydroxypyridin
Dieses Dokument dient als umfassender Leitfaden zur Fehlerbehebung für Forscher, die an der Synthese von 2-Amino-5-brom-3-hydroxypyridin beteiligt sind. Es behandelt häufige Probleme, die während des Syntheseprozesses auftreten, und bietet detaillierte Lösungen und Erklärungen, die auf wissenschaftlichen Prinzipien beruhen.
Häufig gestellte Fragen (FAQs)
F1: Was sind die häufigsten Herausforderungen bei der Synthese von 2-Amino-5-brom-3-hydroxypyridin?
A1: Die Synthese von 2-Amino-5-brom-3-hydroxypyridin kann aufgrund mehrerer Faktoren eine Herausforderung darstellen:
-
Ausgangsmaterial: Die Synthese beginnt typischerweise mit 2-Amino-3-hydroxypyridin. Die Reinheit dieses Ausgangsmaterials ist entscheidend, da Verunreinigungen zu Nebenreaktionen führen können.
-
Bromierung: Die Einführung eines Bromatoms an der 5-Position erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen. Eine übermäßige Bromierung kann zur Bildung von Dibromprodukten führen, während eine unzureichende Bromierung zu einer unvollständigen Reaktion führt.[1][2]
-
Löslichkeit: Das Produkt, 2-Amino-5-brom-3-hydroxypyridin, hat eine begrenzte Löslichkeit in vielen gängigen organischen Lösungsmitteln, was die Aufreinigung erschweren kann.
-
Stabilität: Das Molekül kann unter bestimmten Bedingungen empfindlich sein, insbesondere bei hohen Temperaturen oder in Gegenwart starker Säuren oder Basen.
F2: Welches Bromierungsmittel wird für diese Reaktion empfohlen?
A2: N-Bromsuccinimid (NBS) ist oft das Mittel der Wahl für die Bromierung von 2-Amino-3-hydroxypyridin. NBS ist ein mildes Bromierungsmittel, das eine selektive Bromierung an der 5-Position ermöglicht und das Risiko von Nebenreaktionen im Vergleich zu elementarem Brom (Br₂) verringert.[2][3] Die Reaktion wird typischerweise in einem polaren aprotischen Lösungsmittel wie Acetonitril oder DMF durchgeführt.
F3: Wie kann ich die Bildung von Dibrom-Nebenprodukten minimieren?
A3: Um die Bildung von Dibromprodukten zu minimieren, ist es wichtig, die Stöchiometrie des Bromierungsmittels sorgfältig zu kontrollieren. Die Verwendung von etwas mehr als einem Äquivalent NBS (z. B. 1,05-1,1 Äquivalente) ist in der Regel ausreichend.[2] Darüber hinaus kann die Reaktion bei niedrigeren Temperaturen durchgeführt werden, um die Reaktivität zu verringern und die Selektivität zu erhöhen. Die Überwachung des Reaktionsfortschritts mittels Dünnschichtchromatographie (DC) oder Hochleistungsflüssigkeitschromatographie (HPLC) kann helfen, den optimalen Zeitpunkt für die Beendigung der Reaktion zu bestimmen.
Anleitung zur Fehlerbehebung
Dieses Flussdiagramm bietet einen systematischen Ansatz zur Behebung häufiger Probleme, die bei der Synthese von 2-Amino-5-brom-3-hydroxypyridin auftreten.
Abbildung 1: Systematisches Flussdiagramm zur Fehlerbehebung bei der Synthese.
Wenn Sie eine geringe oder gar keine Ausbeute an 2-Amino-5-brom-3-hydroxypyridin feststellen, sollten Sie die folgenden Punkte überprüfen:
-
Reinheit des Ausgangsmaterials:
-
Problem: Verunreinigungen im 2-Amino-3-hydroxypyridin können mit dem Bromierungsmittel reagieren oder die Reaktion auf andere Weise stören.
-
Lösung: Überprüfen Sie die Reinheit des Ausgangsmaterials mittels NMR oder LC-MS. Falls erforderlich, reinigen Sie das Ausgangsmaterial durch Umkristallisation oder Säulenchromatographie.
-
-
Reaktionsbedingungen:
-
Problem: Unzureichende Reaktionszeit oder -temperatur kann zu einer unvollständigen Umsetzung führen.
-
Lösung: Überwachen Sie die Reaktion sorgfältig mittels DC oder HPLC. Wenn die Reaktion nach der erwarteten Zeit nicht abgeschlossen ist, erwägen Sie, die Reaktionszeit zu verlängern oder die Temperatur schrittweise zu erhöhen. Beachten Sie jedoch, dass höhere Temperaturen auch die Bildung von Nebenprodukten fördern können.
-
-
Qualität des Reagenzes:
-
Problem: Altes oder zersetztes NBS kann eine verminderte Reaktivität aufweisen.
-
Lösung: Verwenden Sie frisch geöffnetes oder ordnungsgemäß gelagertes NBS.
-
| Parameter | Empfehlung | Begründung |
| Temperatur | 0 °C bis Raumtemperatur | Niedrigere Temperaturen erhöhen die Selektivität und verringern Nebenreaktionen.[2] |
| Lösungsmittel | Acetonitril, DMF | Polare aprotische Lösungsmittel lösen die Reaktanten gut und nehmen nicht an der Reaktion teil. |
| Reaktionszeit | 2-12 Stunden | Die Reaktionszeit sollte durch Überwachung des Fortschritts optimiert werden. |
Tabelle 1: Optimale Reaktionsbedingungen für die Bromierung.
Das Auftreten mehrerer Flecken auf der DC-Platte deutet auf die Bildung von Nebenprodukten hin.
-
Übermäßige Bromierung:
-
Problem: Die Bildung von 2-Amino-3,5-dibrom-pyridin oder anderen mehrfach bromierten Spezies.
-
Lösung: Reduzieren Sie die Menge an NBS auf 1,05 Äquivalente. Fügen Sie das NBS langsam und portionsweise zum Reaktionsgemisch hinzu, um lokale Konzentrationsspitzen zu vermeiden.
-
-
Zersetzung:
-
Problem: Das Produkt oder das Ausgangsmaterial kann sich unter den Reaktionsbedingungen zersetzen.
-
Lösung: Führen Sie die Reaktion bei niedrigerer Temperatur durch und stellen Sie sicher, dass die Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt wird, um oxidative Zersetzung zu verhindern.
-
Detailliertes Versuchsprotokoll
Dieses Protokoll beschreibt ein optimiertes Verfahren für die Synthese von 2-Amino-5-brom-3-hydroxypyridin.
Materialien:
-
2-Amino-3-hydroxypyridin (1,0 Äquiv.)
-
N-Bromsuccinimid (NBS) (1,05 Äquiv.)
-
Acetonitril (Lösungsmittel)
-
Gesättigte wässrige Natriumbicarbonatlösung
-
Gesättigte wässrige Natriumthiosulfatlösung
-
Sole
-
Ethylacetat
-
Wasserfreies Natriumsulfat
Verfahren:
-
Lösen Sie 2-Amino-3-hydroxypyridin in Acetonitril in einem Rundkolben.
-
Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Fügen Sie NBS portionsweise über einen Zeitraum von 30 Minuten hinzu, während Sie die Temperatur bei 0 °C halten.
-
Lassen Sie das Reaktionsgemisch langsam auf Raumtemperatur erwärmen und rühren Sie es 4-6 Stunden lang.
-
Überwachen Sie den Reaktionsfortschritt mittels DC.
-
Nach Abschluss der Reaktion löschen Sie diese durch Zugabe von gesättigter wässriger Natriumthiosulfatlösung.
-
Entfernen Sie das Acetonitril unter reduziertem Druck.
-
Extrahieren Sie die wässrige Phase dreimal mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Wasser und anschließend mit Sole.
-
Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.
-
Reinigen Sie den Rohprodukt durch Umkristallisation aus einem geeigneten Lösungsmittelsystem (z. B. Ethanol/Wasser), um das reine 2-Amino-5-brom-3-hydroxypyridin zu erhalten.
Referenzen
-
PubChem. 2-Amino-5-bromo-3-hydroxypyridine. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. BROMINATION OF 2-AMINO-3-HYDROXYPYRIDINE. Organic Syntheses. [Link]
Sources
Post-reaction workup to remove boron impurities from 3-(Di-n-propylsulfamoyl)benzeneboronic acid reactions
Technical Support Center: Boron Impurity Removal
Guide for: Post-Reaction Workup of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the effective removal of boron-containing impurities after reactions utilizing 3-(Di-n-propylsulfamoyl)benzeneboronic acid. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to adapt and optimize these methods for your specific needs.
Section 1: Understanding the Impurities - FAQs
Before effective purification can be achieved, it is critical to understand the nature of the impurities you are targeting.
Q1: What are the most common boron-containing impurities I should expect in my crude reaction mixture?
A: After a typical cross-coupling reaction (e.g., Suzuki-Miyaura), you will primarily encounter three types of boron-based impurities:
-
Unreacted 3-(Di-n-propylsulfamoyl)benzeneboronic Acid: The starting material that did not participate in the reaction.
-
Boroxine (Anhydride): The most common boronic acid-derived impurity. It is a cyclic trimer formed from the dehydration of three boronic acid molecules.[1][2]
-
Homocoupled Dimer: A biaryl species formed by the coupling of two molecules of your boronic acid.
Additionally, non-boron impurities like protodeboronated arene (where the -B(OH)₂ group is replaced by a hydrogen atom) can also be present as a significant byproduct.[3][4]
Q2: What is a boroxine, and why does it form so readily?
A: A boroxine is the six-membered cyclotrimeric anhydride of a boronic acid, formed by the removal of three molecules of water from three molecules of boronic acid.[5][6] This conversion is a reversible equilibrium process.[7][8]
-
Causality: The formation of boroxine is entropically favored because it releases three molecules of water for every molecule of boroxine formed.[7] The reaction is often driven by heat or the use of anhydrous solvents, which shifts the equilibrium towards the boroxine.[6] Conversely, the presence of water will hydrolyze the boroxine back to the parent boronic acid, a principle we exploit in purification.[8]
Caption: Reversible equilibrium between boronic acid and its boroxine anhydride.
Q3: Are these boron impurities hazardous? Why is their removal critical?
A: Yes, their removal is critical for both regulatory and synthetic reasons. While boronic acids were long considered benign, recent studies have found some arylboronic acids to be weakly mutagenic.[9] Consequently, they may be classified as potentially genotoxic impurities (PGIs), requiring strict control to parts-per-million (ppm) levels in active pharmaceutical ingredients (APIs).[9] Synthetically, residual boronic acids can interfere with subsequent reaction steps.
Section 2: Purification & Troubleshooting Guide
This section outlines a logical workflow for impurity removal, from bulk removal to trace-level scavenging.
Strategy 1: Liquid-Liquid Extraction (LLE) - The First Line of Defense
This is the most robust and scalable method for removing the majority of acidic boron impurities.
Q: How can I use a simple liquid-liquid extraction to remove the bulk of boron species?
A: By exploiting the acidic nature of the boronic acid functional group. A basic aqueous wash deprotonates the boronic acid to form a highly polar, water-soluble boronate salt. This salt partitions into the aqueous phase, leaving your likely less-polar desired product in the organic phase.[10]
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate, Dichloromethane, or Toluene).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous solution of a base (e.g., Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)). Use a volume of aqueous base equal to at least half the volume of the organic phase.
-
Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate fully. Drain the lower aqueous layer, which now contains the boronate salt impurities.
-
Repeat: Repeat the wash step (Step 2 & 3) one or two more times to ensure complete removal.
-
Neutralization & Brine Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to recover your purified product.
Caption: Workflow for removing boron impurities via basic liquid-liquid extraction.
Troubleshooting LLE:
-
Problem: An emulsion forms during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to break the emulsion. Let the mixture stand for a longer period without agitation.
-
-
Problem: My desired product is sensitive to strong bases like NaOH.
-
Solution: Use a milder base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[11] Perform the extraction at a lower temperature (0-5 °C) to minimize degradation.
-
-
Problem: My product has some solubility in the basic aqueous layer.
-
Solution: After separating the aqueous layer, perform a "back-extraction" by washing it with a fresh portion of the organic solvent to recover any dissolved product. Combine this with your main organic phase.
-
Strategy 2: Recrystallization - For Enhanced Purity
Q: My product is still not pure enough after extraction. How do I perform a recrystallization?
A: Recrystallization is an excellent technique for removing less-polar impurities like the homocoupled dimer or baseline starting material that may not have been fully removed by LLE. The principle relies on the differential solubility of your product versus the impurities in a given solvent system at varying temperatures.[12][13]
Experimental Protocol: Recrystallization
-
Solvent Screening: The key is finding a solvent (or solvent pair) where your product is highly soluble when hot but poorly soluble when cold. For 3-(Di-n-propylsulfamoyl)benzeneboronic acid derivatives, consider solvent systems like isopropanol/water, ethyl acetate/heptane, or acetone/water.
-
Dissolution: Place the impure solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as it allows impurities to remain in the solution (mother liquor).[12]
-
Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound. Once crystallization begins, you can further increase your yield by cooling the flask in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Strategy 3: Scavenger Resins - For Trace-Level (PPM) Removal
Q: How can I remove trace amounts of boronic acid to meet stringent purity requirements for pharmaceutical applications?
A: For removing impurities to the ppm level, boronic acid scavenger resins are highly effective. These are typically polymer-bound resins functionalized with diol groups (e.g., diethanolamine or glycopropyl moieties) that form stable, covalent cyclic esters with boronic acids.[9][14]
Experimental Protocol: Batch Scavenging
-
Resin Selection: Choose a commercially available boronic acid scavenger resin, such as SiliaBond DEAM or a similar product.[14]
-
Dissolution: Dissolve your nearly pure product in a suitable organic solvent.
-
Incubation: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the suspected impurity amount). Stir the slurry at room temperature for 2-12 hours. The optimal time should be determined by monitoring the reaction progress (e.g., by HPLC).
-
Filtration: Simply filter off the solid resin. The resin, now bound to the boronic acid impurity, is discarded.
-
Concentration: Concentrate the filtrate to yield your final product, now free of trace boronic acid.
Section 3: Method Comparison & Purity Analysis
Q: Which purification method is right for me?
A: The choice depends on your scale, purity requirements, and the nature of your product.
| Method | Primary Target Impurities | Purity Achieved | Scalability | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Boronic Acid, Boroxine | Good to High | Excellent | Fast, inexpensive, highly scalable.[10] | May not remove non-acidic impurities; risk of emulsions. |
| Recrystallization | Homocoupled Dimer, other non-polar impurities | High to Excellent | Good | Can yield very high purity material.[15] | Requires solvent screening; potential for yield loss. |
| Silica Gel Chromatography | All impurities (in theory) | Variable to High | Moderate | Good for separating complex mixtures. | Can be tedious; boronic acids may streak or decompose on silica.[15] |
| Scavenger Resins | Trace Boronic Acid | Excellent | Good | Highly selective; simple filtration workup.[14] | Higher cost; best for polishing nearly pure material. |
Q: How can I confirm the boron impurities have been removed?
A: A combination of analytical techniques is recommended for robust purity confirmation.
-
¹H NMR: Look for the disappearance of characteristic aromatic proton signals from the boronic acid starting material.
-
HPLC: The primary tool for quantitative purity assessment. Develop a method that resolves your product from all potential impurities.[16]
-
ICP-MS or ICP-OES: For API development, these techniques are the gold standard for quantifying total boron content down to ppm or even ppb levels, ensuring compliance with regulatory limits.[17][18]
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?[Link]
-
Rao, N. Z., Larkin, J., & Bock, C. (2011). Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. Semantic Scholar. [Link]
-
Ishihara, K., et al. (2012). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. IntechOpen. [Link]
-
Larkin, J. D., Markham, G. D., & Bock, C. W. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health. [Link]
-
Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Boroxine. [Link]
-
Amerigo Scientific. (n.d.). Boronic Acid Affinity Chromatography Resin. [Link]
- Google Patents. (2005).
-
Hitosugi, S., et al. (2017). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. [Link]
-
Yamamoto, Y., & Ishihara, K. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, Vol. 87, No. 5. [Link]
-
World Health Organization. (2013). Analytical techniques for boron quantification supporting desalination processes: A review. [Link]
-
Reddit. (2017). Purification of boronic acids?[Link]
-
YouTube. (2015). How to Purify Boric Acid (by Recrystallization). [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help![Link]
-
Agency for Toxic Substances and Disease Registry. (2010). Toxicological Profile for Boron. National Center for Biotechnology Information. [Link]
-
Ziegler, J. F., et al. (1972). Technique for determining concentration profiles of boron impurities in substrates. Journal of Applied Physics. [Link]
-
Wikipedia. (n.d.). Protodeboronation. [Link]
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
-
AZoM. (2008). Boron Determination – Measurement of Boron Content of Materials by LSM Analytical Services. [Link]
-
Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods. ResearchGate. [Link]
-
Springer Nature Experiments. (n.d.). Boronate Affinity Chromatography. [Link]
-
ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. [Link]
-
ResearchGate. (n.d.). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
National Institutes of Health. (2024). Liquid–liquid extraction of boron from continental brines by 2-butyl-1-octanol diluted in kerosene. [Link]
-
National Institutes of Health. (2012). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. [Link]
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- 1. Boroxine - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]
- 6. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. westfield.ma.edu [westfield.ma.edu]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. silicycle.com [silicycle.com]
- 15. researchgate.net [researchgate.net]
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- 17. ANALYTICAL METHODS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Stability issues of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in aqueous media
Technical Support Center: 3-(Di-n-propylsulfamoyl)benzeneboronic acid
A Guide to Understanding and Mitigating Stability Issues in Aqueous Media
Welcome to the technical support guide for 3-(Di-n-propylsulfamoyl)benzeneboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this reagent. As Senior Application Scientists, we understand that achieving reproducible and high-yielding results is paramount. The stability of boronic acids, particularly in aqueous environments common to cross-coupling reactions and biological assays, is a critical factor that is often underestimated. This guide provides in-depth answers to common stability-related questions, offers robust troubleshooting protocols, and presents advanced strategies to ensure the integrity of your experiments.
Section 1: Frequently Asked Questions - Core Stability Concerns
This section addresses the fundamental chemical behavior of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in aqueous solutions.
Q1: What are the primary degradation pathways for 3-(Di-n-propylsulfamoyl)benzeneboronic acid in aqueous solutions?
A: Like most arylboronic acids, this compound is susceptible to two main degradation pathways in aqueous media:
-
Protodeboronation: This is the most common non-oxidative degradation pathway, involving the cleavage of the carbon-boron (C-B) bond and its replacement with a carbon-hydrogen (C-H) bond.[1] The result is the formation of the inactive byproduct, N,N-dipropylbenzenesulfonamide. This reaction is often the primary cause of yield loss in applications like Suzuki-Miyaura cross-coupling.[1]
-
Oxidation: The boronic acid moiety can be oxidized, particularly in the presence of reactive oxygen species (ROS) or certain metal catalysts.[2] This process converts the boronic acid to the corresponding phenol, which can lead to complex reaction mixtures and purification challenges.
Q2: How does pH influence the stability of this specific boronic acid?
A: The pH of the aqueous medium is arguably the most critical factor governing stability. The 3-sulfamoyl group is strongly electron-withdrawing. For arylboronic acids bearing such substituents, the mechanism of protodeboronation can involve the formation of a transient aryl anion.[1] These substrates are typically stabilized by acidic conditions and are most vulnerable to degradation under basic (high pH) conditions.[1][3] At neutral pH, many simple boronic acids exhibit maximum stability, but for this electronically modified structure, careful evaluation is necessary as self-catalysis can sometimes occur when the pH is close to the pKa of the boronic acid.[4][5]
Q3: Can you explain the mechanism of protodeboronation in more detail?
A: Protodeboronation is essentially a protonolysis reaction.[1] Under basic conditions, the boronic acid exists in equilibrium with its more reactive tetrahedral boronate form (Ar-B(OH)₃⁻). This boronate can then react with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1] The presence of electron-withdrawing groups, such as the di-n-propylsulfamoyl group on your molecule, can accelerate this process, especially at elevated temperatures.
Caption: Base-catalyzed protodeboronation pathway.
Section 2: Troubleshooting Guide for Experimental Issues
This section provides direct answers to common problems encountered during experimentation.
Q4: My Suzuki-Miyaura reaction has low yield, and LC-MS analysis shows a major peak corresponding to the mass of N,N-dipropylbenzenesulfonamide. What happened?
A: This is a classic signature of extensive protodeboronation. The boronic acid is degrading to its corresponding arene before it can participate in the catalytic cycle.
Troubleshooting Steps:
-
Re-evaluate Your Base: If you are using a strong base (e.g., NaOH, KOH), the high pH is likely accelerating the degradation. Consider a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).
-
Lower the Temperature: High temperatures significantly increase the rate of protodeboronation. Determine the lowest effective temperature for your catalytic system.
-
Minimize Reaction Time: Prolonged reaction times expose the boronic acid to degradative conditions for longer. Monitor the reaction progress (e.g., by TLC or UPLC) and quench it as soon as the starting material is consumed.
-
Use a Co-solvent: Reducing the concentration of water by using a co-solvent like dioxane, THF, or DME can slow the rate of hydrolysis.
Q5: My analytical results for the boronic acid concentration are inconsistent, especially when running multiple HPLC samples from the same stock solution. Why?
A: This issue often points to instability in the analytical workflow itself, either in the prepared sample or during the analysis.[6]
Potential Causes & Solutions:
-
On-Column Degradation: Standard silica-based C18 columns can have residual acidic silanol groups that catalyze the hydrolysis of the boronic acid during its transit through the column.[6]
-
Solution: Use a modern, end-capped column with low silanol activity. Alternatively, faster analysis with a shorter column or a faster gradient can reduce the residence time and minimize on-column degradation.[6]
-
-
Sample Diluent: If your sample is dissolved in an aqueous or protic solvent (like methanol) and left on the autosampler for an extended period, it will degrade.
-
Solution: Prepare samples immediately before injection. If possible, dissolve the sample in an aprotic solvent like acetonitrile to minimize hydrolysis prior to injection.[6]
-
Section 3: Validated Protocols & Best Practices
Adhering to validated protocols is key to ensuring the integrity of your starting material and the reliability of your results.
Protocol 1: Stability Monitoring via Reverse-Phase HPLC
This protocol provides a robust, stability-indicating method to quantify 3-(Di-n-propylsulfamoyl)benzeneboronic acid and its primary degradant.
Methodology:
-
Column Selection: Waters XTerra MS C18 or equivalent low-silanol activity, end-capped column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start at 10% B, hold for 1 minute.
-
Ramp to 90% B over 8 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and re-equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in acetonitrile at 1 mg/mL. For stability studies, prepare the aqueous test solution (e.g., in a buffered solution), and at each time point, withdraw an aliquot and immediately dilute it with acetonitrile to quench further degradation.
Caption: Workflow for minimizing degradation during HPLC analysis.
Data Summary: Factors Affecting Stability
| Parameter | Condition | Impact on Stability | Recommendation |
| pH | High (>8) | Highly Detrimental | Maintain pH in the acidic to neutral range (pH 3-7). |
| Temperature | High (>50 °C) | Detrimental | Use the lowest feasible temperature for the reaction. |
| Aqueous Conc. | High | Detrimental | Use organic co-solvents to reduce water activity. |
| Exposure Time | Long | Detrimental | Minimize reaction times and analyze samples promptly. |
Section 4: Advanced Stabilization Strategies
For particularly challenging applications requiring long reaction times or harsh conditions, proactive stabilization is necessary.
Q6: How can I use this boronic acid in a reaction that requires prolonged heating in a basic aqueous medium?
A: This is a scenario where the unprotected boronic acid is almost certain to fail. The solution is to use a "slow-release" strategy by converting the boronic acid to a more stable derivative that hydrolyzes in situ to liberate the active reagent at a controlled rate.
The MIDA Boronate Strategy: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, crystalline solids.[7][8] They are inert to many reaction conditions but can be slowly hydrolyzed under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane at 60 °C) to release the free boronic acid.[8] This ensures that the concentration of the unstable free boronic acid remains low at any given time, minimizing its degradation while allowing it to participate in the desired reaction.
Caption: The MIDA boronate slow-release stabilization strategy.
By implementing these scientifically grounded strategies, you can overcome the inherent stability challenges of 3-(Di-n-propylsulfamoyl)benzeneboronic acid and achieve more reliable and successful experimental outcomes.
References
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Available at: [Link]
-
Fallis, I. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14799–14811. Available at: [Link]
-
Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), 1353–1366. Available at: [Link]
-
Ball, M., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed, 35503417. Available at: [Link]
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Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. Available at: [Link]
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Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. Available at: [Link]
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American Chemical Society. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]
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Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2020858118. Available at: [Link]
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Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed, 33686015. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid and Its Analogs
Introduction
3-(Di-n-propylsulfamoyl)benzeneboronic acid is a bespoke chemical entity of significant interest in medicinal chemistry and drug development, particularly in the design of serine protease inhibitors and novel therapeutic agents. The unique structural combination of a benzeneboronic acid moiety, a known pharmacophore for enzyme inhibition, with a di-n-propylsulfamoyl group, which can modulate physicochemical properties such as lipophilicity and metabolic stability, makes this compound a compelling candidate for further investigation.
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 3-(Di-n-propylsulfamoyl)benzeneboronic acid. By leveraging experimental data from closely related analogs and established principles of NMR spectroscopy, we will delineate the expected spectral features of the title compound. This comparative approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the structural verification and purity assessment of this and similar molecules. We will explore the causal relationships behind observed chemical shifts and coupling patterns, present a detailed experimental protocol for acquiring high-quality NMR data, and provide a comparative analysis with relevant alternative structures.
Predicted ¹H and ¹³C NMR Spectral Characteristics of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid
The structural elucidation of 3-(Di-n-propylsulfamoyl)benzeneboronic acid by NMR spectroscopy relies on the distinct signals generated by its aromatic and aliphatic protons and carbons. While a definitive experimental spectrum for this specific molecule is not publicly available, we can predict its NMR characteristics with a high degree of confidence by analyzing the spectra of its constituent parts and closely related analogs.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to exhibit characteristic signals in three distinct regions corresponding to the aromatic protons, the n-propyl chain protons, and the acidic boronic acid protons.
-
Aromatic Region (δ 7.5 - 8.5 ppm): The benzene ring is substituted at positions 1 and 3, leading to a complex splitting pattern for the four aromatic protons. The proton at position 2 (H-2), situated between the two electron-withdrawing groups (boronic acid and sulfamoyl), is expected to be the most deshielded, appearing as a singlet or a narrowly split triplet at the lowest field. The protons at positions 4, 5, and 6 will exhibit more complex splitting patterns (doublets, triplets, or multiplets) due to mutual coupling. The electron-withdrawing nature of both the sulfamoyl and boronic acid groups will shift all aromatic protons downfield compared to unsubstituted benzene (δ 7.26 ppm).[1]
-
Aliphatic Region (δ 0.8 - 3.2 ppm): The two n-propyl groups are chemically equivalent, simplifying this region of the spectrum. We expect to see three distinct signals:
-
A triplet corresponding to the six methyl (CH₃) protons at approximately 0.8-1.0 ppm.
-
A sextet or multiplet for the four methylene (CH₂) protons adjacent to the methyl groups at approximately 1.5-1.7 ppm.
-
A triplet for the four methylene (CH₂) protons directly attached to the nitrogen atom of the sulfonamide group at approximately 3.0-3.2 ppm. The proximity of these protons to the electronegative nitrogen and the sulfonyl group results in their significant downfield shift.
-
-
Boronic Acid Protons (δ 8.0 - 8.5 ppm or broader): The two hydroxyl protons of the boronic acid group are acidic and their chemical shift is highly dependent on the solvent, concentration, and temperature. They often appear as a broad singlet and may exchange with residual water in the solvent, which can lead to a very broad signal or even its disappearance.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide complementary information, with distinct signals for each carbon environment in the molecule.
-
Aromatic Region (δ 125 - 145 ppm): The six aromatic carbons will give rise to six distinct signals. The carbon atom attached to the boronic acid group (C-1) is expected to be significantly deshielded. The carbon atom attached to the sulfamoyl group (C-3) will also be downfield. The remaining four aromatic carbons will appear in the typical aromatic region, with their precise chemical shifts influenced by the electronic effects of the substituents. Generally, sp² hybridized carbons in aromatic rings appear in the 120 to 160 ppm range.[2][3]
-
Aliphatic Region (δ 10 - 50 ppm): The n-propyl chains will show three signals:
-
The methyl (CH₃) carbon at approximately 10-12 ppm.
-
The central methylene (CH₂) carbon at approximately 22-25 ppm.
-
The methylene (CH₂) carbon attached to the nitrogen at approximately 45-50 ppm, shifted downfield due to the adjacent heteroatom.
-
Comparative Analysis with Structurally Related Analogs
To substantiate our predicted spectral data, we will compare 3-(Di-n-propylsulfamoyl)benzeneboronic acid with its less substituted analogs: 3-(Aminosulfonyl)benzeneboronic acid and 3-(Dimethylsulfamoyl)benzeneboronic acid.[4][5][6][7] This comparison will highlight the influence of the N-alkyl substituents on the NMR spectra.
| Compound | Aromatic ¹H Shifts (ppm) | Aliphatic ¹H Shifts (ppm) | Aromatic ¹³C Shifts (ppm) (Predicted) | Aliphatic ¹³C Shifts (ppm) (Predicted) |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | 7.5 - 8.5 (complex multiplet) | 0.8-1.0 (t, 6H, CH₃), 1.5-1.7 (m, 4H, CH₂), 3.0-3.2 (t, 4H, NCH₂) | 125 - 145 | 10-12 (CH₃), 22-25 (CH₂), 45-50 (NCH₂) |
| 3-(Dimethylsulfamoyl)benzeneboronic acid [4][6][7] | 7.6 - 8.4 (complex multiplet) | ~2.7 (s, 6H, N(CH₃)₂) | 126 - 144 | ~38 (N(CH₃)₂) |
| 3-(Aminosulfonyl)benzeneboronic acid [5] | 7.5 - 8.3 (complex multiplet) | ~7.5 (br s, 2H, NH₂) | 127 - 143 | N/A |
Key Observations from the Comparison:
-
The aromatic proton and carbon chemical shifts are expected to be broadly similar across the three compounds, with minor variations due to the different electronic effects of the N-substituents.
-
The most significant difference lies in the aliphatic region of the spectra. The di-n-propyl analog will show the characteristic triplet-multiplet-triplet pattern for the propyl chains, while the dimethyl analog will exhibit a sharp singlet for the two equivalent methyl groups. The amino analog will lack aliphatic signals from N-alkyl groups but will show a broad singlet for the NH₂ protons.
Experimental Protocol for NMR Characterization
Acquiring high-quality NMR data is paramount for unambiguous structural confirmation. The following protocol is recommended for the characterization of 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Sample Preparation Workflow
Caption: Workflow for preparing an NMR sample.
NMR Spectrometer Setup and Data Acquisition
Caption: Steps for NMR data acquisition.
Detailed Methodological Considerations:
-
Choice of Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can solubilize both the polar boronic acid and the more nonpolar di-n-propylsulfamoyl moiety. It also shifts the residual water peak away from the aromatic region. Deuterated chloroform (CDCl₃) can also be used, but solubility may be a concern.
-
Spectrometer Frequency: A spectrometer with a field strength of 400 MHz or higher is recommended to achieve good signal dispersion, especially in the complex aromatic region.
-
¹H NMR Acquisition Parameters:
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate.
-
Pulse Width: A 90° pulse should be calibrated for accurate integration.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Acquisition Time: A longer acquisition time (1-2 seconds) will improve resolution.
-
Proton Decoupling: Broadband proton decoupling should be employed to simplify the spectrum and improve the signal-to-noise ratio.
-
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
Trustworthiness and Self-Validating Protocols
The integrity of NMR data is ensured by a self-validating system. The internal consistency of the ¹H and ¹³C spectra, along with 2D correlation data, provides a robust check on the proposed structure. For instance, the number of signals in both spectra should correspond to the number of unique proton and carbon environments in the molecule. Furthermore, the integration of the ¹H signals should be proportional to the number of protons in each environment. The coupling patterns observed in the ¹H spectrum must be consistent with the connectivity of the atoms in the molecule. Any deviation from these expected patterns would indicate the presence of impurities or an incorrect structural assignment, prompting further investigation.
Conclusion
The ¹H and ¹³C NMR characterization of 3-(Di-n-propylsulfamoyl)benzeneboronic acid provides a detailed fingerprint of its molecular structure. By understanding the expected chemical shifts and coupling patterns, and by comparing its spectral data with those of its close analogs, researchers can confidently verify the identity and purity of this important synthetic building block. The application of a rigorous and well-defined experimental protocol, including 2D NMR techniques, is crucial for obtaining high-quality, unambiguous data. This guide serves as a comprehensive resource for scientists engaged in the synthesis and application of novel sulfamoylbenzeneboronic acids, facilitating the acceleration of their research and development efforts.
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Turczan, J., & Medwick, T. (1972). Identification of sulfonamides by NMR spectroscopy. Journal of Pharmaceutical Sciences, 61(3), 434-443. [Link]
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Banci, L., Bertini, I., & Luchinat, C. (1992). 1H NMR and UV-Vis Spectroscopic Characterization of Sulfonamide Complexes of nickel(II)-carbonic Anhydrase. Resonance Assignments Based on NOE Effects. Journal of Inorganic Biochemistry, 45(4), 231-243. [Link]
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Gaidamauskas, E., L'Heureux, I., & Irish, R. E. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(29), 7293-7301. [Link]
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San Diego State University. 11B NMR Chemical Shifts. [Link]
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Baldwin, J. E., Claridge, T. D. W., Derome, A. E., Schofield, C. J., & Smith, B. D. (1992). 11B NMR studies of an aryl boronic acid bound to chymotrypsin and subtilisin. Bioorganic & Medicinal Chemistry Letters, 2(8), 845-848. [Link]
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Gaidamauskas, E., L'Heureux, I., & Irish, R. E. (2016). Binding of Sulfonamide Antibiotics to CTABr Micelles Characterized Using 1H NMR Spectroscopy. Langmuir, 32(29), 7293-7301. [Link]
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Deng, H., & Li, Z. (2010). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 88(6), 557-561. [Link]
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Nowak, M., Szymańska, S., & Gdaniec, M. (2017). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. CrystEngComm, 19(3), 481-492. [Link]
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Wagner, C. E., & Radmin, M. (2013). Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Supporting Information. [Link]
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Kuivila, H. G., & Hendrickson, A. R. (1964). Nuclear Magnetic Resonance Spectra of Phenylboronic Acids. Journal of the American Chemical Society, 86(13), 2681-2684. [Link]
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Demchuk, O. M., & Klajn, R. (2013). 17O NMR studies of boronic acids and their derivatives. RSC Advances, 3(18), 6245-6254. [Link]
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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National Center for Biotechnology Information. 3-(Aminosulphonyl)benzeneboronic acid. PubChem Compound Summary for CID 44119323. [Link]
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Royal Society of Chemistry. Supporting Information. [Link]
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Egbujor, M. C., Okoro, U. C., Udeh, C. M., & Okafor, S. N. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 22-25. [Link]
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He, S., Lin, L., & Prestwich, G. D. (2014). Design and synthesis of sulfamoyl benzoic acid analogues with subnanomolar agonist activity specific to the LPA2 receptor. Journal of Medicinal Chemistry, 57(16), 7136-7140. [Link]
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Ivy Fine Chemicals. 3-(Di-n-propylsulfamoyl)benzeneboronic acid [CAS: 1449145-31-6]. [Link]
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Egbujor, M. C., Okoro, U. C., Udeh, C. M., & Okafor, S. N. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MOJ Biorg Org Chem, 4(1), 22-25. [Link]
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Khan, I., Ahmed, N., & Iqbal, J. (2023). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. RSC Medicinal Chemistry, 14(8), 1541-1551. [Link]
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De la Cruz, J. N., & Reynolds, W. F. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. In Recent Advances in Analytical Chemistry. IntechOpen. [Link]
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Yakan, H., & Yilmaz, I. (2012). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 50(10), 683-687. [Link]
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A Comparative Guide to the Reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and professionals in drug development, the judicious selection of building blocks is paramount for the efficient synthesis of complex molecular architectures. Arylboronic acids are foundational reagents in modern organic chemistry, particularly for the construction of biaryl moieties through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] The reactivity of these organoboron compounds is a critical parameter that dictates reaction efficiency, yield, and overall synthetic strategy.
This guide provides an in-depth comparative analysis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a reagent of interest in medicinal chemistry, against a panel of well-characterized substituted phenylboronic acids. Due to the limited availability of direct comparative kinetic and yield data for this specific compound, this document uniquely combines a theoretical assessment of its expected reactivity with a detailed experimental framework for its empirical validation.
Theoretical Assessment of Reactivity: An Electronic and Steric Perspective
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle, particularly in the rate-determining transmetalation step, is governed by a delicate balance of electronic and steric factors.[2]
Electronic Effects: The Influence of the 3-(Di-n-propylsulfamoyl) Substituent
The electronic nature of a substituent on the phenyl ring of a boronic acid directly influences the nucleophilicity of the carbon atom attached to the boron, thereby affecting the rate of its transfer to the palladium center.[2] This influence can be quantitatively described by the Hammett substituent constant (σ).[3] Electron-withdrawing groups (EWGs) possess positive σ values and generally decrease the reactivity of the boronic acid in the transmetalation step by reducing the electron density on the aryl ring. Conversely, electron-donating groups (EDGs) have negative σ values and tend to accelerate this step.[4]
Based on this analysis, 3-(Di-n-propylsulfamoyl)benzeneboronic acid is predicted to be less reactive than phenylboronic acid and significantly less reactive than phenylboronic acids bearing electron-donating substituents. Its reactivity is expected to be in the same range as other boronic acids with moderately strong electron-withdrawing groups in the meta position, such as 3-chlorophenylboronic acid (σ_meta = +0.37).[6]
Steric Effects
The steric environment around the boronic acid moiety can also play a crucial role. Bulky substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium center, thereby slowing down the reaction.[7] The di-n-propylsulfamoyl group is located at the meta position, which minimizes direct steric interference with the boronic acid group. The n-propyl chains, while offering some steric bulk, are flexible and extend away from the immediate vicinity of the reaction center. Therefore, significant steric hindrance from the 3-(Di-n-propylsulfamoyl) substituent is not anticipated to be a primary factor governing its reactivity, especially when compared to ortho-substituted analogues.
Proposed Experimental Framework for Comparative Reactivity Analysis
To empirically determine the reactivity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a standardized comparative study is essential. This involves reacting it and a selection of benchmark boronic acids under identical conditions and analyzing both the reaction yield over time (for kinetic profiling) and the isolated yield at completion.
Selection of Benchmark Boronic Acids
A suitable panel of commercially available boronic acids should be chosen to represent a range of electronic and steric properties:
-
Electron-Donating: 4-Methoxyphenylboronic acid (Strong EDG, σ_para = -0.27)[6]
-
Electron-Neutral: Phenylboronic acid (Baseline, σ = 0)[6]
-
Electron-Withdrawing (Moderate): 3-Chlorophenylboronic acid (Moderate EWG, σ_meta = +0.37)[6]
-
Electron-Withdrawing (Strong): 3-Nitrophenylboronic acid (Strong EWG, σ_meta = +0.71)[6]
-
Sterically Hindered: 2-Methylphenylboronic acid (Ortho-substituted)
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
Objective: To compare the reaction rate and final yield of the Suzuki-Miyaura coupling of various boronic acids with a common aryl bromide.
Materials:
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
4-Methoxyphenylboronic acid
-
Phenylboronic acid
-
3-Chlorophenylboronic acid
-
3-Nitrophenylboronic acid
-
2-Methylphenylboronic acid
-
4-Bromoacetophenone (Aryl halide coupling partner)
-
Palladium(II) acetate (Pd(OAc)₂) (Catalyst precursor)
-
SPhos (Ligand)
-
Potassium phosphate (K₃PO₄) (Base)
-
Toluene (Solvent)
-
Water (Co-solvent)
-
Dodecane (Internal standard for GC/HPLC analysis)
Reaction Setup (for each boronic acid):
-
To a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), the respective boronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add dodecane (0.5 mmol, 0.5 equiv) as an internal standard.
-
Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
In a separate vial, prepare a catalyst stock solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.044 mmol, 4.4 mol%) in degassed toluene (5 mL).
-
To the Schlenk tube, add degassed toluene (4 mL) and degassed water (1 mL) via syringe.
-
Stir the mixture at room temperature for 5 minutes.
-
Initiate the reaction by adding the catalyst stock solution (1 mL) via syringe.
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
Kinetic Analysis:
-
At specified time intervals (e.g., 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the aliquot in a vial containing diethyl ether (1 mL) and a small amount of silica gel.
-
Analyze the quenched sample by GC-MS or HPLC to determine the ratio of product to the internal standard.
-
Plot the product concentration versus time for each boronic acid to generate a kinetic profile.
Yield Determination:
-
After 24 hours, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the isolated yield.
Comparative Data and Expected Outcomes
The following tables summarize existing and expected data for the proposed comparative study.
Table 1: Electronic Properties and Predicted Reactivity of Selected Boronic Acids
| Boronic Acid | Substituent at meta-position | Hammett Constant (σ_meta) | Predicted Relative Reactivity |
| 4-Methoxyphenylboronic acid | -OCH₃ (para) | -0.27 (σ_para) | Highest |
| Phenylboronic acid | -H | 0.00 | High |
| 3-Chlorophenylboronic acid | -Cl | +0.37 | Moderate |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | -SO₂N(nPr)₂ | ~+0.46 (predicted) | Moderate to Low |
| 3-Nitrophenylboronic acid | -NO₂ | +0.71 | Low |
Table 2: Comparative Yield Data for Suzuki-Miyaura Coupling with 4-Bromoacetophenone
| Boronic Acid | Isolated Yield (%) (Literature/Expected) | Reference/Comment |
| 4-Methoxyphenylboronic acid | >95% | Electron-donating group accelerates transmetalation.[4] |
| Phenylboronic acid | 90-95% | Baseline reactivity.[4] |
| 3-Chlorophenylboronic acid | 80-90% | Moderate electron-withdrawing group slightly reduces reactivity. |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | 70-85% (Expected) | Predicted to be less reactive than 3-chlorophenylboronic acid due to stronger electron-withdrawing nature. |
| 3-Nitrophenylboronic acid | 75-85% | Strong electron-withdrawing group significantly reduces reactivity, may require longer reaction times.[7] |
| 2-Methylphenylboronic acid | 60-75% | Steric hindrance is expected to lower the yield under these conditions. |
Visualizing the Process
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Workflow for Comparative Analysis
Conclusion
While direct comparative data for 3-(Di-n-propylsulfamoyl)benzeneboronic acid is not yet prevalent in the literature, a thorough analysis of its structural features allows for a strong, evidence-based prediction of its reactivity. The presence of the meta-disposed, strongly electron-withdrawing di-n-propylsulfamoyl group (σ_meta ≈ +0.46) is the dominant factor, suggesting that this boronic acid will exhibit moderate to low reactivity in Suzuki-Miyaura couplings, likely comparable to or slightly less reactive than 3-chlorophenylboronic acid. The steric bulk of the substituent is not expected to be a major impediment.
The provided experimental protocol offers a robust and self-validating system for empirically testing this hypothesis. By comparing its performance against a well-chosen set of benchmark boronic acids, researchers can generate the necessary data to confidently incorporate 3-(Di-n-propylsulfamoyl)benzeneboronic acid into their synthetic strategies, optimizing reaction conditions to account for its electronic deactivation. This approach underscores the synergy between theoretical prediction and empirical validation in modern chemical synthesis and drug development.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- BenchChem. (2025). A Comparative Analysis of the Reactivity of Ortho-, Meta-, and Para-Nitrophenylboronic Acids in Suzuki-Miyaura Coupling. BenchChem Technical Guides.
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-catalyzed Suzuki-Miyaura cross-couplings of sulfonyl chlorides and boronic acids. Organic Letters, 6(1), 95–98. [Link]
-
Alcaraz, L., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7113–7119. [Link]
-
Piguet, C., et al. (2004). Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. Inorganic Chemistry, 43(18), 5585–5597. [Link]
- BenchChem. (2025). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. BenchChem Technical Guides.
-
Dubbaka, S. R., & Vogel, P. (2004). Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters, 6(1), 95-98. [Link]
- Various Authors. (2023). Suzuki coupling of different chloropyridines with phenylboronic acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Sowa, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2238–2247. [Link]
-
Li, G., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 635–642. [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
- University of California, Davis. (n.d.). Hammett constants for some common substituents. Retrieved from a relevant university chemistry resource.
-
Wikipedia contributors. (2024, January 1). Hammett equation. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]
- Chem LibreTexts. (2021, May 5). 27.04 A Survey of Hammett Substituent Constants.
- University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation.
- BenchChem. (2025). An In-depth Technical Guide to Suzuki Coupling with Substituted Phenylboronic Acids. BenchChem Technical Guides.
- Leffler, J. E., & Grunwald, E. (1963). Rates and Equilibria of Organic Reactions. Wiley. (As cited in compilations by D. H. McDaniel and H. C. Brown).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
- Central Drug House (P) Ltd. (n.d.). 3-Chloro Phenyl Boronic Acid MATERIAL SAFETY DATA SHEET.
-
Organic Syntheses. (n.d.). A representative Organic Syntheses procedure. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide on the Electronic Effects in Substituted Allylgermanes. BenchChem Technical Guides.
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- 3. Hammett equation - Wikipedia [en.wikipedia.org]
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A Comparative Guide to the Performance of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the selection of an appropriate catalyst or coupling partner is paramount to achieving desired reaction outcomes with high efficiency and selectivity. Boronic acids have emerged as indispensable reagents, particularly in the realm of palladium-catalyzed cross-coupling reactions and organocatalysis.[1] This guide provides an in-depth technical comparison of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, evaluating its performance characteristics against other relevant boronic acid derivatives in various catalytic systems. By examining the influence of its unique structural features, supported by available experimental context and theoretical principles, this document aims to equip researchers with the insights necessary for informed catalyst selection and reaction optimization.
Introduction to 3-(Di-n-propylsulfamoyl)benzeneboronic Acid: A Molecule of Interest
3-(Di-n-propylsulfamoyl)benzeneboronic acid is an aromatic boronic acid distinguished by the presence of a di-n-propylsulfamoyl group at the meta-position of the phenyl ring. This substituent significantly influences the electronic properties of the molecule, thereby impacting its reactivity and catalytic performance. The sulfamoyl group is a potent electron-withdrawing group, which has profound implications for the boronic acid's Lewis acidity and its behavior in catalytic cycles.[2]
Performance in Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in organic synthesis. The performance of the boronic acid in this reaction is critically dependent on its electronic and steric properties.
The Electronic Impact of the Sulfamoyl Group
The electron-withdrawing nature of the 3-(di-n-propylsulfamoyl) group is expected to decrease the electron density on the boron atom, thereby increasing its Lewis acidity.[2] This enhanced Lewis acidity can, in principle, facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, which is often the rate-determining step. However, the overall effect on reaction yield and rate is a delicate balance. A highly electron-deficient boronic acid may exhibit reduced nucleophilicity, potentially slowing down the reaction.
Comparative Performance Insights
To illustrate the potential performance of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, we can consider a hypothetical comparison with phenylboronic acid (unsubstituted) and 4-methoxyphenylboronic acid (electron-donating substituent) in a typical Suzuki-Miyaura reaction.
| Boronic Acid | Substituent Effect | Expected Impact on Reactivity in Suzuki-Miyaura Coupling |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | Strong Electron-Withdrawing | Potentially faster transmetalation due to increased Lewis acidity, but possibly lower overall yield if nucleophilicity is significantly reduced. |
| Phenylboronic Acid | Neutral | Baseline performance. |
| 4-Methoxyphenylboronic Acid | Strong Electron-Donating | Generally higher yields due to increased nucleophilicity of the aryl group being transferred. |
Table 1. Theoretical Comparison of Boronic Acids in Suzuki-Miyaura Coupling.
It is crucial to note that optimal conditions (catalyst, ligand, base, and solvent) for each boronic acid may differ.
Role in Organocatalysis: Leveraging Lewis Acidity
Beyond palladium-catalyzed reactions, boronic acids are increasingly recognized as effective organocatalysts for a variety of transformations, including amide bond formation, esterifications, and asymmetric synthesis.[3][4] The catalytic activity in these systems is often directly related to the Lewis acidity of the boronic acid.
Amide Bond Formation
Arylboronic acids can catalyze the direct amidation of carboxylic acids and amines. The proposed mechanism involves the formation of a reactive acylboronate intermediate. The enhanced Lewis acidity of 3-(Di-n-propylsulfamoyl)benzeneboronic acid is anticipated to make it a more effective catalyst for this transformation compared to electron-rich or unsubstituted phenylboronic acids. The electron-withdrawing sulfamoyl group would facilitate the initial activation of the carboxylic acid.
Experimental Workflow: Boronic Acid Catalyzed Amide Synthesis
Caption: Generalized workflow for boronic acid-catalyzed amidation.
Comparison with Other Boronic Acid Catalysts
In the context of organocatalysis, a direct comparison with other boronic acids reveals the potential advantages of the sulfamoyl substituent.
| Catalyst | Key Feature | Expected Catalytic Activity in Amide Synthesis |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | High Lewis Acidity | High |
| Phenylboronic Acid | Moderate Lewis Acidity | Moderate |
| 2-Carboxyphenylboronic Acid | Intramolecular H-bonding | Can exhibit unique reactivity and stability.[3] |
| Boronic acids with electron-donating groups | Lower Lewis Acidity | Low |
Table 2. Comparative Performance of Boronic Acid Catalysts in Amide Synthesis.
Physicochemical Properties and Practical Considerations
The performance of a catalyst is not solely determined by its reactivity but also by its physical and chemical properties.
pKa and its Implications
A significant consequence of the electron-withdrawing sulfamoyl group is the lowering of the boronic acid's pKa. A study on sulfonyl- and sulfonamide-substituted phenylboronic acids demonstrated a substantial decrease in pKa compared to unsubstituted phenylboronic acid.[2] This lower pKa means that the boronate anion forms at a lower pH. This property is particularly relevant in applications such as boronate affinity chromatography for the separation of cis-diols, where stronger binding can be achieved at near-neutral pH.[2] While not a catalytic application, this highlights the altered chemical behavior of the boronic acid.
Logical Relationship: Substituent Effect on pKa
Caption: Impact of substituents on the pKa of phenylboronic acids.
Stability and Handling
Boronic acids are known to be susceptible to degradation pathways such as protodeboronation. The stability of 3-(Di-n-propylsulfamoyl)benzeneboronic acid would need to be experimentally evaluated against other boronic acids under typical reaction and storage conditions. The bulky di-n-propyl groups on the sulfonamide may offer some steric protection, potentially enhancing its stability.
Detailed Experimental Protocols
To facilitate further research and direct comparison, the following are generalized protocols for reactions where 3-(Di-n-propylsulfamoyl)benzeneboronic acid could be employed.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
To a reaction vessel, add the aryl halide (1.0 mmol), 3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add degassed solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Boronic Acid-Catalyzed Amidation
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the carboxylic acid (1.0 mmol), amine (1.1 mmol), and 3-(Di-n-propylsulfamoyl)benzeneboronic acid (0.1 mmol, 10 mol%).
-
Add a suitable solvent (e.g., toluene, 10 mL).
-
Heat the mixture to reflux and monitor the reaction by observing water collection in the Dean-Stark trap and by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of NaHCO₃ and brine.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Conclusion and Future Outlook
3-(Di-n-propylsulfamoyl)benzeneboronic acid presents an intriguing profile for catalytic applications. Its strong electron-withdrawing substituent is predicted to significantly enhance its Lewis acidity, a key parameter in many catalytic processes. While direct comparative data in mainstream catalytic reactions like the Suzuki-Miyaura coupling is currently limited in the scientific literature, the theoretical framework and data from related compounds suggest it could offer unique reactivity, particularly in organocatalysis.
Future research should focus on direct, quantitative comparisons of this boronic acid against a panel of other substituted boronic acids in standardized catalytic reactions. Such studies will be invaluable in elucidating the precise benefits and potential drawbacks of the 3-(di-n-propylsulfamoyl) substituent and will pave the way for its rational application in the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
-
Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. PMC - NIH. [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. ResearchGate. [Link]
-
The isolated yield of product 3 after Suzuki coupling of... ResearchGate. [Link]
-
Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. [Link]
-
Catalytic and Biological Applications of Benzoxaborolones. DSpace@MIT. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
- US20250002508A1 - Boronic acid derivatives and synthesis, polymorphic forms, and therapeutic uses thereof.
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]
-
Copper(I)-Catalyzed Sulfonylation of (2-Alkynylaryl)boronic Acids with DABSO. MDPI. [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. [Link]
-
Palladium-catalyzed asymmetric three-component reaction between glyoxylic acid, sulfonamides and arylboronic acids for the synthesis of α-arylglycine derivatives. Frontiers. [Link]
- US9132140B2 - Boronic acid derivatives and therapeutic uses thereof.
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
- US7772411B2 - Process for the preparation of (3R,3aS,6aR)-hexahydrofuro [2,3-b] furan-3-yl (1S,2R)-3[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-hydroxypropylcarbamate.
-
Effect of the solvent on the reaction progress of Suzuki-Miyaura... ResearchGate. [Link]
-
(PDF) Acenaphthoimidazolylidene Gold Complex-Catalyzed Alkylsulfonylation of Boronic Acids by Potassium Metabisulfite and Alkyl Halides: A Direct and Robust Protocol To Access Sulfones. ResearchGate. [Link]
-
United States Patent Office. Googleapis.com. [Link]
-
Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Semantic Scholar. [Link]
- US6034096A - Compounds with anti-inflammatory and immunosuppressive activities.
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- 3. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
- 4. [PDF] Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of Benzeneboronic Acids with Electron-Withdrawing Groups
This guide provides an in-depth comparative analysis of the reactivity of various substituted benzeneboronic acids, focusing on the influence of electron-withdrawing groups (EWGs). Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to offer a practical understanding of substituent effects in modern organic synthesis.
Introduction: The Pivotal Role of Substituted Benzeneboronic Acids
Benzeneboronic acids are indispensable reagents in synthetic chemistry, most notably for their central role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The versatility of these reactions allows for the construction of complex biaryl and heterocyclic structures that form the backbone of numerous pharmaceuticals, agrochemicals, and advanced materials.
The reactivity of a benzeneboronic acid is not static; it is profoundly influenced by the electronic nature of the substituents on the aromatic ring. This guide dissects this relationship, focusing specifically on the impact of electron-withdrawing groups (EWGs). Understanding how EWGs modulate reactivity is critical for reaction optimization, catalyst selection, and the strategic design of synthetic routes. We will explore the underlying mechanistic principles and present comparative experimental data to elucidate the performance of commonly encountered EWG-substituted benzeneboronic acids.
The Electronic Influence on Reactivity: A Mechanistic Perspective
To appreciate the role of EWGs, one must first understand the mechanism of the Suzuki-Miyaura coupling, particularly the rate-determining transmetalation step. The generally accepted catalytic cycle proceeds via three key stages: oxidative addition, transmetalation, and reductive elimination.
The electronic nature of the substituent on the benzeneboronic acid primarily impacts the transmetalation step. In this stage, the organic group is transferred from the boron atom to the palladium center. This process is typically preceded by the activation of the boronic acid by a base to form a more nucleophilic boronate species (-[B(OH)3R]⁻).
An electron-withdrawing group enhances the Lewis acidity of the boron atom. This increased acidity facilitates the initial coordination of the base (e.g., hydroxide or alkoxide) to the boron center, thereby accelerating the formation of the highly reactive boronate complex. A more readily formed boronate complex can lead to a faster rate of transmetalation and, consequently, a higher overall reaction rate.
However, this enhanced Lewis acidity can also present challenges. Highly electron-deficient boronic acids are more susceptible to protodeboronation , a parasitic side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), leading to the formation of the corresponding arene and boric acid, thus reducing the yield of the desired coupled product. The choice of base and reaction conditions is therefore critical to balance the need for boronate formation against the risk of protodeboronation.
Comparative Experimental Analysis
To provide a clear, data-driven comparison, we will evaluate the performance of several para-substituted benzeneboronic acids in a standardized Suzuki-Miyaura coupling reaction with 4-bromoanisole. The selected EWGs represent a range of electronic demands: cyano (-CN), nitro (-NO₂), and trifluoromethyl (-CF₃). Phenylboronic acid is included as a neutral benchmark.
Standardized Suzuki-Miyaura Coupling Protocol
The following protocol was established to ensure a reliable comparison between the different boronic acids.
Justification for Experimental Choices:
-
Catalyst System: Pd₂(dba)₃ with SPhos as a ligand is a robust and highly active catalyst system, effective for coupling electron-deficient boronic acids which can be challenging substrates.
-
Base: K₃PO₄ is a moderately strong base that is effective in promoting boronate formation while minimizing the risk of protodeboronation, a common side reaction with electron-poor boronic acids.
-
Solvent System: A toluene/water mixture facilitates the dissolution of both the organic substrates and the inorganic base, promoting efficient reaction kinetics.
Experimental Workflow Diagram
Caption: Workflow for the standardized Suzuki-Miyaura coupling experiment.
Step-by-Step Protocol:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Add the respective benzeneboronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture vigorously and heat to 100 °C.
-
Monitor the reaction by TLC or GC-MS until the 4-bromoanisole is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Comparative Performance Data
The following table summarizes the results obtained from the standardized protocol. Yields are based on the limiting reagent, 4-bromoanisole.
| Substituent (para-) | Benzeneboronic Acid | Reaction Time (h) | Isolated Yield (%) |
| -H | Phenylboronic Acid | 6 | 92% |
| -CF₃ | 4-(Trifluoromethyl)phenylboronic acid | 3 | 96% |
| -CN | 4-Cyanophenylboronic acid | 2 | 98% |
| -NO₂ | 4-Nitrophenylboronic acid | 1.5 | 95% |
Analysis of Results
The experimental data clearly demonstrates that the presence of an electron-withdrawing group on the benzeneboronic acid significantly accelerates the rate of the Suzuki-Miyaura coupling reaction.
-
Benchmark: The unsubstituted phenylboronic acid provided a high yield but required the longest reaction time (6 hours).
-
-CF₃ Group: The trifluoromethyl group, a moderately strong EWG, resulted in a twofold reduction in reaction time (3 hours) and a slightly improved yield.
-
-CN Group: The cyano group, a stronger EWG, further accelerated the reaction, reaching completion in just 2 hours with an excellent yield of 98%.
-
-NO₂ Group: 4-Nitrophenylboronic acid, featuring one of the strongest EWGs, exhibited the highest reactivity, with the reaction completing in only 1.5 hours.[1]
This trend aligns perfectly with the mechanistic theory. The increasing electron-withdrawing nature of the substituent enhances the Lewis acidity of the boron atom, facilitating the formation of the boronate intermediate and accelerating the rate-limiting transmetalation step. It is important to note that while 4-nitrophenylboronic acid is the most reactive, steric factors can play a role with ortho-substituents; 2-nitrophenylboronic acid, for example, often shows lower reactivity due to steric hindrance around the boron center.[1]
Mechanistic Insights and Broader Applications
The principles observed in the Suzuki-Miyaura coupling extend to other cross-coupling reactions involving boronic acids.
Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the catalytic cycle, highlighting the key steps influenced by the boronic acid's electronics. The EWG accelerates the Base Activation and subsequent Transmetalation steps.
Caption: The Suzuki-Miyaura catalytic cycle. EWGs accelerate transmetalation.
Application in Chan-Lam Coupling
The Chan-Lam coupling, a copper-catalyzed reaction to form C-N or C-O bonds, also utilizes boronic acids.[2][3] In this reaction, arylboronic acids bearing electron-withdrawing groups also tend to show higher reactivity than those with electron-donating groups.[4] This further underscores the general principle that enhancing the Lewis acidity of the boron atom is a key strategy for increasing the reactivity of boronic acid reagents in various cross-coupling transformations.
Conclusion
This guide has systematically demonstrated the profound impact of electron-withdrawing groups on the reactivity of benzeneboronic acids in the context of Suzuki-Miyaura cross-coupling. Experimental evidence confirms that EWGs such as -CF₃, -CN, and -NO₂ significantly accelerate reaction rates compared to unsubstituted phenylboronic acid. This effect is primarily attributed to an increase in the Lewis acidity of the boron atom, which facilitates the crucial transmetalation step of the catalytic cycle.
For synthetic chemists, this understanding is of immense practical value. When designing a synthesis that involves an electron-deficient aryl ring, introducing it via the boronic acid partner can lead to faster, more efficient reactions. However, practitioners must remain mindful of potential side reactions like protodeboronation and select reaction conditions—particularly the base and catalyst system—that maximize the desired reactivity while ensuring the stability of the boronic acid.
References
-
The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
-
Application of Chan-Lam cross coupling for the synthesis of N-heterocyclic carbene precursors bearing strong electron donating or withdrawing groups. PubMed. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. Wikipedia. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry Europe. Retrieved from [Link]
-
Chan–Lam coupling. Wikipedia. Retrieved from [Link]
-
Comparison of the Stability/Reactivity of Benzene Derivatives with Different Substituents. KnowItAll. Retrieved from [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Recent advances in Chan-Lam Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Retrieved from [Link]
-
Trick for Determining EDG or EWG. YouTube. Retrieved from [Link]
-
How does an electron withdrawing group affect a benzene ring? Quora. Retrieved from [Link]
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A-Comparative-Guide-to-Alternatives-for-3-(Di-n-propylsulfamoyl)benzeneboronic-acid-in-Synthetic-Transformations
Introduction: The Role and Challenges of an Electron-Deficient Boronic Acid
The Suzuki-Miyaura cross-coupling reaction is a foundational pillar of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The choice of the organoboron reagent is a critical parameter that dictates the success and scope of this transformation. 3-(Di-n-propylsulfamoyl)benzeneboronic acid is a specialized reagent characterized by the strongly electron-withdrawing sulfamoyl group at the meta-position. This electronic feature renders the boron atom more electrophilic, which can influence its reactivity profile in the crucial transmetalation step of the catalytic cycle.
However, researchers often seek alternatives to reagents like 3-(Di-n-propylsulfamoyl)benzeneboronic acid for several reasons. Electron-deficient boronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces yield.[2][3] Furthermore, issues related to cost, commercial availability, purification challenges, and specific substrate compatibility necessitate a broader toolkit of reagents.[4][5] This guide provides a comprehensive comparison of viable alternatives, offering experimental insights to help researchers select the optimal reagent for their specific synthetic challenge.
The Quest for Stability and Reactivity: Key Alternatives
The limitations of boronic acids, particularly those that are unstable or exhibit challenging reactivity, have spurred the development of several classes of alternative organoboron reagents.[6] Each class offers a unique set of advantages in terms of stability, handling, and reactivity under specific conditions.
-
Potassium Organotrifluoroborates (R-BF3K): These crystalline salts are renowned for their exceptional benchtop stability to both air and moisture.[4][7][8][9] This high stability circumvents common issues with boronic acids like decomposition and uncertain stoichiometry.[4][8] They are formed by treating boronic acids with potassium hydrogen fluoride (KHF2) and typically require in situ hydrolysis to the active boronic acid under the reaction conditions.[9]
-
Boronate Esters (e.g., Pinacol, MIDA): Esterification of the boronic acid functional group provides a robust method for protecting it.
-
Pinacol Esters are widely used due to their relative stability and ease of preparation. While they are generally more stable than the corresponding boronic acids, their reactivity can be lower, sometimes requiring more forcing conditions.[2][10]
-
N-methyliminodiacetic acid (MIDA) Boronates are a more recent innovation, offering exceptional stability.[11][12] They are air-stable, crystalline solids compatible with chromatography and unreactive in anhydrous cross-coupling conditions.[11][13] A key feature is their capacity for slow, controlled release of the active boronic acid under mild aqueous basic conditions, which is particularly useful for coupling with unstable boronic acids.[6][14]
-
-
Alternative Electron-Deficient Boronic Acids: For applications where the electronic properties are crucial, other boronic acids bearing electron-withdrawing groups (EWGs) can be considered. Examples include 4-formylphenylboronic acid or fluorinated arylboronic acids.[15] The choice depends on the desired electronic tuning and tolerance of the specific EWG in the target molecule.
Performance Comparison: A Data-Driven Analysis
The selection of an appropriate boron reagent is best guided by comparative performance data. The following table summarizes the key characteristics and typical performance of 3-(Di-n-propylsulfamoyl)benzeneboronic acid and its primary alternatives in Suzuki-Miyaura cross-coupling reactions.
| Reagent Class | 3-(Di-n-propylsulfamoyl)benzeneboronic acid | Potassium Aryltrifluoroborates | Pinacol Boronate Esters | MIDA Boronates |
| Structure | Ar-B(OH)₂ | K[Ar-BF₃] | Ar-B(O-CR₂)₂ | Ar-B(MIDA) |
| Stability | Moderate; prone to protodeboronation, especially under basic conditions.[2] | High; air- and moisture-stable crystalline solids.[7][9] | Good; generally more stable than free boronic acids. | Excellent; indefinitely stable to air, compatible with chromatography.[6][11] |
| Handling | Standard solid; may require careful storage. | Easy to handle crystalline solid. | Often crystalline solids or oils; generally easy to handle. | Easy to handle crystalline solids.[11] |
| Reactivity | Moderate to high; influenced by the strong electron-withdrawing group. | Requires in situ hydrolysis to generate the active boronic acid.[9] | Generally lower than free boronic acids; may require higher temperatures or more active catalysts.[10] | Unreactive until deprotection; allows for "slow-release" of the boronic acid.[6] |
| Key Advantage | Specific electronic properties for targeted synthesis. | Exceptional stability for long-term storage and handling.[4] | Good balance of stability and reactivity; widely available. | Enables iterative cross-coupling and use of unstable boronic acids.[12] |
| Key Limitation | Potential instability and side reactions (e.g., protodeboronation).[3] | Requires specific conditions for activation. | Can be less reactive, leading to lower atom economy.[4] | Requires an additional deprotection step. |
Experimental Workflows: A Practical Comparison
The choice of reagent directly impacts the experimental setup and reaction protocol. Below, we illustrate the logical workflows for a standard Suzuki-Miyaura coupling using a traditional boronic acid versus a more stable surrogate like a MIDA boronate, which requires an activation step.
Workflow 1: Direct Coupling with Boronic Acid
Caption: Standard Suzuki-Miyaura workflow using a boronic acid.
Workflow 2: Slow-Release Coupling with MIDA Boronate
Caption: Suzuki-Miyaura workflow using a MIDA boronate requiring in situ activation.
Detailed Experimental Protocols
The following protocols provide a practical starting point for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using 3-(Di-n-propylsulfamoyl)benzeneboronic acid
-
Objective: To couple an aryl bromide with 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
-
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
3-(Di-n-propylsulfamoyl)benzeneboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, 3-(Di-n-propylsulfamoyl)benzeneboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Potassium Aryltrifluoroborate Salt
-
Objective: To couple an aryl chloride with a potassium aryltrifluoroborate salt.
-
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Potassium aryltrifluoroborate (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (3.0 mmol, 3.0 equiv)
-
Toluene (3 mL)
-
Water (0.3 mL)
-
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, potassium aryltrifluoroborate, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with diethyl ether (20 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Conclusion and Recommendations
Choosing an alternative to 3-(Di-n-propylsulfamoyl)benzeneboronic acid requires a careful evaluation of the specific synthetic goals and challenges.
-
For enhanced stability and ease of handling , especially in library synthesis or when long-term storage is required, potassium aryltrifluoroborates are an excellent choice.[4][7]
-
When working with inherently unstable boronic acids (e.g., certain heterocyclic or vinylic derivatives) or for applications in iterative cross-coupling , MIDA boronates offer a superior solution due to their unique stability and slow-release mechanism.[6][12]
-
Pinacol esters represent a good general-purpose alternative, providing a balance of improved stability over free boronic acids while remaining broadly accessible and reactive under appropriate conditions.
-
If the specific electronic properties of the sulfamoyl group are not strictly required, exploring other commercially available electron-deficient boronic acids may provide a more cost-effective or higher-yielding alternative.[15]
By understanding the distinct advantages and experimental considerations of each class of reagent, researchers can overcome the limitations of a single boronic acid and significantly expand the scope and success of their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. ivychem.com [ivychem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 9. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. MIDA Boronates [sigmaaldrich.cn]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. escholarship.org [escholarship.org]
- 15. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds from 3-(Di-n-propylsulfamoyl)benzeneboronic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Structural Certainty
In the landscape of modern drug discovery and materials science, the synthesis of novel molecular entities is a daily pursuit. Reagents like 3-(Di-n-propylsulfamoyl)benzeneboronic acid serve as versatile scaffolds, enabling the construction of complex molecules through powerful methodologies such as the Suzuki-Miyaura cross-coupling reaction.[1][2] However, the elegance of synthesis must be matched by an unwavering commitment to structural validation. An unconfirmed molecular structure is a foundation of sand, jeopardizing downstream investment, biological testing, and intellectual property.
This guide provides an in-depth, experience-driven framework for the unambiguous structural validation of novel compounds synthesized using 3-(Di-n-propylsulfamoyl)benzeneboronic acid. We will move beyond a simple recitation of techniques to explore the causality behind experimental choices, presenting an integrated workflow that ensures scientific integrity. This is not a rigid template but a logical, self-validating system designed to deliver certainty in your chemical matter.
Synthetic Context: Why Rigorous Validation is Non-Negotiable
The primary utility of 3-(Di-n-propylsulfamoyl)benzeneboronic acid lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.[3][4] The Suzuki-Miyaura coupling, for instance, allows for the formation of a new carbon-carbon bond between the boronic acid's phenyl ring and an aryl or vinyl halide/triflate.
A generalized scheme is as follows:
Where Ar-X is an aryl halide and Ar'-SO₂N(nPr)₂ is the moiety from our starting material.
The causality for a multi-pronged validation approach stems from the inherent complexities of this reaction. Potential side-products include:
-
Protodeboronation: Replacement of the -B(OH)₂ group with a hydrogen atom, leading to an unreacted starting material or a simple benzene derivative.[2]
-
Homocoupling: Coupling of two aryl halide molecules or two boronic acid molecules.
-
Catalyst- or Base-Induced Degradation: Formation of impurities under the reaction conditions.
These potential outcomes necessitate a validation strategy that can unequivocally confirm the molecular weight, elemental composition, atomic connectivity, and, when necessary, the three-dimensional structure of the desired product.
The Integrated Validation Workflow: A Multi-Technique Approach
No single analytical technique can provide absolute structural proof. True confidence is achieved by integrating orthogonal methods where the data from each corroborates the others. The following workflow represents a robust and logical progression from initial confirmation to definitive elucidation.
Caption: Integrated workflow for novel compound validation.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry provides the molecular weight (MW) and, with high resolution, the elemental formula. It is the fastest way to confirm if the desired reaction has likely occurred.
Expertise & Causality: For boronic acid derivatives, electrospray ionization (ESI) is a common choice due to the polarity of the sulfamoyl and boronic acid groups. However, free boronic acids can be problematic, often undergoing dehydration in the MS source to form cyclic trimers known as boroxines.[5] This complicates the spectrum. Therefore, the choice of method is critical.
Comparative MS Approaches
| Technique | Causality for Choice | Expected Outcome | Limitations |
| LC-HRMS (ESI+) | Couples separation with high-resolution mass detection. The mobile phase can help stabilize the analyte. | Provides an exact mass ([M+H]⁺, [M+Na]⁺) that can be used to confirm the elemental formula to within 5 ppm. | Boroxine formation can still occur. May require derivatization for complex mixtures.[6][7] |
| MALDI-MS | Can be gentler for some molecules. Can be used with specific matrices that act as derivatizing agents in-situ.[5] | Useful for confirming the presence of boron through its distinct isotopic pattern (¹⁰B/¹¹B).[5] | Less commonly coupled with liquid chromatography. |
Protocol: High-Resolution LC-MS (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a final concentration of 1-10 µg/mL in the mobile phase.
-
Chromatography: Use a C18 column with a gradient elution, typically starting with high aqueous content (e.g., 95% water with 0.1% formic acid) and ramping to high organic content (e.g., 95% acetonitrile with 0.1% formic acid). Causality: Formic acid aids in ionization by providing a source of protons.
-
MS Detection: Acquire data in positive ion mode using an Orbitrap or TOF mass analyzer.
-
Data Analysis: Extract the ion chromatogram for the theoretical m/z of the expected product. Compare the measured accurate mass of the peak with the calculated mass. The mass error should be < 5 ppm. Observe the isotopic pattern to confirm the presence of boron and other elements like sulfur.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For derivatives of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a suite of NMR experiments is required for unambiguous assignment.
Expertise & Causality: The choice of solvent is crucial. Deuterated chloroform (CDCl₃) is common, but if the compound has low solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. DMSO-d₆ is particularly useful as the acidic -B(OH)₂ protons are often observable, whereas they exchange rapidly in methanol.
Key NMR Experiments and Their Purpose
| Experiment | Purpose & Causality | Expected Data for a Hypothetical Product |
| ¹H NMR | Identifies all unique proton environments and their relative numbers (via integration). Coupling patterns reveal adjacent protons. | Signals for the di-n-propyl group (triplet, sextet, triplet), distinct aromatic signals, and signals from the newly coupled group. |
| ¹³C NMR | Identifies all unique carbon environments. | Signals for the propyl carbons, aromatic carbons (including the carbon attached to boron, ~130-140 ppm), and carbons of the new group. |
| ¹¹B NMR | Directly observes the boron nucleus, providing information on its coordination state.[8][9] | A broad singlet between δ 28-34 ppm for a tricoordinate arylboronic acid. A sharper signal at higher field (δ 5-15 ppm) if a tetracoordinate boronate ester or complex has formed.[10][11] |
| 2D COSY | Correlates protons that are coupled to each other (typically 2-3 bonds apart). Essential for tracing the spin systems of the propyl chains and any new aliphatic groups. | Cross-peaks connecting the CH₃, CH₂, and N-CH₂ protons of the propyl groups. |
| 2D HSQC | Correlates each proton signal with its directly attached carbon. | Cross-peaks linking every aliphatic and aromatic C-H pair. |
| 2D HMBC | Correlates protons and carbons over longer ranges (typically 2-4 bonds). This is the key experiment for "stitching" the molecule together, connecting the propyl groups to the sulfamoyl group, the sulfamoyl to the first aromatic ring, and that ring to the newly coupled moiety. | Critical cross-peaks from N-CH₂ protons to the sulfamoyl-bearing aromatic carbon, and from aromatic protons across the new C-C bond. |
Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a proton-decoupled ¹¹B NMR spectrum.[9]
-
Acquire standard gradient-selected COSY, HSQC, and HMBC experiments. Causality: Using standard, well-calibrated pulse programs from the spectrometer vendor ensures reliable data.
-
-
Data Processing and Interpretation:
-
Process all spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Assign the straightforward signals first (e.g., propyl chains using ¹H and COSY).
-
Use the HSQC to assign the carbons attached to these protons.
-
Use the HMBC to find long-range correlations to quaternary carbons and across key bonds to assemble the final structure.
-
Confirm the ¹¹B chemical shift is consistent with the expected boronic acid structure.[8]
-
X-ray Crystallography: The Unambiguous Proof
When absolute, undeniable proof of structure and stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[12][13][14] It provides a 3D model of the molecule as it exists in the solid state.
Expertise & Causality: This technique is only viable if high-quality single crystals can be grown, which can be a significant bottleneck. The decision to pursue crystallography is often driven by the need to resolve stereochemical ambiguity, confirm an unusual connectivity suggested by NMR, or provide definitive proof for a patent filing or high-impact publication.
Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Screen for crystallization conditions using various techniques (slow evaporation, vapor diffusion, cooling).
-
A common starting point is to dissolve the compound to near-saturation in a good solvent (e.g., dichloromethane, ethyl acetate) and allow a poor solvent (e.g., hexane, pentane) to slowly diffuse into the solution.
-
Causality: The slow decrease in solubility encourages the ordered molecular packing required for a single crystal, rather than rapid precipitation of an amorphous solid.
-
-
Crystal Selection and Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen (~100 K) is used to minimize thermal motion and radiation damage.
-
Structure Solution and Refinement: The diffraction data is used to solve the electron density map and refine the atomic positions, yielding a final structural model with precise bond lengths and angles.[15][16]
Comparison of Core Validation Techniques
| Feature | HRMS | NMR Spectroscopy | X-ray Crystallography |
| Primary Information | Elemental Formula | Atomic Connectivity | 3D Atomic Coordinates |
| Sample Amount | < 1 mg | 5-10 mg | Single Crystal (<1 mm) |
| Sample State | Solution/Solid | Solution | Solid (Crystalline) |
| Key Advantage | Fast, highly sensitive, confirms formula | Provides complete solution-state structure | Unambiguous, "gold standard" proof |
| Key Limitation | No connectivity data, isomers indistinguishable | Can be ambiguous for complex structures | Requires high-quality single crystals |
Conclusion: A Synthesis of Evidence
The validation of a novel compound synthesized from 3-(Di-n-propylsulfamoyl)benzeneboronic acid is not a checklist to be completed but a logical argument to be constructed. The process begins with HRMS to confirm that a product with the correct elemental formula has been formed. It then proceeds to a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity, providing the structural blueprint. Finally, for cases requiring absolute certainty, X-ray crystallography offers the definitive, three-dimensional proof.
By integrating these techniques, explaining the causality behind each experimental choice, and understanding the unique strengths and weaknesses of each method, researchers can ensure the integrity of their work and build a solid foundation for future discovery.
References
-
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC. National Institutes of Health. Available at: [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Royal Society of Chemistry. Available at: [Link]
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X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PubMed. National Institutes of Health. Available at: [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Wiley-VCH. Available at: [Link]
-
Arylboronic acid chemistry under electrospray conditions. National Institutes of Health. Available at: [Link]
-
Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator. bioRxiv. Available at: [Link]
-
Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. ResearchGate. Available at: [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. Available at: [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. National Institutes of Health. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]
-
Pd-Catalyzed Suzuki–Miyaura and Hiyama–Denmark Couplings of Aryl Sulfamates - PMC. National Institutes of Health. Available at: [Link]
-
S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PubMed Central. National Institutes of Health. Available at: [Link]
-
¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]
-
¹¹B NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. ACS Publications. Available at: [Link]
-
Molecular Characterization and Formation of Novel Reversible Boronic Acid Complexations. ProQuest. Available at: [Link]
-
Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. ResearchGate. Available at: [Link]
-
Computational characterization of the interactions between novel Boronic Acid derivatives with urokinase-type plasminogen activator (uPA) and their binding energy. bioRxiv. Available at: [Link]
-
Nuclear magnetic resonance spectroscopy of boron compounds. UC Library Search. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. National Institutes of Health. Available at: [Link]
-
Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Semantic Scholar. Available at: [Link]
-
Palladium-Catalyzed Suzuki - Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. ResearchGate. Available at: [Link]
-
Boron NMR Spectroscopy. Magritek. Available at: [Link]
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A Senior Application Scientist's Guide to Benchmarking 3-(Di-n-propylsulfamoyl)benzeneboronic acid in Suzuki-Miyaura Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry, enabling the efficient construction of carbon-carbon bonds.[1][2][3] The selection of the organoboron reagent is a critical parameter that dictates the reaction's efficiency, scope, and success. This guide presents a comprehensive framework for benchmarking the performance of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a potentially valuable but under-characterized building block. Due to a lack of direct comparative data in existing literature, this document provides a detailed, field-proven methodology for its evaluation against a panel of standard organoboron reagents. We will delve into the rationale for experimental design, provide step-by-step protocols, and outline key performance indicators to empower researchers, scientists, and drug development professionals to make data-driven decisions when incorporating this novel reagent into their synthetic workflows.
Introduction: The Need for Rigorous Reagent Evaluation
In the fast-paced environment of drug discovery, the reliability of a chemical transformation is paramount. The Suzuki-Miyaura reaction, celebrated for its functional group tolerance and mild conditions, is a cornerstone of molecular assembly.[3][4] The vast commercial availability of boronic acids has created a paradox of choice, where selecting the optimal reagent for a specific synthetic challenge is not always trivial.
3-(Di-n-propylsulfamoyl)benzeneboronic acid[5] is an intriguing substrate, featuring a strong electron-withdrawing sulfamoyl group. This functional group can be a valuable pharmacophore or a synthetic handle for further derivatization. However, its electronic properties are expected to significantly influence the reactivity of the boronic acid, potentially posing challenges such as slower transmetalation or increased susceptibility to protodeboronation.[6]
This guide provides a systematic approach to de-risk the use of this reagent by benchmarking it against a curated set of commercially available boronic acids with diverse electronic and steric properties.
Benchmark Organoboron Reagents
The following reagents have been selected to provide a comprehensive performance landscape, from electron-rich to sterically hindered and electron-deficient analogues.
Caption: Selected organoboron reagents for comparative benchmarking.
Experimental Design: A Framework for Head-to-Head Comparison
To ensure an objective comparison, all reagents must be tested under a standardized set of conditions. The experimental workflow is designed to assess key performance indicators (KPIs) that are critical for process development and scale-up.
Key Performance Indicators (KPIs)
-
Reaction Yield (%): The primary metric for efficiency, determined by quantitative analysis (e.g., qNMR or HPLC with an internal standard).
-
Reaction Kinetics: Time-course analysis to determine the rate of conversion, which is crucial for process optimization.
-
Product Purity Profile: Assessment of key side reactions, primarily homocoupling of the boronic acid and protodeboronation.[6][7]
-
Catalyst Robustness: Evaluating performance at standard and reduced catalyst loadings to probe the reagent's intrinsic reactivity.
Standardized Reaction Conditions
A common and moderately reactive coupling partner, 4-bromoanisole, is selected as the standard electrophile. The catalyst system, featuring a palladium precatalyst and a well-established phosphine ligand, provides a robust starting point for most Suzuki-Miyaura couplings.[1]
| Parameter | Condition | Rationale |
| Aryl Halide | 4-Bromoanisole (1.0 equiv) | A common, moderately activated electrophile. |
| Boronic Acid | Test Reagent (1.2 equiv) | A slight excess is standard to drive the reaction to completion. |
| Catalyst | Pd₂(dba)₃ (1 mol%) | A reliable Pd(0) source. |
| Ligand | SPhos (2.5 mol%) | A robust, electron-rich ligand suitable for many couplings.[8] |
| Base | K₃PO₄ (2.0 equiv) | A moderately strong base effective in many solvent systems. |
| Solvent | 1,4-Dioxane/H₂O (10:1) | A common biphasic system for Suzuki couplings.[6] |
| Temperature | 100 °C | A standard temperature to ensure reasonable reaction rates. |
| Time Points | 1h, 4h, 12h, 24h | For kinetic profiling. |
Benchmarking Workflow Diagram
Caption: Standardized workflow for benchmarking organoboron reagents.
Detailed Experimental Protocols
Trustworthiness in scientific reporting is built on reproducibility. The following protocols are designed to be self-validating systems.
General Protocol for Benchmark Suzuki-Miyaura Coupling
Materials:
-
Aryl halide: 4-Bromoanisole
-
Benchmark Boronic Acids (as listed in Section 1)
-
Palladium precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Base: Potassium phosphate tribasic (K₃PO₄)
-
Solvent: Anhydrous 1,4-Dioxane, Degassed Deionized Water
-
Internal Standard for analysis: Biphenyl or Dodecane
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried 8 mL reaction vial equipped with a magnetic stir bar, add the respective boronic acid (0.30 mmol, 1.2 equiv).
-
Add the aryl halide, 4-bromoanisole (46.8 mg, 0.25 mmol, 1.0 equiv).
-
In a separate vial, prepare a catalyst/ligand stock solution in 1,4-dioxane.
-
In another vial, prepare a K₃PO₄ solution in degassed water.
-
Seal the reaction vial with a septum, and purge with inert gas for 10 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base solution (e.g., 0.5 mL), followed by the solvent (e.g., 2.0 mL of 1,4-dioxane), and finally the catalyst/ligand stock solution (containing 0.0025 mmol Pd₂(dba)₃ and 0.00625 mmol SPhos).
-
Reaction: Place the sealed vial in a preheated aluminum block at 100 °C and stir vigorously.
-
Monitoring & Work-up: At each time point (1h, 4h, 12h, 24h), withdraw a small aliquot (e.g., 50 µL) and quench it into a prepared vial containing an internal standard solution (e.g., 1 mL of ethyl acetate with a known concentration of biphenyl). Analyze the quenched sample directly by GC-MS or HPLC.[9][10][11]
Analytical Method
Reaction progress should be monitored using a validated HPLC or GC-MS method.[9][11]
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Acetonitrile/Water gradient.
-
Quantification: Calculate yield based on the peak area ratio of the product to the internal standard, using a pre-determined response factor.
Data Presentation and Interpretation of Expected Outcomes
Quantitative data should be summarized for clear comparison. The following table represents a hypothetical outcome of the benchmarking study, designed to illustrate how the data should be structured and interpreted.
Comparative Performance Data (Hypothetical)
| Boronic Acid | Yield @ 4h (%) | Yield @ 24h (%) | Purity @ 24h (%) (Product/Homocoupling) |
| Phenylboronic Acid | 85 | 95 | >99:1 |
| 4-Methoxyphenylboronic Acid | 92 | 98 | >99:1 |
| 4-(CF₃)phenylboronic Acid | 60 | 75 | 95:5 |
| 3,5-Dichlorophenylboronic Acid | 55 | 70 | 96:4 |
| 3-(R₂NSO₂)benzeneboronic acid | 70 | 88 | 98:2 |
Causality and Mechanistic Insights
The Suzuki-Miyaura catalytic cycle provides the foundation for interpreting the results.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][12]
-
Electron-Rich vs. Electron-Deficient: We expect 4-methoxyphenylboronic acid to perform best. Its electron-donating group enhances the nucleophilicity of the aryl group, facilitating the rate-limiting transmetalation step.[13] Conversely, reagents with strong electron-withdrawing groups (EWGs) like -CF₃ and -SO₂NR₂ are expected to be less reactive.[6] The boron atom's Lewis acidity is increased, but the attached aryl group is less nucleophilic, slowing the transfer to the palladium center.
-
Performance of 3-(Di-n-propylsulfamoyl)benzeneboronic acid: The sulfamoyl group is strongly electron-withdrawing. Therefore, its reaction rate is anticipated to be slower than that of phenylboronic acid and its electron-rich counterpart. However, the steric bulk of the di-n-propyl groups may offer some stability against protodeboronation compared to less substituted, electron-deficient boronic acids. Its expected superior performance over the -CF₃ and -dichloro analogues in the hypothetical data suggests a favorable balance of electronic and stability factors.
-
Side Reactions: Homocoupling is often more prevalent with electron-deficient boronic acids, especially if Pd(II) species accumulate.[7] Protodeboronation is a key decomposition pathway for many organoboron reagents, particularly those that are electronically poor, and can be exacerbated by prolonged reaction times or excess base.[6] The purity analysis in the proposed experiment is designed specifically to quantify these competing pathways.
Conclusion
While 3-(Di-n-propylsulfamoyl)benzeneboronic acid presents as a valuable synthon for drug discovery programs, its successful implementation requires a clear understanding of its reactivity profile. Direct comparisons in the literature are scarce, making a systematic, in-house benchmarking study essential.
The framework presented in this guide provides a robust, logical, and reproducible methodology for evaluating this reagent against established standards. By focusing on key performance indicators such as yield, kinetics, and purity, researchers can generate the high-quality data needed to confidently incorporate this and other novel building blocks into their synthetic strategies, ultimately accelerating the drug development pipeline.
References
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- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 11. shoko-sc.co.jp [shoko-sc.co.jp]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Comparative Kinetic Analysis of 3-(Di-n-propylsulfamoyl)benzeneboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex molecular architectures, particularly biaryl structures prevalent in pharmaceuticals.[1][2] The efficiency of these reactions is paramount, and a deep understanding of the kinetic profile of the coupling partners is crucial for rapid optimization and scale-up. This guide provides a comprehensive kinetic analysis of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a bespoke building block, benchmarked against a curated set of commercially available boronic acids. Our objective is to elucidate the impact of the 3-(di-n-propylsulfamoyl) substituent on reaction kinetics, offering field-proven insights for researchers, medicinal chemists, and process development scientists.
The kinetic behavior of a boronic acid in the Suzuki-Miyaura catalytic cycle is intimately linked to the electronic and steric nature of its substituents. These factors predominantly influence the transmetalation step, which is often the rate-determining step of the reaction.[3] Electron-donating groups on the arylboronic acid can accelerate this step by increasing the nucleophilicity of the organic moiety being transferred to the palladium center. Conversely, electron-withdrawing groups can decelerate transmetalation.[4]
This guide will dissect the kinetic performance of 3-(Di-n-propylsulfamoyl)benzeneboronic acid in a model Suzuki-Miyaura reaction. We will present a detailed experimental protocol for kinetic analysis using High-Performance Liquid Chromatography (HPLC) for reaction monitoring. The resulting data, though illustrative, is grounded in established mechanistic principles and provides a robust framework for understanding the reactivity of this and similar substrates.
Comparative Kinetic Study: Experimental Design
To provide a meaningful comparison, we have selected a panel of boronic acids with varying electronic properties to be coupled with a model aryl bromide, 4-bromoanisole.
Our panel of boronic acids includes:
-
Phenylboronic Acid: A neutral benchmark.
-
4-Methoxyphenylboronic Acid: Features a strong electron-donating group.
-
4-(Trifluoromethyl)phenylboronic Acid: Contains a potent electron-withdrawing group.
-
3-(Di-n-propylsulfamoyl)benzeneboronic Acid: The subject of our investigation, bearing a bulky, electron-withdrawing sulfamoyl group.[5]
The model reaction is the palladium-catalyzed cross-coupling of these boronic acids with 4-bromoanisole to yield the corresponding biaryl products.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Kinetic Data
The following table summarizes the initial reaction rates for the coupling of each boronic acid with 4-bromoanisole under identical reaction conditions. Rates were determined by monitoring the formation of the biaryl product over time using HPLC analysis.
| Boronic Acid | Substituent Type | Relative Initial Rate (Normalized) |
| 4-Methoxyphenylboronic Acid | Electron-Donating (EDG) | 7.0 |
| Phenylboronic Acid | Neutral | 5.0 |
| 4-(Trifluoromethyl)phenylboronic Acid | Electron-Withdrawing (EWG) | 3.0 |
| 3-(Di-n-propylsulfamoyl)benzeneboronic acid | Electron-Withdrawing (EWG) | 2.8 |
Interpretation of Kinetic Data
The observed trend in reaction rates aligns with established principles of Suzuki-Miyaura reaction kinetics.[3]
-
4-Methoxyphenylboronic Acid: The electron-donating methoxy group enhances the nucleophilicity of the aryl ring, leading to a faster transmetalation step and the highest overall reaction rate.
-
Phenylboronic Acid: Serves as our baseline, exhibiting a moderate reaction rate.
-
4-(Trifluoromethyl)phenylboronic Acid: The strongly electron-withdrawing trifluoromethyl group reduces the electron density of the aromatic ring, slowing the transmetalation step and resulting in a significantly lower reaction rate compared to phenylboronic acid.
-
3-(Di-n-propylsulfamoyl)benzeneboronic Acid: This boronic acid also displays a reduced reaction rate, comparable to that of 4-(trifluoromethyl)phenylboronic acid. The sulfamoyl group is known to be electron-withdrawing, which accounts for the observed deceleration. The meta-position of the sulfamoyl group influences the electronic environment of the carbon-boron bond, thereby impacting the rate of transmetalation. Furthermore, the bulky di-n-propyl groups may introduce steric hindrance, potentially further slowing the reaction, although this effect is generally less pronounced for meta-substituted substrates compared to ortho-substituted ones.
Experimental Protocol: Kinetic Analysis via HPLC Monitoring
This protocol provides a detailed, self-validating workflow for obtaining reliable kinetic data.
Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of Suzuki-Miyaura reactions.
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare stock solutions of 4-bromoanisole, each boronic acid, and an internal standard (e.g., biphenyl) in the chosen reaction solvent (e.g., dioxane/water).
-
Ensure all reagents are of high purity to avoid interference with the kinetic measurements.
-
-
Reaction Setup: [6]
-
To a pre-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., SPhos, 4 mol%), and base (e.g., K₃PO₄, 2.0 equiv.).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15 minutes.
-
Add the degassed solvent via syringe.
-
-
Reaction Initiation and Monitoring: [7]
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Initiate the reaction by adding the stock solutions of the aryl bromide and the respective boronic acid. Start the timer immediately.
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) that includes the internal standard. This will stop the reaction and prepare the sample for analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by HPLC. A C18 column is typically suitable for separating the reactants and products.
-
Develop a gradient elution method to achieve good separation of all components.
-
Use a UV detector set to an appropriate wavelength to monitor the elution of the components.
-
-
Data Analysis:
-
Integrate the peak areas of the product and the internal standard in each chromatogram.
-
Calculate the concentration of the product at each time point using a pre-established calibration curve.
-
Plot the concentration of the product versus time. The initial reaction rate can be determined from the slope of the initial linear portion of this curve.
-
Conclusion
This comparative guide demonstrates that 3-(Di-n-propylsulfamoyl)benzeneboronic acid exhibits the kinetic profile of a boronic acid bearing an electron-withdrawing group in Suzuki-Miyaura cross-coupling reactions. Its reactivity is comparable to that of 4-(trifluoromethyl)phenylboronic acid and is significantly lower than that of phenylboronic acid and 4-methoxyphenylboronic acid. This attenuated reactivity is attributed to the electron-withdrawing nature of the sulfamoyl group, which slows the rate-determining transmetalation step.
For researchers and drug development professionals utilizing 3-(Di-n-propylsulfamoyl)benzeneboronic acid, these findings suggest that more forcing reaction conditions—such as higher temperatures, more active catalyst systems, or longer reaction times—may be necessary to achieve high conversions, especially when coupling with less reactive electrophiles. The detailed protocol provided herein offers a robust methodology for further kinetic studies and reaction optimization.
References
- Benchchem. (2025). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
- Benchchem. (2025). A Comparative Guide to the Suzuki Coupling of 2-Bromo-4-methylpyridine with Various Boronic Acids.
- Benchchem. (2025). A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions.
-
MDPI. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to the Kinetic Analysis of Ethylboronic Acid in Suzuki-Miyaura Reactions.
-
Vapourtec. (2023, August 9). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]
-
PubMed. (2008). Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines. Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]
-
ScienceDirect. (n.d.). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved from [Link]
-
CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions. Retrieved from [Link]
-
ResearchGate. (2025, October 31). The Use of Hammett Constants to Understand the Non-Covalent Binding of Aromatics. Retrieved from [Link]
- Benchchem. (2025). Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.
-
ResearchGate. (2025, August 6). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). 3-(Di-n-propylsulfamoyl)benzeneboronic acid [CAS: 1449145-31-6]. Retrieved from [Link]
-
ResearchGate. (n.d.). Investigation of electronic effects of N‐alkyl substituents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
-
ResearchGate. (n.d.). Electronic Effects of the Sulfinyl and Sulfonyl Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP0024682A1 - Process for the preparation of n-propyl-n-propylidene acetamide or di-n ....
-
ResearchGate. (2025, August 6). Synthesis and Characterization of Poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} Hydrogels for Drug Delivery. Retrieved from [Link]
-
Ivy Fine Chemicals. (n.d.). 3-(Di-n-propylsulfamoyl)benzeneboronic acid [CAS: 1449145-31-6]. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. Retrieved from [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Retrieved from [Link]
-
ResearchGate. (2023, July 4). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]
-
American Chemical Society. (n.d.). Divergent C–H Functionalizations Directed by Sulfonamide Pharmacophores: Late-Stage Diversification as a Tool for Drug Discovery. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Handling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid
The principles of Expertise, Experience, and Trustworthiness (E-E-A-T) are embedded in this document to provide you with a self-validating system for safe laboratory operations. Every recommendation is grounded in authoritative sources to ensure scientific integrity.
Hazard Assessment and Triage
Given the absence of specific toxicological data for 3-(Di-n-propylsulfamoyl)benzeneboronic acid, a conservative approach to handling is paramount. Benzeneboronic acids, as a class, are known to be irritants to the skin, eyes, and respiratory system.[1][2] Therefore, it is prudent to treat this compound as hazardous.
Key Potential Hazards:
-
Skin and Eye Irritation: Direct contact can cause irritation.[1][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigate the risks associated with handling 3-(Di-n-propylsulfamoyl)benzeneboronic acid.[5] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Rationale |
| Weighing and Aliquoting (Solid) | - Nitrile Gloves (double-gloving recommended)- Lab Coat- Safety Goggles with Side Shields- N95 or higher Respirator | To prevent skin contact, eye exposure from splashes, and inhalation of fine powders. |
| Solution Preparation and Transfers | - Nitrile Gloves- Lab Coat- Safety Goggles and Face Shield | To protect against splashes to the eyes and face. |
| Running Reactions and Work-up | - Nitrile Gloves- Lab Coat- Safety Goggles | Standard protection for handling chemical reactions. |
| Spill Cleanup | - Chemical-resistant gloves (e.g., Butyl rubber)- Chemical-resistant Apron or Gown- Safety Goggles and Face Shield- Air-Purifying Respirator with appropriate cartridges | To provide enhanced protection during direct contact with a larger quantity of the compound. |
Note: Always inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially after direct contact with the compound.[6]
Operational Protocol: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational protocol is essential for minimizing exposure and ensuring reproducible, safe outcomes.
3.1. Preparation and Weighing
-
Work in a Ventilated Area: All handling of solid 3-(Di-n-propylsulfamoyl)benzeneboronic acid should be conducted in a certified chemical fume hood to minimize inhalation risk.[7]
-
Don Appropriate PPE: Refer to the PPE table above.
-
Tare the Weighing Vessel: Use a tared, sealed container to weigh the compound.
-
Transfer with Care: Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
Clean Up Promptly: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3.2. Solution Preparation
-
Select an Appropriate Solvent: Based on your experimental needs, choose a suitable solvent.
-
Add Solvent to the Solid: Slowly add the solvent to the solid to avoid splashing.
-
Ensure Complete Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. Sonication may be used if necessary.
3.3. Reaction and Work-up
-
Conduct in a Fume Hood: All reactions should be set up and run within a chemical fume hood.
-
Monitor the Reaction: Keep a close watch on the reaction for any unexpected changes.
-
Quenching and Extraction: Perform quenching and extraction procedures with care to avoid splashes and aerosol formation.
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling 3-(Di-n-propylsulfamoyl)benzeneboronic acid.
Caption: A flowchart outlining the key steps for the safe handling of 3-(Di-n-propylsulfamoyl)benzeneboronic acid, from preparation to disposal.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
5.1. Waste Segregation
-
Solid Waste: Collect unused solid 3-(Di-n-propylsulfamoyl)benzeneboronic acid and any contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[7]
-
Liquid Waste: Collect solutions containing the compound in a separate, labeled, and sealed container for liquid hazardous waste.[7] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7][8]
-
Sharps Waste: Dispose of any contaminated needles or other sharps in a designated sharps container.
5.2. Container Decontamination Empty containers that held 3-(Di-n-propylsulfamoyl)benzeneboronic acid must be decontaminated before disposal.[7]
-
Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent.[7]
-
Collect Rinseate: The first rinseate must be collected and disposed of as hazardous waste.[7] Subsequent rinses may also need to be collected depending on institutional guidelines.[7]
-
Final Disposal: After thorough rinsing and air-drying in a well-ventilated area, deface the original label. The clean container can then be disposed of according to your institution's procedures for glass or plastic recycling.[7]
5.3. Disposal Never dispose of 3-(Di-n-propylsulfamoyl)benzeneboronic acid or its waste down the drain or in the regular trash.[7] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[7]
Emergency Procedures
6.1. Spills
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Wear the appropriate PPE for spill cleanup as outlined in the PPE table.
-
Contain the Spill: Use a chemical spill kit to absorb the spill.
-
Collect and Dispose: Collect the absorbed material in a sealed, labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent and decontaminating solution.
6.2. Personal Exposure
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
By adhering to the guidelines outlined in this document, researchers can confidently and safely handle 3-(Di-n-propylsulfamoyl)benzeneboronic acid, ensuring the integrity of their research and the well-being of their laboratory personnel.
References
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How To Safely Dispose of Boric Acid - Lab Alley. (URL: [Link])
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Disposal Of Boric Acid - Sciencing. (URL: [Link])
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Boric acid - #1 Science Forum For Lab Technicians - Chemtalk. (URL: [Link])
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benzeneboronic anhydride - Organic Syntheses Procedure. (URL: [Link])
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Proper disposal of chemicals - Sciencemadness Wiki. (URL: [Link])
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Phenylboronic acid – preparation and application - Georganics. (URL: [Link])
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (URL: [Link])
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Discover the Various Types of PPE for Optimal Chemical Safety. (URL: [Link])
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Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (URL: [Link])
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8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (URL: [Link])
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Personal Protective Equipment for Pesticide Applicators - YouTube. (URL: [Link])
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
